4-Bromophenyl dichlorophosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-dichlorophosphoryloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2O2P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNUXPMVXYHORS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OP(=O)(Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619015 | |
| Record name | 4-Bromophenyl phosphorodichloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19430-76-3 | |
| Record name | 4-Bromophenyl phosphorodichloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromophenyl Dichlorophosphate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-bromophenyl dichlorophosphate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Chemical Properties
This compound, with the CAS number 19430-76-3, is an organic compound used as an intermediate in chemical synthesis.[1] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C6H4BrCl2O2P | [2] |
| Molecular Weight | 289.88 g/mol | [2][3] |
| IUPAC Name | 1-bromo-4-dichlorophosphoryloxybenzene | [2] |
| Synonyms | p-bromophenyl phosphorodichloridate, Phosphorodichloridic acid, 4-bromophenyl ester | [2] |
| Appearance | Colorless or light yellow liquid | [1][2] |
| Purity | ≥97.0% | [1] |
| Melting Point | 98-102 °C | [2] |
| Boiling Point | 98-102 °C | [2] |
| Density | 1.811 ± 0.06 g/cm³ | [2] |
| Topological Polar Surface Area | 26.3 Ų | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
Reactivity and Stability
Chemical Stability: this compound is stable under recommended storage temperatures and pressures.
Conditions to Avoid: It is advisable to avoid the generation and accumulation of dust.
Incompatible Materials: The compound is incompatible with strong oxidizing agents.
Hazardous Decomposition Products: Upon decomposition, it may produce carbon oxides, hydrogen bromide, hydrogen chloride, and phosphorus oxides.
Experimental Protocols
A common method for synthesizing this compound involves the reaction of phosphorous oxychloride with p-bromophenol.[3]
Procedure:
-
Phosphorous oxychloride is reacted with a para-bromophenol moiety.[3]
-
This reaction forms para-bromophenyl phosphorodichloridate (this compound).[3]
The following diagram illustrates the general workflow for this synthesis.
This compound can be used as an intermediate in multi-step syntheses without purification.[3] For instance, it can be sequentially reacted with alanine methyl ester and then with azidothymidine (AZT).[3]
Reaction Pathway:
-
Step 1: this compound is treated with alanine methyl ester to produce para-bromophenyl methoxyalaninyl phosphorochloridate.[3]
-
Step 2: The resulting phosphorochloridate is then reacted with AZT.[3]
The logical flow of this multi-step synthesis is depicted below.
References
An In-depth Technical Guide to 4-Bromophenyl Dichlorophosphate
CAS Number: 19430-76-3
This technical guide provides a comprehensive overview of 4-bromophenyl dichlorophosphate, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document details the compound's properties, synthesis, reactivity, and safety protocols, presenting data in a clear and accessible format.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid under standard conditions.[1] It is an important intermediate for the introduction of a 4-bromophenoxy phosphodiester moiety into molecules. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference(s) |
| CAS Number | 19430-76-3 | [2] |
| Molecular Formula | C₆H₄BrCl₂O₂P | [3] |
| Molecular Weight | 289.88 g/mol | [3][4] |
| Appearance | Colorless or light yellow liquid | [1][3] |
| Boiling Point | 98-102 °C | [3] |
| Density | 1.811 ± 0.06 g/cm³ | [1][3] |
| Purity | Typically ≥95-98% | [3] |
| InChI Key | PKNUXPMVXYHORS-UHFFFAOYSA-N | [4] |
| Synonyms | p-bromophenyl phosphorodichloridate, Phosphorodichloridic acid, 4-bromophenyl ester | [3] |
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of 4-bromophenol with an excess of phosphorus oxychloride.[4] This reaction is a standard method for the preparation of aryl phosphorodichloridates.
Experimental Protocol: Synthesis of this compound
This section outlines a representative experimental procedure for the synthesis of this compound.
Materials:
-
4-Bromophenol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene (or other inert solvent)
-
Anhydrous sodium sulfate (or magnesium sulfate) for drying
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (fitted with a calcium chloride drying tube), and a dropping funnel is charged with 4-bromophenol (1 equivalent). Anhydrous toluene is added to dissolve the 4-bromophenol.
-
Addition of Phosphorus Oxychloride: Phosphorus oxychloride (a slight excess, e.g., 1.1-1.2 equivalents) is added dropwise to the stirred solution of 4-bromophenol at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the excess phosphorus oxychloride and toluene are removed under reduced pressure. The crude product is then redissolved in a suitable organic solvent like diethyl ether or dichloromethane.
-
Purification: The organic solution is washed carefully with cold saturated sodium bicarbonate solution to neutralize any remaining acidic impurities, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
Final Purification: The crude product is purified by vacuum distillation to obtain the final product as a colorless to light yellow liquid.[3]
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopy.
Spectroscopic Data
Note: The following data is for 4-chlorophenyl dichlorophosphate and is provided for reference only.
| Spectroscopy | Expected Features for this compound (by analogy) |
| ¹H NMR | Aromatic protons would appear as two doublets in the range of δ 7.0-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring. |
| ¹³C NMR | Signals for the four distinct aromatic carbons would be expected, with the carbon attached to the bromine atom showing a characteristic chemical shift. |
| ³¹P NMR | A single peak in the phosphodichloridate region is expected. |
| IR (Infrared) | Characteristic peaks for P=O stretching (around 1300 cm⁻¹), P-O-Ar stretching (around 1200-1250 cm⁻¹ and 950-1050 cm⁻¹), and C-Br stretching would be observed. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for bromine and chlorine atoms. |
Reactivity and Applications in Drug Development
This compound is a valuable reagent in organic synthesis, primarily serving as a precursor for the synthesis of more complex molecules, including pharmaceutically active compounds.[4] Its reactivity is dominated by the two P-Cl bonds, which are susceptible to nucleophilic attack.
This allows for the sequential or simultaneous displacement of the chloride ions by a variety of nucleophiles, such as alcohols, amines, and amino acids, to form the corresponding phosphodiester or phosphoramidate derivatives. The presence of the bromo-substituent on the phenyl ring also provides a handle for further functionalization via cross-coupling reactions.
A notable application is its use in the synthesis of prodrugs. For instance, it can be used to create phosphate ester prodrugs of antiviral agents like AZT, where it is reacted sequentially with an amino acid ester and then the therapeutic drug.[4]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
In case of exposure:
-
Skin contact: Immediately wash with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is incompatible with strong oxidizing agents. Hazardous decomposition products include carbon oxides, hydrogen bromide, hydrogen chloride, and phosphorus oxides.
Visualizations
Synthesis Workflow
References
- 1. CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. 4-Chlorophenyl dichlorophosphate [webbook.nist.gov]
An In-depth Technical Guide to the Molecular Structure of 4-Bromophenyl Dichlorophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characteristics of 4-Bromophenyl dichlorophosphate. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who are interested in organophosphorus compounds.
Molecular Identity and Properties
This compound, with the CAS number 19430-76-3, is an organophosphorus compound featuring a 4-bromophenyl group attached to a dichlorophosphate functional group.[1][2] Its chemical structure and properties are summarized in the tables below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-bromo-4-dichlorophosphoryloxybenzene[2] |
| CAS Number | 19430-76-3[1][2] |
| Molecular Formula | C6H4BrCl2O2P[1][2] |
| Molecular Weight | 289.88 g/mol [1][2] |
| InChI Key | PKNUXPMVXYHORS-UHFFFAOYSA-N[1] |
| SMILES | C1=CC(=CC=C1OP(=O)(Cl)Cl)Br[2] |
| Synonyms | p-Bromophenyl phosphorodichloridate, Phosphorodichloridic acid, 4-bromophenyl ester |
Physicochemical Properties
| Property | Value |
| Appearance | Colorless or light yellow liquid[2] |
| Melting Point | 98-102 °C[2] |
| Hydrogen Bond Acceptor Count | 2[2] |
| Rotatable Bond Count | 2[2] |
| Topological Polar Surface Area | 26.3 Ų[2] |
Synthesis of this compound
The primary synthesis route for this compound involves the reaction of phosphorous oxychloride with p-bromophenol.[1]
Experimental Protocol
Materials:
-
Phosphorous oxychloride (POCl₃)
-
p-Bromophenol
-
An appropriate solvent (e.g., a non-polar organic solvent)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and a condenser, under an inert atmosphere, dissolve p-bromophenol in a suitable solvent.
-
Cool the solution in an ice bath.
-
Slowly add phosphorous oxychloride to the cooled solution with continuous stirring. The reaction is exothermic and the temperature should be maintained.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for a specified period to ensure the reaction goes to completion.
-
After reflux, the excess phosphorous oxychloride and the solvent are removed under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
Note: This is a general procedure based on the known reactivity of similar compounds. Specific reaction conditions such as solvent, temperature, and reaction time may need to be optimized.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the aromatic protons of the 4-bromophenyl group. Due to the symmetry of the para-substituted ring, two sets of doublets are anticipated in the aromatic region (typically δ 7.0-8.0 ppm). The protons closer to the electron-withdrawing phosphate group are expected to be deshielded and appear at a higher chemical shift compared to the protons closer to the bromine atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the six carbons of the aromatic ring. Due to symmetry, four distinct signals are expected. The carbon atom attached to the oxygen of the phosphate group (C-O-P) will be significantly deshielded. The carbon atom attached to the bromine (C-Br) will also have a characteristic chemical shift. The remaining four aromatic carbons will appear as two distinct signals.
³¹P NMR Spectroscopy
The ³¹P NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For this compound, a single resonance is expected in the phosphorodichloridate region. The exact chemical shift will be influenced by the electronic effects of the 4-bromophenyl group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| P=O stretch | 1250 - 1350 |
| P-O-Ar stretch | 900 - 1050 |
| P-Cl stretch | 450 - 600 |
| C-Br stretch | 500 - 600 |
| Aromatic C-H stretch | 3000 - 3100 |
| Aromatic C=C stretch | 1450 - 1600 |
Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight (289.88 g/mol ). Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern will be observed for the molecular ion and fragment ions. Common fragmentation pathways would likely involve the loss of chlorine atoms, the dichlorophosphate group, or the entire phosphate moiety.
Applications in Drug Development
While specific biological activities for this compound have not been extensively reported, organophosphate compounds, in general, are a significant class of molecules in drug development and biochemistry.[3][4] They are known to act as enzyme inhibitors, particularly of serine hydrolases like acetylcholinesterase. Phenyl dichlorophosphate derivatives are also utilized as intermediates in the synthesis of more complex biologically active molecules.[5] The presence of the bromine atom can also be exploited for further chemical modifications or to enhance binding affinity to biological targets.
Safety and Handling
This compound is expected to be a corrosive and moisture-sensitive compound, similar to other dichlorophosphates. It is likely to cause skin and eye irritation. Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. It should be stored in a cool, dry place under an inert atmosphere to prevent decomposition.
Disclaimer: This guide is intended for informational purposes only and is based on available chemical literature and predictive models. All laboratory work should be conducted with appropriate safety precautions and after consulting a comprehensive Safety Data Sheet (SDS).
References
An In-depth Technical Guide to the Synthesis of 4-Bromophenyl Dichlorophosphate from p-Bromophenol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of 4-bromophenyl dichlorophosphate, a key intermediate in the development of various organic compounds. The document details the chemical reaction, experimental protocols, and relevant biological signaling pathways, presenting data in a clear and accessible format for researchers in organic chemistry and drug discovery.
Core Synthesis
The synthesis of this compound is achieved through the phosphorylation of p-bromophenol using phosphorus oxychloride (POCl₃). This electrophilic substitution reaction on the hydroxyl group of the phenol results in the formation of the desired dichlorophosphate ester. The reaction is typically carried out in the presence of a Lewis acid catalyst to enhance the electrophilicity of the phosphorus oxychloride.
The general reaction is as follows:
p-Bromophenol + Phosphorus Oxychloride → this compound + Hydrogen Chloride
This process is a standard method for the preparation of aryl phosphorodichloridates, which are valuable precursors for the synthesis of a variety of organophosphorus compounds, including pesticides, flame retardants, and pharmaceutical agents.[1] The reactivity of phosphorus oxychloride makes it a suitable reagent for this transformation.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Appearance |
| p-Bromophenol | C₆H₅BrO | 173.01 | 236 | White to off-white crystalline solid |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 105.8 | Colorless fuming liquid |
| This compound | C₆H₄BrCl₂O₂P | 289.88 | Not available | Colorless or light-yellow clear liquid[4] |
Experimental Protocol
This section outlines a detailed methodology for the laboratory-scale synthesis of this compound from p-bromophenol. This protocol is based on established procedures for the synthesis of analogous aryl phosphorodichloridates.
Materials:
-
p-Bromophenol (1.0 eq)
-
Phosphorus oxychloride (1.5 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride guard tube, and a dropping funnel is charged with p-bromophenol (1.0 eq) and anhydrous aluminum chloride (0.1 eq) dissolved in anhydrous dichloromethane.
-
Addition of Phosphorus Oxychloride: Phosphorus oxychloride (1.5 eq) is added dropwise to the stirred solution at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40 °C for DCM). The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature and slowly poured into a beaker containing crushed ice and 1 M HCl. The mixture is then transferred to a separatory funnel, and the organic layer is separated.
-
Washing: The organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound is purified by vacuum distillation to obtain a colorless or light-yellow liquid.
Visualized Logical and Signaling Pathways
To provide a broader context for the application of aryl dichlorophosphates in drug development, the following diagrams illustrate the synthesis workflow and a potential signaling pathway that could be modulated by derivatives of this compound.
Caption: Experimental workflow for the synthesis and analysis of this compound.
Aryl organophosphates have been noted for their potential to interact with various biological pathways, including nuclear receptor signaling.[5] Furthermore, structurally related aryl compounds are known to act as ligands for the Aryl Hydrocarbon Receptor (AHR), a key regulator of xenobiotic metabolism and immune responses.[6] The following diagram illustrates a simplified AHR signaling pathway, a potential target for derivatives of this compound.
Caption: Simplified Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Conclusion
This technical guide provides a foundational understanding of the synthesis of this compound. The detailed experimental protocol and summarized data offer a practical resource for researchers. Furthermore, the inclusion of a potential signaling pathway highlights the relevance of this class of compounds in the broader context of drug discovery and development. Further research into the biological activities of derivatives of this compound is warranted to explore their therapeutic potential.
References
- 1. 2,5-Dichlorophenyl methyl phenylphosphonate | C13H11Cl2O3P | CID 175695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Suzhou Health Chemicals Co., Ltd.-4-Bromophenyl Dichlorophosphate [healthchems.com]
- 5. Adverse Effects of Aryl Organophosphate Esters on Reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the aryl hydrocarbon receptor by the widely used Src family kinase inhibitor 4-amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine (PP2) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Bromophenyl dichlorophosphate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-bromophenyl dichlorophosphate, a crucial intermediate in organic and medicinal chemistry. The primary synthetic route detailed herein involves the reaction of 4-bromophenol with phosphorus oxychloride. This document offers detailed experimental protocols, quantitative data summaries, and a visual representation of the synthetic workflow. The information is curated for researchers and professionals requiring a practical and in-depth understanding of this chemical transformation.
Introduction
This compound (CAS No: 19430-76-3) is a valuable reagent and building block in the synthesis of a variety of organophosphorus compounds, including pesticides, flame retardants, and pharmaceutical agents.[1] Its utility stems from the two reactive chlorine atoms, which can be readily displaced by nucleophiles, and the brominated phenyl ring that allows for further functionalization, for instance, through cross-coupling reactions.
The most common and direct method for its preparation is the reaction between 4-bromophenol and an excess of phosphorus oxychloride. This reaction proceeds via a nucleophilic attack of the phenolic oxygen on the phosphorus atom, followed by the elimination of hydrogen chloride (HCl). The use of excess phosphorus oxychloride helps to drive the reaction to completion and minimize the formation of diaryl and triaryl phosphate by-products.[2]
Reaction Scheme
The overall reaction is as follows:
Figure 1: Synthesis of this compound from 4-Bromophenol and Phosphorus Oxychloride.
Experimental Protocols
This section details a standard laboratory procedure for the synthesis of this compound.
3.1 Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar ratio) | Notes |
| 4-Bromophenol | 173.01 | 1.0 equiv | Must be dry. |
| Phosphorus Oxychloride (POCl₃) | 153.33 | ~2.0 equiv | Use in excess. Freshly distilled is preferred. |
| Aluminum Chloride (AlCl₃) | 133.34 | Catalytic amount | Anhydrous. Optional but can increase reaction rate.[3] |
| Anhydrous Solvent (e.g., Toluene) | - | - | Optional, can be run neat. |
3.2 Apparatus
-
Three-necked round-bottom flask
-
Reflux condenser with a gas outlet connected to a trap (for HCl gas)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thermometer
-
Vacuum distillation setup
3.3 Synthetic Procedure
-
Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to prevent hydrolysis of phosphorus oxychloride. The setup should be under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Charging the Reactor: Charge the flask with phosphorus oxychloride (2.0 equiv). If using a catalyst, add a small amount of anhydrous aluminum chloride (e.g., 0.01 equiv).[3]
-
Reactant Addition: Dissolve 4-bromophenol (1.0 equiv) in a minimal amount of anhydrous toluene or prepare it as a melt. Add the 4-bromophenol solution/melt dropwise to the stirred phosphorus oxychloride via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.[2]
-
Reaction: After the addition is complete, heat the reaction mixture. A typical temperature range is 85-110°C.[3] Maintain heating with stirring for 2-4 hours, or until the evolution of HCl gas ceases (monitored via the gas trap).[2]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess phosphorus oxychloride by vacuum distillation.[3]
-
The remaining crude product, this compound, can then be purified by fractional vacuum distillation.
-
Data Presentation
4.1 Reaction Parameters and Yield
| Parameter | Value | Reference |
| Reactant Ratio (Phenol:POCl₃) | 1 : 2 | [2] |
| Reaction Temperature | 85 - 110 °C | [3] |
| Reaction Time | 2 - 4 hours | [2] |
| Typical Yield | High (Specific yield depends on purification efficiency) | - |
4.2 Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19430-76-3 | [1] |
| Molecular Formula | C₆H₄BrCl₂O₂P | - |
| Molecular Weight | 289.88 g/mol | [4] |
| Appearance | Colorless or light-yellow clear liquid | [1] |
| Storage Conditions | 0-4°C, sealed, dry, away from light and heat | [1] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show signals corresponding to the aromatic protons of the 4-bromophenyl group.
-
³¹P NMR is a key technique for phosphorus-containing compounds and will show a characteristic chemical shift for the phosphorodichloridate moiety.
-
¹³C NMR will confirm the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the P=O (strong), P-Cl, and C-O-P bonds, as well as vibrations from the aromatic ring.
-
Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the product (289.88 g/mol ) and show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[4]
Safety Precautions
-
Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Hydrogen Chloride (HCl): The reaction evolves toxic and corrosive HCl gas. The apparatus must be equipped with a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the effluent gas.
-
General Precautions: Due to the exothermic nature of the initial addition, care must be taken to control the reaction temperature to avoid runaways. All operations should be carried out under anhydrous conditions to prevent decomposition of the product and reactants.
Conclusion
The synthesis of this compound from 4-bromophenol and phosphorus oxychloride is a robust and efficient method for producing this important chemical intermediate. By controlling the stoichiometry and reaction conditions, high yields of the desired product can be achieved. Proper handling and purification techniques are critical for obtaining a high-purity final product suitable for subsequent applications in research and development.
References
- 1. Suzhou Health Chemicals Co., Ltd.-4-Bromophenyl Dichlorophosphate [healthchems.com]
- 2. phenyl dichlorophosphate synthesis [sincerechemicals.com]
- 3. US3153081A - Process for preparing phenyl phosphorodichloridates - Google Patents [patents.google.com]
- 4. Synthesis routes of this compound [benchchem.com]
4-Bromophenyl dichlorophosphate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental physicochemical properties of 4-Bromophenyl dichlorophosphate, a key intermediate in organic and pharmaceutical synthesis.
Core Physicochemical Data
The essential molecular properties of this compound are summarized below. This data is critical for reaction stoichiometry, analytical characterization, and formulation development.
| Property | Value |
| Molecular Formula | C6H4BrCl2O2P |
| Molecular Weight | 289.88 g/mol [1][2] |
| IUPAC Name | 1-bromo-4-dichlorophosphoryloxybenzene[1] |
| CAS Number | 19430-76-3[1] |
| Appearance | Colorless or light yellow liquid[1][3] |
| Boiling Point | 98-102 °C[1] |
Synthetic Pathway Overview
This compound is synthesized through the reaction of p-bromophenol with phosphorus oxychloride.[2] This straightforward phosphorylation is a common method for producing aryl phosphorodichloridates, which are versatile reagents in the synthesis of more complex molecules, including prodrugs and other biologically active compounds.
Caption: Synthesis workflow for this compound.
References
Commercial Availability and Technical Profile of 4-Bromophenyl Dichlorophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromophenyl dichlorophosphate (CAS No. 19430-76-3), a key reagent in organic and medicinal chemistry. The document details its commercial availability, physicochemical properties, safety and handling protocols, and a representative synthesis protocol. This information is intended to assist researchers and drug development professionals in sourcing and utilizing this compound effectively and safely in their laboratory work.
Commercial Availability
This compound is readily available from a number of chemical suppliers. The purity and quantities offered may vary. Researchers should contact the suppliers directly for the most current pricing and availability.
| Supplier | Purity | Typical Quantities | Notes |
| Alfa Chemistry[1] | 98% | Inquiry required | Also known as p-bromophenyl phosphorodichloridate. |
| AK Scientific, Inc. | 95% | Inquiry required | Provides a detailed Safety Data Sheet. |
| Suzhou Health Chemicals Co., Ltd.[2] | ≥97.0% | 1kg, 10kg, 25kg drums | Shelf life of 6 months when stored at 0-4℃. |
| Benchchem[3] | Research Grade | Inquiry required | For research use only. Not for human or veterinary use. |
| Apollo Scientific[4] | Inquiry required | Inquiry required | - |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 19430-76-3 | [1][2] |
| Molecular Formula | C6H4BrCl2O2P | [1] |
| Molecular Weight | 289.88 g/mol | [1][3] |
| Appearance | Colorless or light-yellow clear liquid | [1][2] |
| Boiling Point | 98-102 °C | [1] |
| Density | 1.811±0.06 g/cm³ | [1] |
| IUPAC Name | 1-bromo-4-dichlorophosphoryloxybenzene | [1] |
| Synonyms | p-Bromophenyl phosphorodichloridate, Phosphorodichloridic acid, 4-bromophenyl ester | [1][2] |
Safety and Handling
This compound is a hazardous substance and requires careful handling. The following table summarizes key safety information. Users must consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.
| Hazard Category | GHS Hazard Statements | Precautionary Statements |
| Skin Irritation | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. P312: Call a poison center or doctor if you feel unwell. |
| Storage | - | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. Store sealed in a cool, dry place at 0-4℃, avoiding light and heat.[2] |
| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant. |
Applications in Research and Drug Development
This compound serves as a crucial intermediate in organic synthesis and for the development of pharmaceuticals.[2] Its utility stems from its reactive dichlorophosphate group, which can readily undergo nucleophilic substitution reactions to form a variety of organophosphate esters. These esters are important motifs in many biologically active molecules and are used in the synthesis of prodrugs, pesticides, and flame retardants.
Experimental Protocol: Synthesis of this compound
The following is a general protocol for the synthesis of this compound based on the reaction of p-bromophenol with phosphorus oxychloride.[3]
Materials:
-
p-Bromophenol
-
Phosphorus oxychloride (POCl3)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
Set up a reaction flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere.
-
Dissolve p-bromophenol in the anhydrous solvent in the reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride to the cooled solution via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is then worked up to isolate the product. This may involve removing the solvent under reduced pressure and purifying the crude product by vacuum distillation.
Note: This is a generalized procedure. The specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized. A thorough hazard analysis should be conducted before carrying out this reaction.
Workflow and Pathway Diagrams
Caption: Synthesis workflow for this compound.
Caption: Key applications of this compound.
References
The Pivotal Role of 4-Bromophenyl dichlorophosphate in Modern Pharmaceutical Development: A Technical Guide
For Immediate Release
In the intricate landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the successful and efficient development of novel therapeutics. Among these crucial building blocks, 4-Bromophenyl dichlorophosphate has emerged as a cornerstone reagent, particularly in the synthesis of life-saving antiviral and anticancer agents. This technical guide provides an in-depth analysis of the role of this compound as a pharmaceutical intermediate, focusing on its application in the ProTide (pronucleotide) technology, exemplified by the synthesis of Stampidine, a potent anti-HIV agent.
Core Properties and Function
This compound is a highly reactive organophosphorus compound that serves as a versatile phosphorylating agent. Its primary function in pharmaceutical synthesis is to introduce a phosphoramidate moiety to a nucleoside analogue. This chemical modification is the central principle of the ProTide technology, which aims to overcome the limitations of traditional nucleoside drugs.
| Property | Value |
| Chemical Formula | C₆H₄BrCl₂O₂P |
| Molecular Weight | 289.88 g/mol |
| Appearance | Colorless to light-yellow clear liquid |
| CAS Number | 19430-76-3 |
Table 1: Physicochemical Properties of this compound
The ProTide approach masterfully enhances the therapeutic potential of nucleoside analogues by transiently masking the negatively charged phosphate group. This modification increases the lipophilicity of the drug molecule, facilitating its passive diffusion across the cell membrane. Once inside the cell, the phosphoramidate moiety is enzymatically cleaved, releasing the active nucleoside monophosphate, which can then be further phosphorylated to its active triphosphate form. The 4-bromophenyl group plays a crucial role in this process by acting as a good leaving group during the intracellular activation cascade.
Application in the Synthesis of Stampidine: An Anti-HIV Agent
A prime example of the successful application of this compound is in the synthesis of Stampidine, a phosphoramidate prodrug of stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1.
Experimental Protocol: Synthesis of Stampidine
The synthesis of Stampidine is a multi-step process that leverages the reactivity of this compound to create the desired phosphoramidate prodrug.
Step 1: Synthesis of 4-Bromophenyl (L-alaninyl) phosphorochloridate
In the initial step, this compound is reacted with L-alanine methyl ester hydrochloride in the presence of a base, typically triethylamine, in an anhydrous solvent such as dichloromethane at a reduced temperature. This reaction selectively displaces one of the chloro groups on the phosphorus atom with the amino group of the L-alanine methyl ester, yielding the key intermediate, 4-Bromophenyl (L-alaninyl) phosphorochloridate.
| Reactant/Reagent | Molar Ratio | Role |
| This compound | 1.0 | Phosphorylating agent |
| L-alanine methyl ester HCl | 1.0 | Amino acid component |
| Triethylamine | 2.0 | Base |
| Dichloromethane | - | Solvent |
Table 2: Reagents for the Synthesis of 4-Bromophenyl (L-alaninyl) phosphorochloridate
Step 2: Coupling with Stavudine (d4T)
The crude 4-Bromophenyl (L-alaninyl) phosphorochloridate intermediate is then reacted in situ with stavudine (d4T). The 5'-hydroxyl group of stavudine acts as a nucleophile, displacing the remaining chloro group on the phosphorus atom. This coupling reaction, also carried out in the presence of a base, forms the desired phosphoramidate linkage and yields Stampidine as a mixture of diastereomers.
| Reactant/Reagent | Molar Ratio | Role |
| 4-Bromophenyl (L-alaninyl) phosphorochloridate | 1.0 | Phosphorylating intermediate |
| Stavudine (d4T) | 1.0 | Nucleoside analogue |
| Triethylamine | 1.0 | Base |
| Dichloromethane | - | Solvent |
Table 3: Reagents for the Coupling Reaction to form Stampidine
Step 3: Purification
The resulting diastereomeric mixture of Stampidine can be separated using techniques such as fractional crystallization or preparative high-performance liquid chromatography (HPLC) to isolate the individual stereoisomers.
Logical Workflow for Stampidine Synthesis
Intracellular Activation and Mechanism of Action
The therapeutic efficacy of Stampidine is contingent upon its intracellular conversion to the active antiviral agent, stavudine triphosphate.
Signaling Pathway of Stampidine Activation
Once inside the target cell, Stampidine undergoes a series of enzymatic transformations.
Initially, cellular esterases cleave the methyl ester of the alanine moiety. Subsequently, a phosphoramidase hydrolyzes the P-N bond, releasing the 4-bromophenol and yielding stavudine monophosphate (d4TMP). Cellular kinases then sequentially phosphorylate d4TMP to the diphosphate (d4TDP) and finally to the active triphosphate (d4TTP).
Stavudine triphosphate acts as a competitive inhibitor of the viral enzyme, reverse transcriptase. It mimics the natural substrate, deoxythymidine triphosphate (dTTP), and is incorporated into the growing viral DNA chain. However, because stavudine lacks a 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to premature chain termination and the inhibition of viral replication.
Conclusion
This compound is an indispensable intermediate in modern pharmaceutical synthesis, particularly for the development of advanced prodrugs through the ProTide technology. Its application in the synthesis of Stampidine highlights its critical role in creating more effective antiviral therapies. The ability to facilitate the targeted intracellular delivery of nucleoside monophosphates has revolutionized the treatment of viral infections and continues to be a key strategy in the development of new anticancer agents. Further research into the applications of this compound and the refinement of ProTide synthesis will undoubtedly lead to the discovery of even more potent and selective therapeutics in the future.
Fundamental Reactivity of 4-Bromophenyl dichlorophosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophenyl dichlorophosphate is a key organophosphorus reagent widely utilized in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive dichlorophosphate moiety and a synthetically versatile brominated aromatic ring, makes it a valuable building block for the construction of complex molecules, including kinase inhibitors and other biologically active compounds. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, including its synthesis, key reactions, and applications, with a focus on providing practical information for laboratory use.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Reference |
| Molecular Formula | C₆H₄BrCl₂O₂P | Supplier Data |
| Molecular Weight | 289.88 g/mol | Supplier Data |
| Appearance | Colorless to light yellow liquid | Supplier Data |
| CAS Number | 19430-76-3 | Supplier Data |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents (e.g., dichloromethane, THF, diethyl ether). | General Chemical Knowledge |
Table 2: Spectroscopic Data for this compound (Predicted and Analog-Based)
| Spectrum Type | Predicted/Analogous Data | Rationale/Reference Compound |
| ¹H NMR | δ ~7.2-7.6 ppm (m, 4H, aromatic protons) | Aromatic protons in a p-disubstituted benzene ring typically appear in this region. The electron-withdrawing nature of the dichlorophosphate group would shift the protons downfield. |
| ¹³C NMR | δ ~150-155 ppm (C-O), ~133 ppm (C-Br), ~122-130 ppm (aromatic C-H) | Based on data for 4-bromophenol and the expected deshielding effect of the dichlorophosphate group on the ipso-carbon. |
| ³¹P NMR | δ ~ -5 to 5 ppm | Aryl phosphorodichloridates typically exhibit chemical shifts in this range relative to 85% H₃PO₄. |
| IR (Infrared) | ~1300-1320 cm⁻¹ (P=O stretch), ~950-1050 cm⁻¹ (P-O-Ar stretch), ~550-600 cm⁻¹ (P-Cl stretch) | Based on characteristic vibrational frequencies for organophosphorus compounds and data for 4-chlorophenyl dichlorophosphate. |
| Mass Spec (MS) | M⁺ peaks at m/z 288, 290, 292 (isotopic pattern for Br and Cl) | Expected isotopic distribution for a molecule containing one bromine and two chlorine atoms. |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the reaction of 4-bromophenol with an excess of phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromophenol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene (or other inert solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 4-bromophenol (1 equivalent).
-
Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of phosphorus oxychloride (3-5 equivalents). Anhydrous toluene can be used as a solvent if desired.
-
Reaction: Heat the reaction mixture to reflux (typically around 100-110 °C) with vigorous stirring. The reaction progress can be monitored by the evolution of HCl gas (which should be appropriately scrubbed). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
The crude product can be purified by vacuum distillation.
-
-
Purification (Alternative):
-
After removing the bulk of the POCl₃, the residue can be dissolved in a dry, inert solvent like diethyl ether or dichloromethane.
-
The organic solution is then carefully washed with ice-cold water to remove any remaining POCl₃ and HCl. Caution: This should be done with extreme care as the reaction of POCl₃ with water is highly exothermic.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.
-
Yield: Typical yields for this reaction are in the range of 80-95%.
Fundamental Reactivity
The reactivity of this compound is dominated by the phosphorus center, which is highly electrophilic. The two chlorine atoms are good leaving groups, making the compound susceptible to nucleophilic attack.
Reactions with Nucleophiles
This compound readily reacts with a variety of nucleophiles, such as alcohols, amines, and thiols, to form the corresponding phosphotriesters, phosphoramidates, and phosphorothioates. These reactions typically proceed in a stepwise manner, with the first substitution being faster than the second.
General Reaction Scheme:
Where Ar = 4-bromophenyl and Nu-H, Nu'-H are nucleophiles.
Experimental Protocol: Synthesis of a Mixed Phosphotriester
This protocol describes the reaction of this compound with two different alcohols to form a mixed phosphotriester, a common structural motif in prodrugs.
Materials:
-
This compound
-
Alcohol 1 (e.g., ethanol)
-
Alcohol 2 (e.g., propanol)
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
First Substitution:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Alcohol 1 (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
-
Second Substitution:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of Alcohol 2 (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel.
In-Depth Technical Guide to the Safety of 4-Bromophenyl dichlorophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information for 4-Bromophenyl dichlorophosphate (CAS No. 19430-76-3), a chemical intermediate used in organic and pharmaceutical synthesis. The information presented is compiled from publicly available Safety Data Sheets (SDS) and chemical databases. It is intended to inform researchers, scientists, and drug development professionals on the potential hazards, handling, and emergency procedures associated with this compound.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C6H4BrCl2O2P | Alfa Chemistry |
| Molecular Weight | 289.88 g/mol | Alfa Chemistry |
| Appearance | Colorless or light-yellow clear liquid | Suzhou Health Chemicals Co., Ltd.[1] |
| Boiling Point | 98-102 °C | Alfa Chemistry |
| Melting Point | 98-102°C | Alfa Chemistry |
| Density | 1.811±0.06 g/cm³ | Alfa Chemistry |
| Solubility | Not available | AK Scientific, Inc. |
| Vapor Pressure | Not available | AK Scientific, Inc. |
| Flash Point | Not available | AK Scientific, Inc. |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized in Table 2.
| Classification | Code | Statement |
| Skin Irritation | H315 | Causes skin irritation |
| Serious Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory system) | H335 | May cause respiratory irritation |
Signal Word: Warning.
Pictogram:
Toxicological Information
Specific quantitative toxicological data, such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%), for this compound are not available in the reviewed public literature. However, as an organophosphorus compound, it is prudent to handle it with care, as many compounds in this class are known to be neurotoxic.[2][3]
Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.
Symptoms of Exposure:
-
Skin Contact: May result in inflammation, itching, scaling, reddening, blistering, pain, or dryness.
-
Eye Contact: May cause redness, pain, or severe eye damage. Inflammation of the eye is characterized by redness, watering, and itching.
-
Inhalation: May cause irritation of the lungs and respiratory system.
-
Ingestion: Ingestion may be harmful, though specific data is unavailable.
Experimental Protocols for Hazard Assessment
Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, standardized guidelines for assessing skin and eye irritation are well-established. For instance, the OECD Guideline for the Testing of Chemicals No. 404 outlines the procedure for acute dermal irritation/corrosion studies, typically using albino rabbits.[4][5][6] This method involves applying the test substance to the skin and observing for signs of erythema and edema over a period of time.[4][5][6] Similarly, acute eye irritation studies follow standardized protocols to assess the potential for a substance to cause ocular damage.[7][8]
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risk of exposure to this compound.
Handling:
-
Avoid contact with skin, eyes, and personal clothing.
-
Wash hands thoroughly after handling.
-
Avoid breathing fumes.
-
Use only with adequate ventilation.
-
Wear suitable protective clothing, gloves, and eye/face protection.
-
Keep away from sources of ignition.
-
Minimize dust generation and accumulation.
Storage:
-
Store in a tightly-closed container when not in use.
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Keep away from sources of ignition.
-
For long-term storage, maintain in a cool, dry place.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
| PPE | Recommendation |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |
| Skin Protection | Wear protective gloves and clothing to prevent skin contact. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if ventilation is inadequate. |
First Aid Measures
In case of exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately. |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately. |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately. |
Stability and Reactivity
Chemical Stability: Stable under recommended temperatures and pressures.
Conditions to Avoid: Dust generation.
Incompatible Materials: Strong oxidizing agents.
Hazardous Decomposition Products: Carbon oxides, Hydrogen bromide, Hydrogen chloride, Phosphorus oxides.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from hazard identification to emergency response.
Conclusion
This compound is a hazardous chemical that requires careful handling and adherence to safety protocols. While specific quantitative toxicological data are lacking in the public domain, the qualitative information available indicates that it is a skin, eye, and respiratory irritant. Researchers, scientists, and drug development professionals should implement the control measures and be prepared for emergency situations as outlined in this guide to ensure a safe working environment.
References
- 1. Suzhou Health Chemicals Co., Ltd.-4-Bromophenyl Dichlorophosphate [healthchems.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. daikinchemicals.com [daikinchemicals.com]
- 5. oecd.org [oecd.org]
- 6. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. daikinchemicals.com [daikinchemicals.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 4-Bromophenyl Dichlorophosphate as a Phosphorylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophenyl dichlorophosphate is a versatile phosphorylating agent employed in the synthesis of phosphate esters, particularly in the field of medicinal chemistry for the preparation of nucleoside phosphoramidate prodrugs. This document provides detailed application notes and protocols for its use, with a focus on the synthesis of antiviral and anticancer nucleoside analogues. The 4-bromophenyl group serves as a protecting group that can be subsequently removed, allowing for the targeted delivery of phosphorylated biomolecules.
Chemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrCl₂O₂P | [1][2] |
| Molecular Weight | 289.88 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| CAS Number | 19430-76-3 | [2] |
| Storage | Store in a cool, dry place away from moisture. | [2] |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment. | [2] |
Applications in Nucleoside Phosphorylation for Prodrug Synthesis
A key application of this compound is in the synthesis of phosphoramidate prodrugs of nucleoside analogues. This strategy aims to improve the bioavailability and cellular uptake of antiviral and anticancer drugs. The general approach involves the sequential reaction of this compound with an amino acid ester and then with the nucleoside.
General Workflow for Nucleoside Phosphoramidate Prodrug Synthesis
The following diagram illustrates the general workflow for the synthesis of a nucleoside phosphoramidate prodrug using this compound.
Caption: General workflow for the synthesis of nucleoside phosphoramidate prodrugs.
Experimental Protocols
Protocol 1: Synthesis of a Zidovudine (AZT) Phosphoramidate Prodrug
This protocol is based on a known synthetic route for the phosphorylation of the antiviral drug Zidovudine (AZT) using this compound and alanine methyl ester.
Step 1: Synthesis of this compound
This reagent can be synthesized from phosphorous oxychloride and p-bromophenol.[1]
Step 2: Synthesis of 4-Bromophenyl (L-alaninyl methyl ester) Phosphorochloridate
-
To a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), add a solution of L-alanine methyl ester hydrochloride and a non-nucleophilic base (e.g., triethylamine) dropwise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC or NMR).
-
The resulting product, 4-bromophenyl (L-alaninyl methyl ester) phosphorochloridate, is typically used in the next step without further purification.
Step 3: Synthesis of the Zidovudine (AZT) Phosphoramidate Prodrug
-
To the solution containing the phosphorochloridate intermediate from Step 2, add a solution of Zidovudine (AZT) in an anhydrous solvent.
-
Continue stirring the reaction mixture at room temperature until the starting materials are consumed.
-
Upon completion, the reaction is worked up by washing with aqueous solutions to remove salts and impurities. The organic layer is dried and the solvent is removed under reduced pressure.
-
The crude product is then purified using column chromatography to yield the desired AZT phosphoramidate prodrug.
Quantitative Data (Illustrative)
| Step | Reactants | Product | Yield (%) | Purity (%) |
| 2 | This compound, L-Alanine methyl ester | 4-Bromophenyl (L-alaninyl methyl ester) Phosphorochloridate | Not Isolated | - |
| 3 | Phosphorochloridate intermediate, Zidovudine | AZT Phosphoramidate Prodrug | 60-80 (Typical) | >95 |
Note: The yields are illustrative and can vary based on reaction conditions and scale.
Step 4: Deprotection of the Phosphoramidate Prodrug
The 4-bromophenyl and amino acid ester protecting groups can be removed to release the free nucleoside monophosphate.
-
Cleavage of the 4-Bromophenyl Group: This can often be achieved through enzymatic cleavage or chemical methods such as hydrogenolysis, although specific conditions would need to be optimized for the particular substrate.
-
Cleavage of the Amino Acid Ester: The ester can be hydrolyzed under basic conditions (e.g., using a mild base like lithium hydroxide) or enzymatically.
Signaling Pathway Context: Kinase Inhibition
Phosphorylation is a fundamental mechanism in cellular signaling, regulated by kinases. Nucleoside analogues, once phosphorylated to their triphosphate form, can act as competitive inhibitors of viral polymerases or cellular kinases, disrupting disease processes. The synthesis of nucleoside monophosphate prodrugs using reagents like this compound is a critical step in developing therapeutics that target these pathways.
Caption: Activation pathway of a nucleoside phosphoramidate prodrug.
Conclusion
This compound is a valuable reagent for the synthesis of phosphoramidate prodrugs of nucleosides. The protocols and data presented provide a framework for researchers in drug discovery and development to utilize this agent effectively. Further optimization of reaction conditions and deprotection strategies may be required for specific applications.
References
Application Notes and Protocols for Phosphorylation Using 4-Bromophenyl Dichlorophosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the use of 4-bromophenyl dichlorophosphate as a phosphorylating agent in chemical synthesis. While this reagent is noted as a key intermediate in the synthesis of pharmaceuticals like Macitentan, specific protocols for its direct use in phosphorylation are not extensively detailed in publicly available literature.[1][2] Therefore, the following protocol is a representative procedure based on the general reactivity of dichlorophosphate reagents and established phosphorylation methodologies.
Introduction
Phosphorylation is a critical transformation in both biological systems and synthetic chemistry, enabling the modulation of a molecule's biological activity, solubility, and other physicochemical properties. This compound (p-bromophenyl phosphorodichloridate) is a reactive organophosphorus compound that can serve as a precursor for the synthesis of phosphate esters.[3] Its chemical structure allows for the introduction of a 4-bromophenyl phosphate moiety onto a substrate, which can be a useful handle for further synthetic modifications, such as cross-coupling reactions.[4]
Chemical Properties of this compound:
-
Molecular Formula: C6H4BrCl2O2P[3]
-
Molecular Weight: 289.88 g/mol [3]
-
Appearance: Colorless or light yellow liquid[3]
-
Boiling Point: 98-102 °C[3]
-
Stability: Stable under recommended temperatures and pressures, but sensitive to moisture.
Experimental Protocols
The following is a general protocol for the phosphorylation of a primary alcohol using this compound. This procedure should be optimized for each specific substrate.
2.1. Materials and Reagents
-
Substrate (e.g., a primary alcohol)
-
This compound
-
Anhydrous non-protic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, syringes, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
2.2. General Phosphorylation Protocol
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the alcohol substrate (1.0 eq) and a tertiary amine base (2.2 eq) in an anhydrous solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the cooled reaction mixture dropwise via a syringe.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM) three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired phosphorylated product.
2.3. Safety Precautions
-
This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction is sensitive to moisture; ensure all glassware is oven-dried and reagents are anhydrous.
-
The reaction can be exothermic, especially during the addition of the dichlorophosphate and the quenching step. Maintain proper temperature control.
Data Presentation
The following tables present illustrative data for a hypothetical phosphorylation reaction.
Table 1: Illustrative Reaction Conditions and Yields for Phosphorylation of Various Alcohols
| Entry | Substrate (Alcohol) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | TEA | DCM | 3 | 85 |
| 2 | 1-Octanol | TEA | THF | 4 | 78 |
| 3 | Cyclohexanol | DIPEA | DCM | 4 | 72 |
| 4 | Geraniol | TEA | ACN | 3.5 | 80 |
Table 2: Illustrative Analytical Data for a Phosphorylated Product (e.g., Benzyl 4-bromophenyl phosphate)
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the benzyl and 4-bromophenyl protons. |
| ³¹P NMR | A singlet in the characteristic region for phosphate esters. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of the product. |
| FT-IR | Characteristic P=O and P-O-C stretching frequencies. |
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for alcohol phosphorylation.
4.2. Generic Kinase Signaling Pathway
Caption: A generic kinase signal transduction pathway.
4.3. Logical Protocol Flow
Caption: Logical flow of the phosphorylation protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
Application of 5-(4-Bromophenyl)-4,6-dichloropyrimidine in Pyrimidine Synthesis
Introduction
Pyrimidine derivatives are a critical class of heterocyclic compounds that form the backbone of nucleic acids and are integral to a wide array of biological processes. Their versatile chemical nature has made them privileged scaffolds in medicinal chemistry, leading to the development of numerous therapeutic agents with activities spanning anticancer, antiviral, antimicrobial, and anti-inflammatory applications. A key intermediate in the synthesis of diverse pyrimidine-based molecules is 5-(4-bromophenyl)-4,6-dichloropyrimidine. This compound serves as a versatile building block, enabling the introduction of various substituents at the 4- and 6-positions of the pyrimidine ring through nucleophilic substitution reactions, and at the 5-position via cross-coupling reactions. This application note provides detailed protocols for the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine and its subsequent application in Suzuki-Miyaura cross-coupling reactions to generate novel pyrimidine analogs.
Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine
The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine is a multi-step process that begins with commercially available p-bromophenylacetic acid. The overall synthetic pathway involves esterification, malonic ester synthesis, cyclization to form the pyrimidine ring, and finally, chlorination.
Synthetic Pathway Overview
Figure 1: Overall synthetic scheme for 5-(4-bromophenyl)-4,6-dichloropyrimidine.
Experimental Protocols
Step 1: Synthesis of Methyl p-bromophenylacetate (Intermediate 1) [1][2]
-
To a 5.0 L reaction flask, add 500 g of p-bromophenylacetic acid and 200-300 g of a solid acid catalyst.[2]
-
Add 2.7 L of methanol to the flask.
-
Heat the mixture with stirring and maintain at reflux for 5-6 hours.[1][2]
-
Cool the reaction solution to below 30 °C.
-
Recover the solid acid catalyst by filtration.
-
Distill the filtrate under reduced pressure to remove methanol.
-
The resulting crude product can be used in the next step without further purification.
Step 2 & 3: One-Pot Synthesis of 5-(4-Bromophenyl)-4,6-dihydroxypyrimidine (Intermediate 3) [1][2]
This procedure combines the malonic ester condensation and the cyclization into a one-pot reaction.
-
Prepare a solution of sodium methoxide in methanol.
-
To this solution, add the crude methyl p-bromophenylacetate (Intermediate 1) and dimethyl carbonate.
-
After the initial reaction, add formamidine hydrochloride to the reaction mixture to initiate cyclization.
-
Upon completion of the reaction, add water to the reaction solution and stir at 20-30 °C until the solution is clear, then allow the layers to separate.
-
Collect the aqueous phase and adjust the pH to 4-6 using a hydrochloric acid or sulfuric acid solution.
-
Stir the mixture for 0.5-1.5 hours to allow for precipitation.
-
Collect the precipitate by suction filtration.
-
Wash the filter cake with an 80% aqueous methanol solution and dry to obtain Intermediate 3.
Step 4: Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine (Final Product) [1][3][4]
-
In a 3 L three-necked flask, combine 200 g of 5-(4-bromophenyl)-4,6-dihydroxypyrimidine (Intermediate 3), 300 g of toluene, and 180 g of N,N-dimethylaniline.[4]
-
Mechanically stir the mixture and add 230 g of phosphorus oxychloride dropwise at a temperature of 20-35 °C.[1][4]
-
After the addition is complete, heat the mixture to 50-60 °C.
-
Once the solid is completely dissolved, raise the temperature to 95-105 °C and maintain for 3-5 hours.[1]
-
Cool the reaction mixture to 20-30 °C.
-
In a separate vessel, mix 450 g of water with 500 g of toluene and cool to 25 °C with stirring.
-
Slowly add the reaction mixture to the water-toluene mixture, maintaining the temperature at 30 °C.
-
Stir at 30 °C for 1 hour, then allow the layers to separate.
-
Extract the aqueous phase with toluene.
-
Combine the organic phases and concentrate under reduced pressure.
-
Add ethanol to the residue and stir at 15 °C for 1.5 hours to induce crystallization.
-
Collect the product by suction filtration and dry to yield 5-(4-bromophenyl)-4,6-dichloropyrimidine.
Quantitative Data for Synthesis
| Step | Intermediate/Product | Starting Material | Yield | Melting Point (°C) |
| 1-3 | 5-(4-Bromophenyl)-4,6-dihydroxypyrimidine | p-Bromophenylacetic acid | - | 178-180[5] |
| 4 | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 5-(4-Bromophenyl)-4,6-dihydroxypyrimidine | 86.5%[3] | 101-102[3] |
Application in Suzuki-Miyaura Cross-Coupling Reactions
5-(4-bromophenyl)-4,6-dichloropyrimidine is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the pyrimidine ring, leading to the synthesis of novel, complex molecules with potential biological activity.
General Workflow for Suzuki-Miyaura Coupling
Figure 2: General experimental workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol for Suzuki-Miyaura Coupling[6][7]
-
To a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol) and Pd(PPh₃)₄ (5 mol%).[6]
-
Add 6 mL of 1,4-dioxane as the solvent.
-
Stir the mixture under an inert atmosphere for 30 minutes at room temperature.
-
Add the respective aryl/heteroaryl boronic acid (1.08 mmol), K₃PO₄ (1.972 mmol) as the base, and 1.5 mL of distilled water.[6]
-
Reflux the reaction mixture at 70-80 °C for 18-22 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to the reaction mixture and perform an aqueous workup.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes the yields of various pyrimidine analogs synthesized via the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with different boronic acids.[6][7]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine | 85 |
| 2 | p-Tolylboronic acid | 4,6-dichloro-5-(4'-methyl-[1,1'-biphenyl]-4-yl)pyrimidine | 82 |
| 3 | 3-Chloro-4-fluorophenylboronic acid | 4,6-dichloro-5-(3'-chloro-4'-fluoro-[1,1'-biphenyl]-4-yl)pyrimidine | Product not formed |
| 4 | 4-Chlorophenylboronic acid | 4,6-dichloro-5-(4'-chloro-[1,1'-biphenyl]-4-yl)pyrimidine | 65 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 4,6-dichloro-5-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)pyrimidine | 70 |
| 6 | Naphthalen-2-ylboronic acid | 4,6-dichloro-5-(4-(naphthalen-2-yl)phenyl)pyrimidine | 78 |
| 7 | Thiophen-2-ylboronic acid | 4,6-dichloro-5-(4-(thiophen-2-yl)phenyl)pyrimidine | 60 |
| 8 | Furan-2-ylboronic acid | 4,6-dichloro-5-(4-(furan-2-yl)phenyl)pyrimidine | 55 |
Note: The success and yield of the Suzuki-Miyaura coupling are influenced by the electronic properties of the boronic acid. Electron-rich boronic acids tend to give better yields.[6]
Conclusion
5-(4-Bromophenyl)-4,6-dichloropyrimidine is a valuable and versatile intermediate for the synthesis of a wide range of substituted pyrimidine derivatives. The robust and scalable synthetic route to this intermediate, coupled with its reactivity in palladium-catalyzed cross-coupling reactions, makes it an important tool for researchers, scientists, and drug development professionals in the field of medicinal chemistry. The protocols and data presented in this application note provide a comprehensive guide for the synthesis and application of this key building block.
References
- 1. CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-(4-Bromophenyl)-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Phosphotriesters using 4-Bromophenyl Dichlorophosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-bromophenyl dichlorophosphate in the synthesis of phosphotriesters. This reagent serves as a versatile phosphorylating agent for the creation of phosphotriester linkages, which are crucial in various fields, including the development of oligonucleotide therapeutics and phosphate prodrugs.
Introduction
This compound is a reactive organophosphorus compound employed in the formation of phosphotriester bonds. The 4-bromophenyl group offers distinct advantages as a protecting group for the phosphate moiety during chemical synthesis. Its lipophilic nature can enhance the solubility of reaction intermediates in organic solvents, and the bromine atom provides a handle for potential further chemical modification or for analytical purposes such as X-ray crystallography. The synthesis of phosphotriesters using this reagent is a key step in the construction of modified oligonucleotides and in the design of prodrugs where the phosphate group is masked to improve cell permeability and bioavailability.[1][2]
General Reaction Scheme
The fundamental reaction involves the sequential displacement of the two chloride atoms of this compound by two different nucleophiles, typically hydroxyl groups from alcohols, nucleosides, or other molecules of interest. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Logical Workflow for Phosphotriester Synthesis
Caption: General workflow for the synthesis of a dinucleoside phosphotriester.
Applications in Prodrug Synthesis
Phosphotriesters are widely explored as prodrugs of phosphomonoesters, which often exhibit poor cell membrane permeability due to their negative charge. By masking the phosphate with lipophilic groups, such as the 4-bromophenyl group, the resulting phosphotriester can more readily cross the cell membrane. Once inside the cell, enzymatic cleavage can release the active phosphomonoester drug. The choice of the aryl group can influence the rate of this enzymatic hydrolysis.
Signaling Pathway of a Hypothetical Phosphotriester Prodrug
Caption: Cellular activation of a 4-bromophenyl phosphotriester prodrug.
Experimental Protocols
Synthesis of a Dinucleoside Phosphotriester
This protocol describes a general method for the synthesis of a dinucleoside phosphotriester using this compound. This method is adapted from the principles of phosphotriester oligonucleotide synthesis.[3]
Materials:
-
5'-O-Protected Nucleoside (e.g., 5'-O-DMT-Thymidine)
-
3'-O-Protected Nucleoside (e.g., 3'-O-Acetyl-Thymidine)
-
This compound
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel for column chromatography
Procedure:
-
Preparation of the Monosubstituted Intermediate:
-
Dissolve the 5'-O-protected nucleoside (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture containing the monosubstituted phosphorochloridate intermediate is used directly in the next step.
-
-
Coupling with the Second Nucleoside:
-
To the reaction mixture from the previous step, add the 3'-O-protected nucleoside (1.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the formation of the phosphotriester product by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate in hexanes) to yield the protected dinucleoside phosphotriester.
-
Synthesis of a Symmetrical Dialkyl Phosphotriester
This protocol outlines the synthesis of a simple, symmetrical dialkyl phosphotriester.
Materials:
-
Alcohol (e.g., Ethanol)
-
This compound
-
Anhydrous Triethylamine
-
Anhydrous Diethyl Ether
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve the alcohol (2.2 eq) and anhydrous triethylamine (2.2 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
-
Addition of Phosphorylating Agent:
-
Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the cooled alcohol solution.
-
A precipitate of triethylamine hydrochloride will form.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
-
Purification:
-
Purify the resulting crude oil by silica gel column chromatography to obtain the pure dialkyl 4-bromophenyl phosphotriester.
-
Data Presentation
The following table summarizes typical reaction outcomes for the synthesis of phosphotriesters using aryl dichlorophosphates, which are analogous to this compound. Yields can vary depending on the specific nucleosides or alcohols used and the optimization of reaction conditions.
| Entry | First Nucleophile | Second Nucleophile | Product Type | Typical Yield (%) | Reference |
| 1 | 5'-O-DMT-Thymidine | 3'-O-Ac-Thymidine | Dinucleoside Phosphotriester | 60-80 | [4] |
| 2 | Ethanol | Ethanol | Symmetrical Dialkyl Phosphotriester | 70-90 | General Procedure |
| 3 | L-Alanine methyl ester | Zidovudine (AZT) | Phosphoramidate Prodrug | ~75 | [5] |
Characterization
The synthesized phosphotriesters can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are essential for structural elucidation. The 31P NMR spectrum will show a characteristic chemical shift for the phosphotriester moiety.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Precautions
This compound is a corrosive and moisture-sensitive reagent. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Disclaimer: The provided protocols are intended as a general guide. Researchers should adapt these procedures based on the specific substrates and equipment used. It is highly recommended to consult the primary literature for more detailed and specific experimental conditions.
References
- 1. Syntheses of prodrug-type phosphotriester oligonucleotides responsive to intracellular reducing environment for improvement of cell membrane permeability and nuclease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Methods and Application of Phosphoester Prodrugs [manu56.magtech.com.cn]
- 3. Oligonucleotide Synthesis Using the Manual Phosphotriester Method | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Phosphate Prodrugs of 4-Phospho-d -erythronohydroxamic Acid, an Inhibitor of 6-Phosphogluconate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions with 4-Bromophenyl Dichlorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophenyl dichlorophosphate is a key reagent in organic synthesis, primarily utilized as a phosphorylating agent. Its utility shines in the construction of phosphotriesters, a class of compounds with significant applications in medicinal chemistry and drug development. The presence of the bromo- and chloro- substituents on the phenyl and phosphate groups, respectively, provides handles for further chemical modification and tunes the reactivity of the molecule.
A prominent application of this reagent and its analogs is in the synthesis of phosphoramidate prodrugs, notably within the ProTide (PROdrug + nucleoTIDE) technology.[1][2] This innovative approach masks the negative charges of a nucleoside monophosphate with an aryl group (like 4-bromophenyl) and an amino acid ester. This modification enhances cell permeability, allowing the drug to bypass the often inefficient initial phosphorylation step required for the activation of many nucleoside analog drugs.[3] Once inside the cell, the masking groups are enzymatically cleaved to release the active nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate form.[4][5]
These application notes provide detailed protocols for the synthesis of phosphotriester and phosphoramidate derivatives using this compound, along with a summary of expected quantitative data and visualizations of the experimental workflow and the ProTide activation pathway.
Experimental Protocols
Protocol 1: Synthesis of an Aryl-Alkyl Phosphotriester from an Alcohol
This protocol describes a general procedure for the reaction of this compound with an alcohol, followed by reaction with a second alcohol to yield an unsymmetrical phosphotriester. This is a foundational reaction for the synthesis of various bioactive molecules.
Materials:
-
This compound
-
Alcohol 1 (e.g., a protected nucleoside)
-
Alcohol 2 (e.g., ethanol)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with Alcohol 1 (1.0 eq). Anhydrous DCM is added to dissolve the alcohol.
-
First Addition: The solution is cooled to 0 °C in an ice bath. Anhydrous pyridine or TEA (1.1 eq) is added, followed by the dropwise addition of a solution of this compound (1.05 eq) in anhydrous DCM.
-
Reaction Monitoring: The reaction is stirred at 0 °C and allowed to slowly warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting alcohol is consumed.
-
Second Addition: The reaction mixture is cooled again to 0 °C. Alcohol 2 (1.2 eq) and additional anhydrous pyridine or TEA (1.2 eq) are added.
-
Final Reaction: The reaction is stirred at room temperature until completion, as monitored by TLC or ³¹P NMR.
-
Workup: The reaction mixture is diluted with DCM and washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude phosphotriester is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of a Phosphoramidate (ProTide Synthesis)
This protocol outlines the synthesis of a nucleoside phosphoramidate prodrug, a key application of this compound in drug development.
Materials:
-
Protected Nucleoside (e.g., 3'-O-acetylthymidine)
-
This compound
-
Amino Acid Ester Hydrochloride (e.g., L-Alanine methyl ester hydrochloride)
-
Anhydrous Dichloromethane (DCM)
-
N-Methylimidazole (NMI) or Pyridine
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask under a nitrogen atmosphere is charged with the protected nucleoside (1.0 eq) and dissolved in anhydrous DCM.
-
Phosphorylation: The solution is cooled to 0 °C. N-Methylimidazole or pyridine (2.0 eq) is added, followed by the dropwise addition of this compound (1.1 eq). The reaction is stirred at 0 °C for 1-2 hours.
-
Amino Acid Coupling: In a separate flask, the amino acid ester hydrochloride (1.5 eq) is suspended in anhydrous DCM and treated with triethylamine (3.0 eq). This mixture is stirred for 15 minutes and then added to the reaction mixture at 0 °C.
-
Reaction Completion: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by TLC or ³¹P NMR.
-
Workup: The reaction is quenched with saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product, which is a mixture of diastereomers, is purified by silica gel column chromatography to isolate the desired phosphoramidate prodrug.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a phosphoramidate prodrug of zidovudine (AZT) using an aryl dichlorophosphate, which is analogous to the reactions described above.
| Parameter | Value |
| Starting Materials | 3'-O-acetyl-AZT, this compound, L-Alanine methyl ester HCl |
| Reaction Solvent | Anhydrous Dichloromethane |
| Base | N-Methylimidazole, Triethylamine |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 18 hours |
| Yield (after purification) | 65-85% (as a mixture of diastereomers) |
| ³¹P NMR (δ, ppm) | 3.5 - 5.0 (two distinct peaks for the diastereomers) |
| Purity (by HPLC) | >95% |
Visualizations
Experimental Workflow
References
- 1. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protide - Wikipedia [en.wikipedia.org]
- 3. Synthesis of phosphoramidate prodrugs: ProTide approach [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Suzuki Cross-Coupling Reactions Involving Bromophenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for conducting Suzuki cross-coupling reactions with bromophenyl derivatives. This powerful carbon-carbon bond-forming reaction is a cornerstone in modern organic synthesis, particularly for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.[1][2] For bromophenyl derivatives, this reaction offers a versatile and efficient method to form new carbon-carbon bonds with high functional group tolerance and stereoselectivity.[3] The general transformation is depicted below:
Scheme 1: General Suzuki-Miyaura Cross-Coupling Reaction Ar-Br + Ar'-B(OH)₂ --(Pd Catalyst, Base, Solvent)--> Ar-Ar'
Where Ar-Br represents a bromophenyl derivative and Ar'-B(OH)₂ is an arylboronic acid.
Core Concepts: The Catalytic Cycle
The mechanism of the Suzuki coupling reaction is generally understood to proceed through a series of steps involving a palladium catalyst.[1][4][5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the bromophenyl derivative to form a Pd(II) complex.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromophenyl Derivative
This protocol is a general starting point and can be optimized for specific substrates.
Materials:
-
Bromophenyl derivative (1.0 mmol)
-
Arylboronic acid (1.1 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with 10-25% water)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the bromophenyl derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 70-110 °C) and stir for the specified time (2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Application Notes and Protocols: 4-Bromophenyl Dichlorophosphate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic modification of potent kinase inhibitors to enhance their pharmacokinetic properties is a cornerstone of modern drug development. One common approach is the synthesis of phosphate prodrugs, which can improve aqueous solubility, facilitate formulation, and alter the drug's absorption, distribution, metabolism, and excretion (ADME) profile. 4-Bromophenyl dichlorophosphate is a reactive phosphorylating agent that can be utilized to introduce a phosphate monoester group onto a kinase inhibitor scaffold, particularly at a hydroxyl or amino functionality. The resulting 4-bromophenyl phosphate ester can then be further modified, for instance, through Suzuki-Miyaura coupling at the bromide position, to introduce additional functionalities or targeting moieties. This document provides detailed protocols for the synthesis of this compound and its proposed application in the synthesis of a phosphate prodrug of a known kinase inhibitor, Sorafenib.
Quantitative Data Summary
The following table summarizes the inhibitory activity of the parent kinase inhibitor, Sorafenib, against a panel of key kinases. The data for the hypothetical phosphorylated Sorafenib derivative is presented as a prospective area of investigation, as the prodrug approach is designed to release the active parent compound in vivo.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Sorafenib | Raf-1 | 6 | [1][2] |
| B-Raf | 22 | [1][2] | |
| VEGFR-2 | 90 | [1][2] | |
| VEGFR-3 | 20 | [1][2] | |
| PDGFR-β | 57 | [1][2] | |
| c-KIT | 68 | [1][2] | |
| FLT3 | 58 | [1][2] | |
| RET | 43 | [1] | |
| 4-(4-chloro-3-(trifluoromethyl)phenylcarbamoyl)-2-pyridyl (4-bromophenyl) phosphate (Hypothetical) | N/A | To be determined | N/A |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the phosphorylating reagent from commercially available starting materials.
Reaction Scheme:
Materials:
-
p-Bromophenol
-
Phosphorous oxychloride (POCl3)
-
Anhydrous toluene
-
Anhydrous pyridine
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.
-
In the flask, dissolve p-bromophenol (1 equivalent) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorous oxychloride (1.2 equivalents) to the stirred solution via the dropping funnel.
-
After the addition is complete, add a catalytic amount of anhydrous pyridine (0.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to ice-cold water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation.
Proposed Synthesis of a Sorafenib-Phosphate Prodrug
This hypothetical protocol details the phosphorylation of the phenolic hydroxyl group of Sorafenib using the synthesized this compound.
Reaction Scheme:
Materials:
-
Sorafenib
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA) or pyridine
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve Sorafenib (1 equivalent) in anhydrous DCM.
-
Add anhydrous triethylamine or pyridine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Slowly add the this compound solution to the Sorafenib solution via a syringe or dropping funnel over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, the intermediate phosphochloridate, is then hydrolyzed by the addition of water or a dilute aqueous acid to yield the final phosphate monoester.
-
Purify the final product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of the reagent and its proposed use.
Caption: Signaling pathways inhibited by Sorafenib.
Discussion
The use of this compound as a phosphorylating agent offers a versatile tool for the synthesis of kinase inhibitor prodrugs. The bromine handle on the phenyl phosphate moiety provides a site for further chemical modification via cross-coupling reactions, allowing for the attachment of targeting ligands or solubility-enhancing groups. The proposed synthesis of a Sorafenib-phosphate prodrug serves as a representative example of how this reagent can be applied to a hydroxyl-containing kinase inhibitor.
The rationale behind this prodrug strategy is to transiently mask the hydroxyl group, which can alter the physicochemical properties of the parent drug. Upon administration, it is anticipated that endogenous phosphatases would cleave the phosphate ester, releasing the active Sorafenib at the site of action. The successful implementation of this strategy could lead to improved therapeutic outcomes by optimizing the delivery and efficacy of potent kinase inhibitors. Further research is warranted to synthesize and evaluate the biological activity and pharmacokinetic profile of such phosphate prodrugs.
References
Application Notes and Protocols: Scalable Synthesis of 4-Bromophenyl Dichlorophosphate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the scalable synthesis of 4-bromophenyl dichlorophosphate and its subsequent derivatization. The methodologies are designed to be robust and adaptable for drug discovery and development applications, emphasizing scalability and purity.
Synthesis of this compound
The primary route for the synthesis of this compound involves the reaction of 4-bromophenol with phosphorus oxychloride. This reaction is typically high-yielding and can be performed with or without a catalyst. For scalable synthesis, a catalyst can be employed to improve reaction kinetics and ensure complete conversion.
Experimental Protocol: Catalytic Synthesis of this compound
This protocol is based on general procedures for the synthesis of aryl dichlorophosphates and is optimized for scalability.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (molar eq.) |
| 4-Bromophenol | 173.01 | - | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.645 | 1.5 - 2.0 |
| Triphenylphosphine (PPh₃) (catalyst) | 262.29 | - | 0.01 - 0.02 |
| Toluene (anhydrous) | 92.14 | 0.867 | As required |
Procedure:
-
Reaction Setup: A dry, multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), a thermocouple, and a nitrogen inlet is charged with 4-bromophenol (1.0 eq) and triphenylphosphine (0.01-0.02 eq).
-
Solvent Addition: Anhydrous toluene is added to the flask to create a slurry that is easily stirrable.
-
Reactant Addition: The flask is purged with nitrogen, and phosphorus oxychloride (1.5-2.0 eq) is added dropwise via an addition funnel at room temperature with vigorous stirring. The addition should be controlled to manage the initial exotherm.
-
Reaction: After the addition is complete, the reaction mixture is heated to a reflux temperature of 110-120°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the 4-bromophenol spot/peak. The reaction is typically complete within 4-6 hours.
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess phosphorus oxychloride and toluene are removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation. The fraction corresponding to this compound is collected. The boiling point will be significantly lower than atmospheric pressure; precise temperature and pressure should be determined experimentally.
-
Quantitative Data Summary:
| Parameter | Value | Notes |
| Typical Yield | > 90% | Based on 4-bromophenol |
| Purity (Post-distillation) | > 98% | As determined by GC or NMR |
| Reaction Temperature | 110-120°C | Reflux in toluene |
| Reaction Time | 4-6 hours | Monitor for completion |
Synthesis Workflow Diagram
Synthesis of this compound Derivatives
This compound is a versatile intermediate for the synthesis of a variety of derivatives through nucleophilic substitution of the chloride atoms. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of phosphoramidates, phosphate esters, and thiophosphates, respectively.
General Protocol: Synthesis of Phosphoramidate Derivatives
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (molar eq.) |
| This compound | 289.88 | - | 1.0 |
| Amine (R¹R²NH) | Varies | Varies | 2.0 - 2.2 |
| Triethylamine (Et₃N) | 101.19 | 0.726 | 1.0 - 1.2 |
| Dichloromethane (DCM) (anhydrous) | 84.93 | 1.33 | As required |
Procedure:
-
Reaction Setup: A dry, multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the amine (2.0-2.2 eq) and triethylamine (1.0-1.2 eq) in anhydrous dichloromethane (DCM).
-
Reactant Addition: The solution is cooled to 0°C in an ice bath. A solution of this compound (1.0 eq) in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification:
-
The reaction mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Quantitative Data Summary (Example with Aniline):
| Parameter | Value |
| Typical Yield | 70-90% |
| Reaction Temperature | 0°C to room temperature |
| Reaction Time | 2-4 hours |
Derivative Synthesis Workflow Diagram
Characterization Data
Expected Spectroscopic Data for this compound:
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as two doublets in the region of δ 7.0-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring. |
| ¹³C NMR | Signals for the aromatic carbons are expected in the range of δ 120-155 ppm. The carbon attached to the oxygen will be shifted downfield. |
| ³¹P NMR | A single peak is expected, characteristic of a phosphorodichloridate. The chemical shift will be informative of the phosphorus environment. |
| IR Spectroscopy | Characteristic peaks for P=O stretching (around 1250-1300 cm⁻¹), P-O-Ar stretching (around 900-1000 cm⁻¹), and C-Br stretching (around 500-600 cm⁻¹). |
Note: It is highly recommended to obtain full spectroscopic characterization (¹H NMR, ¹³C NMR, ³¹P NMR, IR, and Mass Spectrometry) of the synthesized compounds to confirm their identity and purity.
Safety Precautions
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reactions involving phosphorus oxychloride are exothermic. Proper temperature control is essential, especially during scalable synthesis.
-
Ensure all glassware is thoroughly dried before use to prevent the hydrolysis of phosphorus oxychloride.
By following these detailed protocols and safety guidelines, researchers can achieve a scalable and efficient synthesis of this compound and its derivatives for a wide range of applications in drug discovery and development.
Step-by-step guide for using 4-Bromophenyl dichlorophosphate in the lab
Application Notes and Protocols for 4-Bromophenyl dichlorophosphate
Abstract: This document provides a comprehensive guide for the laboratory use of this compound. It is intended for researchers, scientists, and professionals in drug development. These notes cover the synthesis, properties, and primary applications of this compound as a phosphorylating agent for the synthesis of phosphotriesters, with a historical context in oligonucleotide synthesis. Detailed experimental protocols, safety precautions, and representative data are included to facilitate its effective and safe use in a research setting.
Introduction
This compound is a key laboratory chemical primarily used as a phosphorylating agent. Its structure features a reactive dichlorophosphate group attached to a 4-bromophenyl moiety. This bifunctional nature allows for the sequential or simultaneous reaction with two alcohol nucleophiles to form stable phosphotriester linkages. The 4-bromophenyl group serves as a protecting group for the phosphate, which can be removed under specific conditions if desired.
Historically, aryl dichlorophosphates were instrumental in the development of the phosphotriester method for oligonucleotide synthesis, a technique that improved upon the earlier phosphodiester approach by protecting the phosphate backbone during chain elongation[1][2]. While largely superseded by the more efficient phosphoramidite chemistry for automated DNA/RNA synthesis, the principles of phosphotriester formation remain fundamental in organic synthesis for creating phosphate esters, which are integral to various biologically active molecules and prodrugs[3][4].
Physicochemical Properties and Safety Data
Handling this compound requires adherence to strict safety protocols due to its corrosive and irritant nature. It is sensitive to moisture and will hydrolyze to produce hydrochloric acid. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[5].
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (4-bromophenyl) phosphorodichloridate | [5] |
| Synonyms | p-Bromophenyl phosphorodichloridate | [5] |
| CAS Number | 19430-76-3 | [5] |
| Molecular Formula | C₆H₄BrCl₂O₂P | [5] |
| Molecular Weight | 289.88 g/mol | [5] |
| Appearance | Colorless or light-yellow clear liquid | [6] |
| Boiling Point | 98-102 °C | [7] |
| Purity | Typically ≥97.0% | [6] |
| Storage | Store in a tightly-closed container in a cool, dry place away from moisture and incompatible substances. Recommended storage at 0-4°C. | [5][6] |
Table 2: Hazard and Precautionary Statements
| GHS Classification | Hazard Statement | Precautionary Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Key Applications and Experimental Protocols
The primary application of this compound is the phosphorylation of alcohols to synthesize unsymmetrical or symmetrical phosphotriesters.
Synthesis of Dialkyl 4-Bromophenyl Phosphates
This protocol describes a general procedure for the reaction of this compound with two equivalents of a primary or secondary alcohol to form a symmetrical dialkyl 4-bromophenyl phosphate.
Protocol 1: General Procedure for the Synthesis of Dialkyl 4-Bromophenyl Phosphate
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, propanol) (2.2 equivalents)
-
Anhydrous pyridine or triethylamine (2.5 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Addition funnel or syringe pump
-
Ice bath
-
Rotary evaporator
-
Glassware for liquid-liquid extraction and column chromatography
Procedure:
-
Set up a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Add anhydrous DCM and anhydrous pyridine (2.5 eq.) to the flask and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the anhydrous alcohol (2.2 eq.) in anhydrous DCM.
-
Slowly add this compound (1.0 eq.) to the stirred pyridine/DCM mixture at 0 °C.
-
Using an addition funnel or syringe pump, add the alcohol solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Once the reaction is complete, cool the mixture again to 0 °C and quench by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with cold 1 M HCl (2x) to remove pyridine, saturated NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final dialkyl 4-bromophenyl phosphate.
Application in Oligonucleotide Synthesis (Phosphotriester Method)
The phosphotriester method was a foundational technique in chemical DNA synthesis. This compound or a similar aryl dichlorophosphate acts as a coupling agent to form the phosphotriester linkage between two nucleoside units.
Protocol 2: Conceptual Steps for Dinucleotide Synthesis via the Phosphotriester Method
-
Preparation: Start with a 5'-protected nucleoside (e.g., 5'-O-DMT-thymidine) and a 3'-protected nucleoside (e.g., 3'-O-Acetyl-thymidine).
-
Phosphorylation of the First Nucleoside: React the 5'-protected nucleoside with an excess of this compound in the presence of a base like pyridine. This forms a highly reactive nucleoside 3'-(4-bromophenyl) phosphorochloridate intermediate.
-
Coupling: Introduce the 3'-protected nucleoside to the reaction mixture. The free 5'-hydroxyl group of the second nucleoside attacks the activated phosphorus center, displacing the remaining chloride and forming a fully protected dinucleotide phosphotriester.
-
Deprotection: After the full oligonucleotide chain is assembled through repeated coupling cycles, the protecting groups (including the 4-bromophenyl group on the phosphate backbone) are removed in a final deprotection step to yield the mature oligonucleotide.
Data Presentation
Quantitative yields and spectroscopic data are crucial for assessing the success of a synthesis. The following tables provide representative data for compounds synthesized using aryl dichlorophosphates.
Table 3: Representative Yields for Phosphorylation of Various Alcohols Note: Yields are highly substrate-dependent. The data below are illustrative of typical outcomes in phosphorylation reactions.
| Alcohol Substrate | Product Type | Typical Yield Range | Reference Context |
| 3-Phenyl-1-propanol | Primary Alkyl Phosphate | 85-90% | [8][9] |
| Benzyl alcohol | Benzylic Phosphate | 70-75% | [9] |
| Cyclohexanol | Secondary Alkyl Phosphate | 65-75% | [9] |
| 3-Bromo-1-propanol | Functionalized Primary Phosphate | ~85% | [9] |
| Protected Serine | Amino Acid Derivative | ~77% | [9] |
Table 4: Representative Spectroscopic Data for Diethyl 4-bromophenyl phosphate
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| ³¹P NMR (CDCl₃) | ~ -6 to -8 | Singlet (proton decoupled) |
| ¹H NMR (CDCl₃) | ~ 7.5 (d, J ≈ 9) | Ar-H (ortho to Br) |
| ~ 7.2 (d, J ≈ 9) | Ar-H (ortho to O) | |
| ~ 4.2 (quint, J ≈ 7) | O-CH₂ -CH₃ | |
| ~ 1.4 (t, J ≈ 7) | O-CH₂-CH₃ | |
| ¹³C NMR (CDCl₃) | ~ 150 (d, J ≈ 6) | Ar-C -O |
| ~ 133 | Ar-C H | |
| ~ 122 (d, J ≈ 5) | Ar-C H | |
| ~ 120 | Ar-C -Br | |
| ~ 65 (d, J ≈ 6) | O-CH₂ -CH₃ | |
| ~ 16 (d, J ≈ 7) | O-CH₂-CH₃ |
Note: Exact chemical shifts and coupling constants can vary based on solvent and instrument. Data is estimated based on typical values for similar structures.[2][10]
Visualizations: Workflows and Reaction Schemes
Diagrams created using Graphviz to illustrate key processes involving this compound.
Caption: Synthesis of this compound from its precursors.
Caption: General workflow for the phosphorylation of alcohols.
Caption: Logical steps for phosphotriester coupling of two nucleosides.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. spectrabase.com [spectrabase.com]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. Diethyl (4-bromophenyl)phosphonate | C10H14BrO3P | CID 12625835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nmr.oxinst.com [nmr.oxinst.com]
4-Bromophenyl Dichlorophosphate: A Versatile Building Block for Advanced Materials
Introduction
4-Bromophenyl dichlorophosphate is a highly reactive organophosphorus compound that serves as a key precursor in the synthesis of a diverse range of materials. Its unique structure, featuring a phosphorus atom bonded to two chlorine atoms and a brominated phenyl group, allows for its incorporation into polymeric structures to impart desirable properties such as flame retardancy, thermal stability, and modified mechanical characteristics. This document provides a detailed overview of its applications in materials science, complete with experimental protocols and characterization data.
Application as a Monomer for Flame-Retardant Polyphosphoesters
One of the primary applications of this compound is as a monomer in the synthesis of polyphosphoesters. These polymers, characterized by a phosphorus-oxygen backbone, are of significant interest due to their inherent flame-retardant properties and potential for biodegradability. The presence of both phosphorus and bromine in the repeating unit of polymers derived from this compound can lead to a synergistic effect in flame retardancy, acting in both the condensed and gas phases.
Synthesis of Poly(bisphenol A 4-bromophenyl phosphate)
A common synthetic route to producing polyphosphoesters is through polycondensation. The following protocol details the synthesis of a polyphosphoester from this compound and bisphenol A.
Experimental Protocol: Polycondensation of this compound and Bisphenol A
Materials:
-
This compound (98%)
-
Bisphenol A (99%)
-
Pyridine (anhydrous, 99.8%)
-
N,N-Dimethylacetamide (DMAc, anhydrous, 99.8%)
-
Methanol (99.8%)
-
Argon gas supply
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, an argon inlet, and a dropping funnel, dissolve a specific molar quantity of bisphenol A in anhydrous DMAc under a gentle flow of argon.
-
Add an equimolar amount of anhydrous pyridine to the solution to act as an acid scavenger.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add an equimolar amount of this compound dropwise to the stirred solution from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a specific temperature (e.g., 80°C) for a defined period (e.g., 12 hours) to ensure complete polymerization.
-
Precipitate the resulting viscous polymer solution by pouring it into a non-solvent such as methanol.
-
Filter the precipitated polymer, wash it thoroughly with methanol to remove unreacted monomers and oligomers, and then dry it in a vacuum oven at 60°C until a constant weight is achieved.
Characterization:
The synthesized poly(bisphenol A 4-bromophenyl phosphate) can be characterized by various techniques to determine its structure, thermal properties, and flame retardancy.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the phosphoester linkages.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To elucidate the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and char yield.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test: To assess the flame retardancy of the polymer.
Quantitative Data Summary
| Property | Expected Value/Range | Characterization Technique |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| Glass Transition Temp (Tg) | 100 - 180 °C | DSC |
| 5% Weight Loss Temp (TGA) | 300 - 450 °C | TGA |
| Char Yield at 700 °C | 20 - 50% | TGA |
| Limiting Oxygen Index (LOI) | 28 - 40% | LOI Test |
| UL-94 Rating | V-0 or V-1 | UL-94 Test |
Diagrams
Caption: Workflow for the synthesis of poly(bisphenol A 4-bromophenyl phosphate).
Caption: Synergistic flame retardancy mechanism of P/Br-containing polyphosphoesters.
Other Potential Applications in Materials Science
Beyond its use as a primary monomer, this compound can be utilized in several other capacities:
-
As a Co-monomer: It can be incorporated in smaller amounts into other polymer systems (e.g., polyesters, polycarbonates) to enhance their flame retardancy without drastically altering their bulk properties.
-
As a Crosslinking Agent: The two reactive P-Cl bonds allow it to react with di-functional or multi-functional molecules containing hydroxyl or amine groups to form crosslinked networks, leading to thermosetting materials with high thermal stability.
-
In Surface Modification: It can be used to functionalize the surface of materials to impart flame retardancy or alter surface energy.
-
As a Precursor for Other Organophosphorus Compounds: The bromine atom on the phenyl ring provides a site for further chemical modification (e.g., through cross-coupling reactions) to synthesize more complex and functional organophosphorus molecules for specialized material applications.
This compound is a valuable and versatile compound in the field of materials science. Its ability to be readily incorporated into polymeric structures provides a straightforward method for developing materials with enhanced flame retardancy and thermal stability. The protocols and characterization data outlined in this document serve as a foundational guide for researchers and scientists exploring the potential of this and related organophosphorus compounds in the development of next-generation advanced materials. Further research into the synthesis of novel polymers and composites using this compound is warranted to fully exploit its potential.
Safe Handling and Quenching of 4-Bromophenyl Dichlorophosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and quenching of 4-Bromophenyl dichlorophosphate. Adherence to these protocols is critical to ensure personnel safety and prevent uncontrolled reactions.
Compound Information and Hazards
This compound is a reactive organophosphorus compound utilized in chemical synthesis. It is classified as a corrosive substance that causes severe skin burns and eye damage. It reacts violently with water and is sensitive to moisture, liberating toxic and corrosive gases upon contact.[1]
Hazard Summary:
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Respiratory Irritant: May cause respiratory irritation.[2]
-
Water Reactive: Reacts violently with water, producing hydrogen chloride and phosphoric acid fumes.[2]
-
Incompatible Materials: Strong oxidizing agents, water, and bases.[2]
-
Hazardous Decomposition Products: Upon combustion or decomposition, it may release carbon oxides, hydrogen bromide, hydrogen chloride, and phosphorus oxides.[2]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H4BrCl2O2P |
| Molecular Weight | 289.88 g/mol [3][4] |
| Appearance | Colorless or light-yellow clear liquid[4][5] |
| Boiling Point | 98-102 °C[4] |
| Density | 1.811 g/cm³[4] |
Table 2: Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated chemical fume hood. For emergencies or if engineering controls are insufficient, use a NIOSH-approved respirator with appropriate cartridges. |
Experimental Protocols
Safe Handling and Dispensing Protocol
This protocol outlines the steps for safely handling and dispensing this compound in a laboratory setting.
Materials:
-
This compound
-
Inert gas source (e.g., nitrogen or argon)
-
Dry glassware (oven or flame-dried)
-
Syringes and needles (dry)
-
Septa
-
Compatible reaction vessel
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Work exclusively within a certified chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are readily accessible.[1]
-
All glassware must be thoroughly dried to prevent any reaction with residual moisture.
-
-
Inert Atmosphere:
-
The container of this compound should be handled under an inert atmosphere (nitrogen or argon) to prevent contact with atmospheric moisture.
-
If the container is sealed with a septum, use a needle connected to an inert gas line to create a positive pressure.
-
-
Dispensing:
-
Use a dry syringe and needle to pierce the septum of the reagent bottle.
-
Slowly draw the desired volume of the liquid into the syringe.
-
Carefully transfer the liquid to the reaction vessel, which should also be under an inert atmosphere.
-
Dispense the liquid slowly and carefully to avoid splashing.
-
-
Post-Dispensing:
-
Remove the syringe from the reaction vessel.
-
Immediately rinse the syringe and needle with a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) followed by a quenching procedure as described in Section 3.2.
-
Securely close the this compound container.
-
Quenching Protocol for Excess Reagent and Spills
This protocol details the safe quenching (neutralization) of excess this compound and the cleanup of small spills.
Materials:
-
Excess this compound or contaminated material
-
Isopropanol or another secondary alcohol
-
Saturated sodium bicarbonate solution
-
Ice bath
-
Large beaker or flask for quenching
-
Stir bar and stir plate
-
pH paper or pH meter
Procedure:
-
Initial Quenching (Alcoholysis):
-
In a large beaker or flask, place a volume of isopropanol that is at least 10 times the volume of the this compound to be quenched.
-
Cool the isopropanol in an ice bath.
-
Slowly and dropwise, add the this compound to the cold isopropanol with vigorous stirring. This reaction is exothermic and will produce hydrogen chloride gas, so it must be performed in a fume hood.
-
The reaction is: C6H4BrCl2O2P + 2 (CH3)2CHOH → C6H4Br(O)P(OCH(CH3)2)2 + 2 HCl
-
-
Neutralization:
-
Once the addition is complete and the initial exothermic reaction has subsided, continue stirring for at least 30 minutes to ensure the reaction is complete.
-
Slowly and carefully add saturated sodium bicarbonate solution to the mixture to neutralize the hydrochloric acid produced. Be cautious as this will generate carbon dioxide gas, which can cause frothing.
-
Monitor the pH of the solution using pH paper or a pH meter. Continue adding the bicarbonate solution until the pH is neutral (pH 7).
-
-
Waste Disposal:
-
The neutralized solution can now be disposed of as hazardous waste according to institutional and local regulations.
-
For Small Spills:
-
Containment:
-
If a small spill occurs, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
-
Neutralization:
-
In a fume hood, carefully transfer the absorbent material containing the spilled compound into a large beaker.
-
Follow the quenching procedure described above, starting with the slow addition of isopropanol.
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with isopropanol, followed by a wipe with a cloth dampened with soap and water. All cleaning materials should be treated as hazardous waste.
-
Visualizations
Caption: Workflow for the safe handling and dispensing of this compound.
Caption: Step-by-step procedure for quenching this compound.
References
- 1. Phosphorus oxychloride | 10025-87-3 | Benchchem [benchchem.com]
- 2. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. Sarin - Wikipedia [en.wikipedia.org]
- 4. Stereoselective Hydrolysis of Organophosphate Nerve Agents by the Bacterial Phosphotriesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional analysis of organophosphorus hydrolase variants with high degradation activity towards organophosphate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromophenyl Dichlorophosphate
This technical support center provides researchers, scientists, and drug development professionals with essential information for the synthesis of 4-Bromophenyl dichlorophosphate. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to help improve reaction yields and product purity.
Synthesis Pathway
The synthesis of this compound is typically achieved through the reaction of 4-bromophenol with an excess of phosphorus oxychloride. This electrophilic substitution reaction on the phenolic oxygen results in the formation of the desired dichlorophosphate and hydrogen chloride as a byproduct.[1]
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a representative methodology for the synthesis of this compound.
Objective: To synthesize this compound from 4-bromophenol and phosphorus oxychloride.
Materials:
-
4-Bromophenol
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Phosphorus oxychloride (POCl₃), freshly distilled
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Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.
-
Reactant Preparation: In the reaction flask, dissolve 4-bromophenol in a minimal amount of anhydrous solvent.
-
Reaction: Cool the flask to 0°C using an ice bath. Add phosphorus oxychloride (typically 1.5 to 3 equivalents) to the dropping funnel. Add the phosphorus oxychloride to the stirred solution of 4-bromophenol dropwise over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) if a suitable system is developed.
-
Workup: Once the reaction is complete, remove the excess phosphorus oxychloride and solvent under reduced pressure. It is crucial to use an acid scavenger trap to handle the evolved HCl gas and residual POCl₃.
-
Purification: The crude product, a colorless to light-yellow liquid, is typically purified by vacuum distillation to yield pure this compound.[2]
Data Summary: Key Parameters for Yield Optimization
| Parameter | Recommendation | Rationale | Potential Negative Impact if Deviated |
| Reactant Quality | Use freshly distilled POCl₃ and dry 4-bromophenol. | POCl₃ is highly sensitive to moisture and can hydrolyze, reducing its effectiveness. Water will react with the product. | Low yield, formation of phosphoric acid and other side products. |
| Anhydrous Conditions | Use flame-dried glassware and an inert atmosphere (N₂ or Ar). | Prevents hydrolysis of the reactant (POCl₃) and the product, which are both moisture-sensitive. | Significant reduction in yield and product purity. |
| Stoichiometry | Use an excess of POCl₃ (1.5-3 eq.). | Drives the reaction to completion and ensures all 4-bromophenol is consumed. | Insufficient POCl₃ may lead to incomplete reaction. |
| Temperature Control | Add POCl₃ at 0°C and maintain strict temperature control. | The reaction is exothermic. Low temperature minimizes the formation of undesired side products. | High temperatures can lead to decomposition and the formation of colored impurities. |
| Purification Method | Vacuum distillation. | Effectively separates the product from non-volatile impurities and unreacted starting material. | Thermal decomposition if distillation temperature is too high. |
| Storage | Store at 0-4°C under an inert atmosphere, protected from light and moisture.[2] | The product is unstable and can decompose over time, especially when exposed to air or light. | Degradation of the product, leading to inaccurate results in subsequent steps. |
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the synthesis of this compound.
References
Technical Support Center: Purification of Crude 4-Bromophenyl Dichlorophosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Bromophenyl dichlorophosphate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized from phosphorous oxychloride (POCl₃) and 4-bromophenol, may contain the following impurities:
-
Unreacted starting materials: 4-bromophenol and phosphorous oxychloride.
-
Byproducts: Bis(4-bromophenyl) phosphorochloridate and tris(4-bromophenyl) phosphate, formed from further reaction of the product with 4-bromophenol.
-
Hydrolysis products: this compound is sensitive to moisture and can hydrolyze to 4-bromophenyl phosphoric acid dichloride and subsequently other phosphoric acid derivatives. The P-Cl bonds are susceptible to hydrolysis[1].
Q2: What are the main purification techniques for this compound?
A2: The primary methods for purifying this compound are:
-
Vacuum Distillation: Suitable for separating the product from less volatile impurities like salts and higher molecular weight byproducts.
-
Flash Column Chromatography: Effective for separating the product from impurities with different polarities.
-
Recrystallization: While the product is a liquid at room temperature, recrystallization at low temperatures or of a solid derivative can be a powerful purification technique.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. A suitable eluent system would be a mixture of a nonpolar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane. The spots can be visualized under UV light (due to the aromatic ring) or by staining with a suitable agent like potassium permanganate.
Q4: this compound is reported to be a liquid. Can I still use recrystallization?
A4: Yes, even though it is a liquid at room temperature, low-temperature recrystallization can be attempted. This involves dissolving the crude product in a minimal amount of a suitable solvent and cooling the solution to a very low temperature (e.g., in a dry ice/acetone bath) to induce crystallization. Alternatively, if a stable solid derivative can be easily formed and then reverted to the desired product, recrystallization of the derivative can be performed.
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product is not distilling over at the expected temperature. | 1. Vacuum is not low enough. 2. Thermometer is placed incorrectly. 3. Presence of high-boiling impurities. | 1. Check the vacuum pump and all connections for leaks. 2. Ensure the thermometer bulb is positioned just below the side arm of the distillation head. 3. If the pressure is good and the temperature is correct, the residue may consist of higher-boiling impurities. |
| Product decomposes during distillation (darkening of the liquid). | 1. Distillation temperature is too high. 2. Presence of acidic impurities catalyzing decomposition. | 1. Improve the vacuum to lower the boiling point. 2. Consider a pre-purification step like a wash with a mild, non-aqueous base to remove acidic impurities. |
| Distillate is still impure. | 1. Boiling points of impurities are too close to the product. 2. Inefficient distillation column. | 1. Use a fractional distillation column with a higher number of theoretical plates. 2. Consider an alternative purification method like flash chromatography. |
Flash Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of product and impurities (overlapping spots on TLC). | 1. Inappropriate solvent system. 2. Column was not packed properly. 3. Column was overloaded with crude material. | 1. Optimize the eluent system using TLC. A good starting point is a hexane/ethyl acetate mixture. The desired product should have an Rf value of ~0.3. 2. Ensure the silica gel is packed uniformly without any cracks or channels. 3. Use a larger column or reduce the amount of crude product loaded. |
| Product is not eluting from the column. | 1. Solvent system is too nonpolar. 2. Product may have decomposed on the silica gel. | 1. Gradually increase the polarity of the eluent. 2. Aryl dichlorophosphates can be sensitive to silica gel. Consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent, or use an alternative stationary phase like alumina. |
| Streaking of spots on TLC after column. | 1. Compound is too polar for the solvent system. 2. Presence of acidic or basic impurities. | 1. Increase the polarity of the eluent. 2. Add a small amount of an appropriate modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, though be cautious with the reactivity of the product). |
Low-Temperature Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product oils out instead of crystallizing. | 1. The cooling process is too rapid. 2. The solvent is not appropriate. 3. The concentration of the solution is too high. | 1. Allow the solution to cool slowly. Consider using a Dewar with an insulating solvent. 2. Experiment with different solvents or solvent mixtures. A good recrystallization solvent is one in which the compound is sparingly soluble at low temperatures and more soluble at higher temperatures. Consider nonpolar solvents like heptane or cyclohexane. 3. Add a small amount of additional solvent. |
| No crystals form upon cooling. | 1. The solution is too dilute. 2. The compound is very soluble in the chosen solvent even at low temperatures. | 1. Slowly evaporate some of the solvent and attempt to cool again. 2. Try a different solvent in which the compound is less soluble. 3. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. |
| Crystals are discolored. | Co-precipitation of impurities. | A second recrystallization step may be necessary to improve purity and color. The use of activated carbon during the recrystallization process can sometimes help remove colored impurities. |
Experimental Protocols
Note: this compound is moisture-sensitive. All glassware should be oven-dried, and all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Vacuum Distillation
This protocol is a general procedure and may need optimization based on the specific impurities present.
-
Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head. Use a magnetic stirrer and a heating mantle with a temperature controller.
-
Procedure: a. Place the crude this compound in the distillation flask. b. Slowly reduce the pressure to the desired vacuum (e.g., 1-2 mmHg). c. Gradually heat the flask while stirring. d. Collect the fraction that distills at the expected boiling point (literature value is 98-102 °C, though this may be at a different pressure). e. Monitor the purity of the collected fractions by TLC.
-
Yield and Purity: This method can provide high purity (>98%) with yields depending on the initial purity of the crude material.
Flash Column Chromatography
This is an adapted protocol; optimization of the solvent system is crucial.
-
Preparation: a. Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane). b. Pack a glass column with the slurry, ensuring no air bubbles are trapped. c. Allow the silica to settle, and drain the solvent until it is level with the top of the silica bed.
-
Loading the Sample: a. Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. b. Carefully load the solution onto the top of the silica gel.
-
Elution: a. Begin eluting with a nonpolar solvent system (e.g., 95:5 hexane/ethyl acetate). b. Gradually increase the polarity of the eluent as needed to elute the product. c. Collect fractions and analyze them by TLC.
-
Work-up: Combine the pure fractions and remove the solvent under reduced pressure.
-
Yield and Purity: Purity can exceed 99%, with yields typically in the range of 70-90% depending on the separation efficiency.
Low-Temperature Recrystallization
This is a suggested starting point and requires experimentation.
-
Solvent Selection: Test the solubility of the crude product in various nonpolar, anhydrous solvents (e.g., heptane, cyclohexane, or mixtures) at room temperature and at low temperatures. An ideal solvent will dissolve the compound when warm but not when cold.
-
Procedure: a. Dissolve the crude product in a minimal amount of the chosen warm solvent. b. Slowly cool the solution in an ice bath, followed by a dry ice/acetone bath. c. If crystals form, collect them by rapid filtration under an inert atmosphere. d. Wash the crystals with a small amount of the cold solvent. e. Dry the crystals under high vacuum.
-
Yield and Purity: This method has the potential for very high purity, but yields can be variable.
Quantitative Data Summary
The following table provides estimated data for the purification of crude this compound. Actual results will vary depending on the specific impurities and experimental conditions.
| Purification Technique | Typical Purity Achieved | Expected Yield | Key Considerations |
| Vacuum Distillation | >98% | 60-85% | Best for removing non-volatile or very high-boiling impurities. Risk of thermal decomposition. |
| Flash Column Chromatography | >99% | 70-90% | Highly effective for a wide range of impurities. Requires careful solvent system optimization. |
| Low-Temperature Recrystallization | >99% | 40-75% | Can provide very pure material. Highly dependent on finding a suitable solvent and may be challenging. |
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Reactions of 4-Bromophenyl Dichlorophosphate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for side reactions encountered when using 4-bromophenyl dichlorophosphate with various nucleophiles. The information is designed to help you anticipate and mitigate common issues in your experiments, ensuring higher yields and purity of your target molecules.
Troubleshooting Guide
This section addresses specific problems you may encounter during your reactions, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired phosphorylated product | 1. Hydrolysis of this compound: This is a primary side reaction, as the reagent is highly sensitive to moisture.[1] 2. Over-reaction with the nucleophile: Especially with amines, the second chloride on the phosphorus can react to form undesired byproducts. 3. Formation of pyrophosphates: The intermediate monochlorophosphate can react with another molecule of the starting material or the product. | 1. Ensure strictly anhydrous conditions: Dry all glassware thoroughly, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Controlled addition of reagents: Add the this compound dropwise to a solution of the nucleophile, preferably at low temperatures (e.g., 0 °C) to manage the reaction's exothermicity and selectivity. 3. Use of a tertiary amine base: A non-nucleophilic tertiary amine (e.g., triethylamine, pyridine) can act as an acid scavenger for the HCl generated, driving the reaction to completion and minimizing side reactions.[2][3][4][5] |
| Presence of multiple unidentified spots on TLC or peaks in LC-MS | 1. Incomplete reaction: The reaction may not have gone to completion, leaving starting materials and intermediates. 2. Formation of multiple side products: This can include hydrolyzed starting material, pyrophosphates, and products from over-reaction. | 1. Monitor the reaction closely: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product. 2. Optimize reaction stoichiometry: Carefully control the molar ratios of the nucleophile and this compound. A slight excess of the nucleophile may be beneficial, but large excesses should be avoided to prevent over-reaction. 3. Purification: Utilize column chromatography (silica gel) or preparative HPLC to isolate the desired product from the mixture of byproducts. |
| Formation of a white precipitate during the reaction | 1. Amine hydrochloride salt: If a tertiary amine is used as an acid scavenger, the resulting hydrochloride salt may precipitate out of the reaction mixture. 2. Insoluble pyrophosphate byproducts: Some pyrophosphate derivatives may have limited solubility in the reaction solvent. | 1. Filtration: The hydrochloride salt can typically be removed by filtration at the end of the reaction. 2. Solvent selection: Choose a solvent system in which all reactants and the desired product are soluble. |
| Difficulty in purifying the final product | 1. Similar polarity of product and byproducts: The desired product and side products like the corresponding monochlorophosphate or pyrophosphate may have very similar polarities, making separation by chromatography challenging. | 1. Optimize chromatographic conditions: Experiment with different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) for column chromatography. 2. Derivatization: In some cases, derivatizing the crude product mixture can alter the polarities of the components, facilitating easier separation. 3. Alternative purification techniques: Consider techniques like crystallization or preparative thin-layer chromatography (TLC). |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound with primary or secondary amines?
A1: The most prevalent side reactions are:
-
Over-reaction: The initially formed phosphoramidochloridate can react with another molecule of the amine to yield a phosphorodiamidate.
-
Hydrolysis: Reaction with any trace moisture will lead to the formation of 4-bromophenyl phosphorodichloridate and subsequently phosphoric acid derivatives.
-
Pyrophosphate formation: The phosphoramidochloridate intermediate can react with unreacted this compound or another molecule of the intermediate to form P-O-P linkages.
Q2: How can I minimize the formation of the phosphorodiamidate byproduct when reacting with amines?
A2: To favor the formation of the desired phosphoramidochloridate:
-
Use a 1:1 molar ratio of the amine to this compound.
-
Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to control the reactivity.
-
Add the this compound slowly to the amine solution.
-
Use a non-nucleophilic base to scavenge the HCl produced.
Q3: What side reactions are expected with alcohol nucleophiles?
A3: Similar to amines, the main side reactions with alcohols are:
-
Over-reaction: Formation of the tri-substituted phosphate ester by reaction of the initially formed phosphorodichloridate with two equivalents of the alcohol.
-
Hydrolysis: Reaction with water to form the corresponding phosphoric acid derivative.
-
Pyrophosphate formation: Dimerization of the phosphate intermediates.
Q4: What is the role of a tertiary amine like pyridine or triethylamine in these reactions?
A4: A non-nucleophilic tertiary amine serves as an acid scavenger.[2][3][4][5] The reaction of this compound with a nucleophile (amine or alcohol) produces one or two equivalents of hydrogen chloride (HCl). This HCl can protonate the nucleophile, rendering it unreactive, or catalyze degradation pathways. The tertiary amine neutralizes the HCl, forming a hydrochloride salt and allowing the primary reaction to proceed to completion.
Q5: What analytical techniques are best for monitoring the reaction and identifying side products?
A5:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.
-
31P NMR Spectroscopy: This is a powerful technique for identifying phosphorus-containing compounds.[6][7] The chemical shift values can help distinguish between the starting dichlorophosphate, the desired product, and various side products like pyrophosphates and hydrolyzed species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for separating the components of the reaction mixture and identifying them by their mass-to-charge ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile and thermally stable products and byproducts.[8][9][10]
Experimental Protocols
General Protocol for the Synthesis of a 4-Bromophenyl Phosphoramidochloridate
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (or other suitable anhydrous solvent like THF or diethyl ether)
-
Anhydrous triethylamine (or pyridine)
-
Nitrogen or Argon gas supply
-
Dry glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the amine (1.0 equivalent) and anhydrous triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with a cold, dilute aqueous acid solution (e.g., 1M HCl), followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway and potential side reactions of this compound.
Caption: A decision-making workflow for troubleshooting low product yields.
References
- 1. Advancements in bioscavenger mediated detoxification of organophosphorus poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly Efficient Separation of Ethanol Amines and Cyanides via Ionic Magnetic Mesoporous Nanomaterials [mdpi.com]
- 9. phcogj.com [phcogj.com]
- 10. scielo.br [scielo.br]
How to avoid hydrolysis of 4-Bromophenyl dichlorophosphate during reaction
Technical Support Center: 4-Bromophenyl Dichlorophosphate Reactions
Welcome to the technical support center for handling this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals successfully utilize this reagent while avoiding hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to water?
This compound (C₆H₄BrCl₂O₂P) is a reactive organophosphorus compound commonly used in the synthesis of phosphates and phosphonates.[1][2] Its high sensitivity to water stems from the two highly electrophilic phosphorus-chlorine bonds. Water acts as a nucleophile, attacking the phosphorus center and leading to the rapid substitution of the chloride ions with hydroxyl groups, ultimately decomposing the starting material into 4-bromophenyl phosphoric acid and hydrochloric acid. This hydrolysis is often rapid and can significantly reduce the yield of the desired product.
Q2: What are the primary signs of hydrolysis in my reaction?
Hydrolysis of this compound can be identified by several indicators:
-
Formation of a white precipitate: This is often 4-bromophenyl phosphoric acid or its salts, which are typically less soluble in organic solvents.
-
Evolution of HCl gas: The reaction of the P-Cl bonds with water releases hydrochloric acid, which can be detected by holding a damp pH paper near the reaction vessel opening (in a safe and controlled manner).
-
Inconsistent or low yields: If the desired product is not forming or is obtained in lower than expected yields, unwanted hydrolysis of the starting material is a likely cause.
-
Complex reaction mixtures: TLC or NMR analysis of the crude reaction mixture may show multiple spots or peaks corresponding to the starting material, the desired product, and various hydrolysis byproducts.
Q3: How should I properly store and handle this compound?
Proper storage and handling are the first line of defense against hydrolysis. The compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and bases.[3] It is crucial to minimize its exposure to atmospheric moisture. Handling should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) whenever possible.
Troubleshooting Guide: Preventing Hydrolysis During Reaction
This guide provides detailed solutions to common problems encountered during reactions with this compound.
Issue 1: Low or No Product Yield Due to Suspected Hydrolysis
Cause: Presence of water in the reaction setup.
Solution: Implement rigorous anhydrous reaction conditions.
-
Experimental Protocol: Setting up an Anhydrous Reaction
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly dried in an oven at >120 °C overnight and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄). Alternatively, flame-dry the glassware under a vacuum while flushing with a dry inert gas like nitrogen or argon.
-
Solvent Purification: Use freshly distilled, anhydrous solvents. Common solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile should be dried using appropriate methods (e.g., distillation from CaH₂ for DCM and Acetonitrile, or from sodium/benzophenone for THF). Store dried solvents over molecular sieves (3Å or 4Å) under an inert atmosphere.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon. Use septa and needles for reagent addition to prevent the ingress of atmospheric moisture. A balloon filled with the inert gas or a bubbler system can be used to maintain this positive pressure.
-
Reagent Quality: Ensure all other reagents, especially nucleophiles like alcohols or amines, are anhydrous. Liquid reagents can be dried over molecular sieves, and solid reagents can be dried under a high vacuum.
-
-
Workflow for Anhydrous Reaction Setup
Caption: Workflow for setting up a reaction under strict anhydrous conditions.
Issue 2: Reaction Stalls or Produces Byproducts Despite Anhydrous Conditions
Cause: In situ generation of HCl, which can catalyze hydrolysis or other side reactions. The reaction of this compound with a nucleophile (e.g., an alcohol) releases one equivalent of HCl per reacting P-Cl bond.
Solution: Use an acid scavenger, such as a non-nucleophilic tertiary amine.
-
Methodology: Using an Acid Scavenger
-
Choice of Base: Triethylamine (Et₃N) or pyridine are commonly used. They react with the generated HCl to form the corresponding ammonium salt (e.g., Et₃N·HCl), which is often insoluble in the reaction solvent and can be removed by filtration. The base should be added to the reaction mixture before the addition of this compound.
-
Stoichiometry: Use at least one equivalent of the tertiary amine for each P-Cl bond that will react. It is common practice to use a slight excess (1.1 to 1.5 equivalents).
-
Purity: The tertiary amine must also be anhydrous. Distill from CaH₂ and store over KOH pellets.
-
-
Quantitative Impact of Acid Scavenger
| Condition | Expected Outcome | Rationale |
| Without Acid Scavenger | Potential for lower yield, increased side products. | Generated HCl can catalyze the hydrolysis of the starting material or the product, and may also react with acid-sensitive functional groups. |
| With Acid Scavenger | Higher yield, cleaner reaction profile. | The base neutralizes HCl as it is formed, preventing acid-catalyzed side reactions and driving the main reaction to completion. |
Issue 3: Hydrolysis Occurs During Reaction Work-up
Cause: Premature exposure of the reaction mixture to aqueous solutions.
Solution: Implement a careful and strategic work-up procedure.
-
Protocol: Anhydrous Work-up and Quenching
-
Cool the Reaction: Before quenching, cool the reaction mixture to 0 °C in an ice bath to minimize heat generation during quenching, which can accelerate hydrolysis.
-
Filter if Necessary: If an ammonium salt has precipitated (from the use of an acid scavenger), it can be removed by filtration under an inert atmosphere before quenching. This reduces the amount of salt to be removed during the aqueous wash.
-
Quenching: Slowly add the reaction mixture to a cold, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). This will neutralize any remaining acidic species. Avoid quenching directly with water, as this can lead to localized pH drops and hydrolysis.
-
Extraction: Promptly extract the product into a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Drying: Dry the combined organic layers over a robust drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Troubleshooting Logic for Hydrolysis
Caption: A troubleshooting flowchart for diagnosing and resolving hydrolysis issues.
References
Optimizing temperature for 4-Bromophenyl dichlorophosphate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromophenyl dichlorophosphate. The information is presented in a question-and-answer format to directly address common issues encountered during phosphorylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for phosphorylation reactions using this compound?
The optimal temperature for phosphorylation reactions with this compound is highly dependent on the substrate and desired outcome. However, a general guideline is to start at a low temperature and gradually increase it as needed. For many reactions, a temperature range of 0°C to room temperature is effective for controlling reactivity and minimizing the formation of byproducts.[1] Reactions with highly reactive substrates may benefit from temperatures as low as -78°C (dry ice/acetone bath) during the initial addition of the dichlorophosphate. For less reactive substrates, such as secondary or sterically hindered alcohols, a moderate increase in temperature may be necessary.
Q2: My reaction is sluggish or incomplete. Should I increase the temperature?
If your reaction is proceeding slowly, a gradual increase in temperature can be beneficial. However, before elevating the temperature, ensure that other factors are not limiting the reaction rate. These factors include:
-
Reagent Quality: Verify the purity of your this compound. The presence of hydrolysis-related impurities can inhibit the reaction.
-
Solvent Purity: Ensure you are using a dry, aprotic solvent. Trace amounts of water will consume the dichlorophosphate.
-
Base Stoichiometry: An appropriate organic base (e.g., triethylamine, pyridine) is typically required to neutralize the HCl generated during the reaction. Ensure the correct stoichiometry is being used.
If these factors are optimized, a controlled increase in temperature, for example, from 0°C to room temperature, or from room temperature to 40-50°C, can help drive the reaction to completion. Monitor the reaction closely by TLC or LC-MS to avoid byproduct formation at higher temperatures.
Q3: I am observing significant byproduct formation. How can temperature optimization help?
Byproduct formation is a common issue in phosphorylation reactions with highly reactive reagents like this compound. Temperature control is a critical tool to enhance selectivity.[1]
-
Over-phosphorylation: The formation of pyrophosphates or other multiply phosphorylated species can occur if the temperature is too high. Running the reaction at 0°C or below can significantly reduce these side reactions.
-
Side reactions with the solvent or base: At elevated temperatures, this compound may react with certain solvents or the amine base. Maintaining a lower temperature minimizes these undesired pathways.
Slow, dropwise addition of the this compound to the reaction mixture at a low temperature is a highly recommended technique to maintain a low instantaneous concentration of the phosphorylating agent and thereby improve selectivity.
Q4: What are the signs of this compound decomposition, and how does temperature affect its stability?
Signs of decomposition in the starting material include a cloudy or discolored appearance and the presence of solid precipitates. Using freshly opened or properly stored reagent is crucial for reproducible results.
Troubleshooting Guide
The following table summarizes common problems, potential causes, and recommended solutions related to temperature optimization in reactions involving this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Temperature Considerations |
| Low or No Product Yield | 1. Inactive Reagent: The this compound may have hydrolyzed due to improper storage or handling. 2. Reaction Temperature Too Low: The activation energy for the reaction with your specific substrate may not be met. 3. Inefficient Mixing: Poor mixing can lead to localized high concentrations and side reactions, or prevent reactants from interacting. | 1. Use a fresh bottle of this compound or purify the existing stock. 2. After initial addition at a low temperature (e.g., 0°C), allow the reaction to slowly warm to room temperature. If the reaction still does not proceed, consider gently heating to 40-50°C while monitoring for byproduct formation. 3. Ensure efficient stirring throughout the reaction. |
| Formation of Multiple Products/Byproducts | 1. Reaction Temperature Too High: Leads to decreased selectivity and side reactions.[1] 2. Rapid Addition of Reagent: A high local concentration of the phosphorylating agent can cause over-phosphorylation or reaction with less selective sites. 3. Presence of Water: Leads to hydrolysis of the dichlorophosphate and other side reactions. | 1. Perform the reaction at a lower temperature (e.g., start at -20°C or 0°C). 2. Add the this compound solution dropwise over an extended period using a syringe pump. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction is Initially Fast then Stalls | 1. Base is Consumed or Inactivated: The HCl byproduct may not be effectively neutralized. 2. Product Precipitation: The desired product or a reaction intermediate may be precipitating out of solution. | 1. Add an additional equivalent of the organic base. 2. If a precipitate is observed, try a different solvent system that can better solvate all components at the reaction temperature. |
Experimental Protocols
General Protocol for the Phosphorylation of a Primary Alcohol
This protocol provides a general starting point for the phosphorylation of a primary alcohol using this compound. The optimal conditions, particularly temperature, may need to be adjusted for different substrates.
-
Preparation:
-
Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
Assemble the reaction apparatus (e.g., a three-necked flask with a stirrer, thermometer, and nitrogen inlet).
-
Dissolve the primary alcohol (1.0 eq) and a suitable organic base (e.g., triethylamine, 2.2 eq) in a dry, aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under a nitrogen atmosphere.
-
-
Reaction:
-
Cool the solution of the alcohol and base to 0°C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.1 eq) in the same dry, aprotic solvent.
-
Add the this compound solution to the alcohol solution dropwise via a syringe or dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is incomplete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing Reaction Workflow and Troubleshooting Logic
The following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting common issues.
References
Technical Support Center: 4-Bromophenyl Dichlorophosphate Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Bromophenyl dichlorophosphate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is incomplete, and I see a significant amount of unreacted 4-bromophenol. What are the likely causes and solutions?
A1: Incomplete conversion of 4-bromophenol is a common issue. Several factors can contribute to this problem:
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Reagent Quality: The phosphorus oxychloride (POCl₃) used may be of low purity or partially hydrolyzed. POCl₃ reacts readily with atmospheric moisture to form phosphoric acid and HCl, which will not participate in the desired reaction.[1][2]
-
Solution: Use a fresh bottle of POCl₃ or distill the reagent immediately before use to ensure high purity.[1]
-
-
Reaction Stoichiometry: An insufficient amount of POCl₃ will naturally lead to unreacted starting material. While a 1:1 molar ratio is the theoretical minimum, using an excess of POCl₃ can drive the reaction to completion.
-
Solution: Increase the molar ratio of POCl₃ to 4-bromophenol. A common approach is to use POCl₃ as both a reagent and a solvent, ensuring a large excess.
-
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.
-
Solution: Ensure the reaction is refluxed for an adequate period, typically several hours.[1] Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or ¹H NMR) to determine the point of completion.
-
Q2: I've noticed the formation of a viscous, water-soluble byproduct. What is it and how can I prevent it?
A2: The formation of a viscous, aqueous-soluble byproduct is a strong indicator of hydrolysis. This compound is highly sensitive to moisture.[2]
-
Impurity Identity: The primary hydrolysis product is 4-bromophenyl phosphoric acid, formed by the reaction of the product with water. The reagent, POCl₃, also hydrolyzes rapidly in the presence of moisture.[2]
-
Prevention:
-
Dry Glassware and Reagents: Ensure all glassware is thoroughly dried in an oven before use. All solvents and reagents should be anhydrous.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[3]
-
Below is a diagram illustrating the hydrolysis pathway of the desired product.
Q3: My final product is a dark color after purification. What causes this discoloration and how can I obtain a colorless product?
A3: Discoloration often points to the presence of phenolic impurities or decomposition products.
-
Cause: Unreacted 4-bromophenol or related phenolic compounds can become oxidized, leading to colored impurities. Overheating during distillation can also cause decomposition.
-
Troubleshooting Steps:
-
Aqueous Wash: During the workup, wash the organic layer with a dilute sodium hydroxide (NaOH) solution (e.g., 1M NaOH).[4] This will deprotonate the acidic phenolic starting material, transferring it to the aqueous layer as the sodium salt.
-
Activated Carbon Treatment: If discoloration persists, you can dissolve the crude product in a suitable organic solvent and treat it with a small amount of activated carbon. Filter the solution to remove the carbon and then remove the solvent under reduced pressure.[5]
-
Purification Method: Vacuum distillation is the most common method for purifying this compound. Ensure the vacuum is sufficiently high to allow distillation at a lower temperature, minimizing the risk of thermal decomposition.
-
The following decision tree can guide your troubleshooting process for purification.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 4-bromophenol and phosphorus oxychloride.[6]
1. Reaction Setup:
-
Equip a three-necked, round-bottomed flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Charge the flask with 4-bromophenol (1.0 eq).
-
Add an excess of phosphorus oxychloride (POCl₃) (e.g., 3.0-5.0 eq), which will act as both reagent and solvent.
2. Reaction Execution:
-
Begin stirring the mixture and gently heat it to reflux. The reaction generates hydrogen chloride (HCl) gas, which should be directed to a suitable acid gas trap.
-
Maintain the reflux for 4-6 hours. Progress can be monitored by TLC or GC analysis of aliquots.
3. Workup and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). This step should be performed in a well-ventilated fume hood.
-
Dissolve the resulting crude oil in a water-immiscible organic solvent like dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with:
-
Ice-cold water to hydrolyze any remaining traces of POCl₃.
-
1M sodium hydroxide (NaOH) solution to remove unreacted 4-bromophenol.[4]
-
Brine (saturated NaCl solution) to remove residual water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).[4]
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
4. Purification:
-
Purify the crude this compound by vacuum distillation to obtain a colorless liquid.
The overall experimental workflow is summarized in the diagram below.
Data Summary
Effective management of reaction parameters is crucial for minimizing impurity formation. The table below summarizes the impact of key variables on product purity.
| Parameter | Condition | Potential Impurity | Expected Purity | Recommendation |
| POCl₃ Quality | Freshly Distilled | Hydrolysis products (e.g., phosphoric acid) | >98% | Always use fresh or distilled POCl₃ to avoid moisture contamination.[1] |
| Old/Exposed to Air | Hydrolysis products | 85-95% | Avoid using old reagents that have been exposed to the atmosphere. | |
| Reaction Atmosphere | Inert (N₂ or Ar) | Hydrolysis products | >98% | Conduct the reaction under a dry, inert atmosphere.[3] |
| Ambient Air | Hydrolysis products | 90-96% | Exposure to air introduces moisture, leading to side reactions.[2] | |
| Workup Wash | Includes NaOH wash | Unreacted 4-bromophenol | >98% | An alkaline wash is essential for removing acidic starting material.[4] |
| Water wash only | Unreacted 4-bromophenol | 90-97% | A simple water wash is insufficient to remove all phenolic residues. |
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 6. Synthesis routes of this compound [benchchem.com]
Stability issues of 4-Bromophenyl dichlorophosphate in different solvents
Welcome to the technical support center for 4-Bromophenyl dichlorophosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in various solvents. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1] Long-term storage should also be in a cool, dry place.[1] It is crucial to protect the compound from moisture.
Q2: What are the known incompatibilities of this compound?
A2: This compound is incompatible with strong oxidizing agents.[1] Due to the reactivity of the dichlorophosphate group, it is also expected to be highly reactive with water and other protic solvents (see stability section for details).
Q3: What are the hazardous decomposition products of this compound?
A3: Hazardous decomposition products include carbon oxides, hydrogen bromide, hydrogen chloride, and phosphorus oxides.[1]
Q4: Is this compound stable in aqueous solutions?
A4: No, this compound is expected to be highly unstable in aqueous solutions. The dichlorophosphate functional group readily undergoes hydrolysis in the presence of water, leading to the formation of the corresponding phosphoric acid derivatives and hydrochloric acid. This reaction is typically rapid and exothermic.
Q5: Can I use protic solvents like alcohols with this compound?
A5: It is not recommended to use protic solvents such as methanol or ethanol as a solvent for reactions unless the intention is to perform a solvolysis reaction. This compound will react with alcohols to form the corresponding phosphodiester or phosphotriester derivatives. This reaction, known as solvolysis, will consume the starting material.
Troubleshooting Guide: Stability Issues
This guide addresses common problems encountered during the use of this compound in solution.
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of desired product in a reaction. | Degradation of this compound in the reaction solvent. | - Ensure the solvent is anhydrous and free of protic impurities. - Consider using a less reactive aprotic solvent. - Perform a stability test of the compound in the chosen solvent prior to the reaction (see Experimental Protocols). |
| Formation of unexpected byproducts. | Reaction of this compound with the solvent or impurities. | - Characterize the byproducts to understand the degradation pathway. - Use freshly distilled or high-purity anhydrous solvents. - Avoid solvents with known reactivity (e.g., alcohols, primary/secondary amines). |
| Inconsistent reaction outcomes. | Variable stability of this compound stock solutions. | - Prepare fresh stock solutions before each experiment. - If a stock solution must be stored, store it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C) and for a limited time. - Re-evaluate the purity of the stock solution if stored for an extended period. |
| Precipitate formation upon dissolution. | Reaction with residual moisture leading to insoluble hydrolysis products. | - Use oven-dried glassware and perform dissolutions under an inert atmosphere. - Use a solvent from a freshly opened bottle or one that has been properly dried. |
Stability in Different Solvent Types: A Qualitative Overview
While specific quantitative data for the stability of this compound in various organic solvents is limited in the literature, a qualitative assessment can be made based on the reactivity of the dichlorophosphate functional group.
| Solvent Type | Examples | Expected Stability | Potential Reactions & Notes |
| Aprotic Non-Polar | Hexane, Toluene, Dichloromethane | Good | Generally stable, provided the solvent is anhydrous. Dichloromethane may contain trace amounts of HCl which could potentially catalyze degradation over time. |
| Aprotic Polar | Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Moderate to Good | Should be stable for short-term use if the solvent is rigorously dried. THF can form peroxides which are strong oxidizing agents and should be tested and removed before use. Ethyl acetate can undergo hydrolysis to produce acetic acid and ethanol, both of which can react. |
| Aprotic Polar (Amide) | Dimethylformamide (DMF) | Poor to Moderate | DMF can contain amine impurities from its degradation, which can react with the dichlorophosphate. It is also hygroscopic and difficult to keep anhydrous. |
| Aprotic Polar (Sulfoxide) | Dimethyl sulfoxide (DMSO) | Poor | DMSO can promote the decomposition of reactive compounds and should be used with caution. It is highly hygroscopic. |
| Protic | Water, Methanol, Ethanol, Isopropanol | Very Poor | Will readily undergo hydrolysis or solvolysis, leading to rapid degradation of the compound. Not suitable as a solvent unless reaction with the solvent is intended. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Organic Solvent
This protocol provides a general method for researchers to determine the stability of this compound in a specific solvent of interest using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To quantify the degradation of this compound in a selected organic solvent over time.
Materials:
-
This compound
-
Anhydrous solvent of interest
-
Internal standard (a stable compound that does not react with the analyte or solvent and is detectable by the chosen analytical method)
-
HPLC or NMR spectrometer
-
Volumetric flasks and appropriate glassware, oven-dried
-
Syringes and syringe filters
Procedure:
-
Preparation of Stock Solution:
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), accurately weigh a known amount of this compound and dissolve it in the anhydrous solvent of interest to a known concentration (e.g., 1 mg/mL).
-
Prepare a separate stock solution of the internal standard in the same solvent.
-
-
Sample Preparation:
-
In a series of oven-dried vials, aliquot the this compound stock solution.
-
Add a known amount of the internal standard stock solution to each vial.
-
Seal the vials tightly under an inert atmosphere.
-
-
Time-Course Analysis:
-
Analyze one vial immediately (t=0) to determine the initial concentration.
-
Store the remaining vials under the desired experimental conditions (e.g., room temperature, 4°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take one vial and analyze its content.
-
-
Analytical Method:
-
HPLC Analysis:
-
Use a suitable C18 column and a mobile phase that provides good separation of the analyte and the internal standard (e.g., a gradient of water and acetonitrile).
-
Monitor the elution using a UV detector at a wavelength where this compound has strong absorbance.
-
Calculate the concentration of the analyte relative to the internal standard at each time point.
-
-
³¹P NMR Analysis:
-
Acquire a ³¹P NMR spectrum of the sample at each time point.
-
The chemical shift of the phosphorus in this compound will be distinct from its degradation products.
-
Integrate the peak corresponding to the starting material and any new peaks corresponding to degradation products. The relative integrals will indicate the extent of degradation.
-
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time to determine the degradation profile.
-
From this plot, the half-life (t₁/₂) of the compound in the specific solvent and under the tested conditions can be calculated.
-
Visualizations
References
Technical Support Center: Work-up Procedures for Reactions Containing 4-Bromophenyl Dichlorophosphate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromophenyl dichlorophosphate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the work-up of your phosphorylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound (BrC₆H₄OPOCl₂) is a phosphorylating agent used in organic synthesis to introduce a 4-bromophenyl phosphate moiety onto nucleophiles such as alcohols and amines.[1] This is a key step in the synthesis of various biologically active molecules, including prodrugs and nucleotides.[2][3]
Q2: What are the main safety precautions to consider when working with this compound?
This reagent is corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, under inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It will react with moisture to release hydrochloric acid (HCl) gas.
Q3: My synthesis involves a multi-step reaction where the product of the this compound reaction is used without purification. Is this common?
Yes, it is quite common for the intermediate product of a reaction with this compound to be used in the subsequent step without purification.[2] This is often the case in the synthesis of phosphoramidate prodrugs.[2][3] This approach avoids potentially difficult purification of a reactive intermediate. However, it requires a clean reaction with minimal side products.
Q4: What are the most common impurities I might encounter in my reaction?
Common impurities can include:
-
Unreacted this compound.
-
Hydrolysis products, such as 4-bromophenyl phosphorodichloridate and phosphoric acid.
-
Byproducts from the reaction with the base (e.g., triethylamine hydrochloride).
-
Side-products from reaction with residual water in the solvent.
Q5: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress.[4] A stained TLC plate can help visualize the consumption of the starting material and the formation of the product. 31P NMR spectroscopy is also a very powerful tool to monitor the reaction, as the phosphorus chemical shifts of the starting material, intermediate, and product will be distinct.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction (Starting material remains) | 1. Insufficient reaction time or temperature. 2. Deactivated reagent due to moisture. 3. Stoichiometry of reagents is incorrect. | 1. Monitor the reaction by TLC or 31P NMR and extend the reaction time or increase the temperature if necessary. 2. Ensure all glassware is oven-dried and solvents are anhydrous. Handle this compound under an inert atmosphere. 3. Re-evaluate the stoichiometry of your reactants and base. |
| Formation of Multiple Products (multiple spots on TLC) | 1. Hydrolysis of the starting material or product. 2. Over-reaction or side reactions with the substrate. 3. Reaction with solvent. | 1. Ensure strictly anhydrous conditions. 2. Control the reaction temperature and addition rate of the dichlorophosphate. 3. Choose an inert solvent that does not react with the phosphorylating agent. |
| Difficult Purification (streaking on silica gel column) | 1. Polar, acidic byproducts (e.g., phosphoric acids). 2. Product instability on silica gel. | 1. Perform an aqueous work-up with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities before column chromatography. 2. Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small percentage of triethylamine in the eluent. |
| Low Yield After Work-up | 1. Hydrolysis of the product during aqueous work-up. 2. Loss of product during extraction due to its polarity. 3. Product instability. | 1. Use cold, dilute aqueous solutions for washing and minimize contact time. 2. Back-extract the aqueous layers with a suitable organic solvent. 3. Analyze the stability of your product under the work-up and purification conditions. |
Experimental Protocols
General Work-up Procedure for a Phosphorylation Reaction
This is a general guideline and may need to be adapted based on the specific substrate and reaction conditions.
-
Quenching the Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a quenching solution. The choice of quenching agent is critical:
-
For reactions with alcohols, a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) can be used to neutralize the HCl byproduct and any unreacted dichlorophosphate.
-
For reactions with amines, a cold, dilute aqueous acid solution (e.g., 1 M HCl) can be used to protonate excess amine and the amine hydrochloride byproduct, making them water-soluble.
-
-
Stir the quenched mixture for 15-30 minutes, allowing it to warm to room temperature.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
1 M HCl (if an amine base was used) to remove the base.
-
Saturated NaHCO₃ solution to remove acidic byproducts.
-
Brine (saturated NaCl solution) to remove residual water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.[5]
-
The choice of eluent will depend on the polarity of the product. A gradient of ethyl acetate in hexanes is a common starting point.
-
For acid-sensitive compounds, the silica gel can be pre-treated with triethylamine.
-
Quantitative Data Summary (Illustrative)
| Substrate Type | Typical Base | Typical Solvent | Purification Method | Reported Yield Range |
| Primary Alcohol | Triethylamine, Pyridine | Dichloromethane, THF | Column Chromatography | 60-90% |
| Secondary Alcohol | Triethylamine, DMAP | Dichloromethane, Acetonitrile | Column Chromatography | 50-80% |
| Primary Amine | Triethylamine, Proton Sponge | Dichloromethane, THF | Column Chromatography or Recrystallization | 70-95% |
| Amino Acid Ester | Triethylamine | Dichloromethane | Used crude in next step | Not reported |
Note: The yield ranges are illustrative and highly dependent on the specific substrate and reaction conditions.
Visualizations
General Experimental Workflow
Caption: General workflow for phosphorylation reactions using this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for reactions with this compound.
References
- 1. Phenyl Dichlorophosphate: Applications in Organic Synthesis and Phosphorylation Reactions [sincerechemicals.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. Synthesis and Biological Evaluation of Phosphate Prodrugs of 4-Phospho-d -erythronohydroxamic Acid, an Inhibitor of 6-Phosphogluconate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromophenyl Dichlorophosphate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cross-coupling reactions of 4-bromophenyl dichlorophosphate derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
General Considerations for Cross-Coupling with this compound
The presence of the electron-withdrawing dichlorophosphate group significantly influences the reactivity of the 4-bromophenyl moiety. This group deactivates the aryl bromide towards oxidative addition, a key step in many palladium-catalyzed cross-coupling reactions. Consequently, catalyst systems that are effective for simple aryl bromides may not be suitable for this substrate. The selection of a highly active catalyst system, often employing bulky and electron-rich phosphine ligands, is crucial for achieving good yields and reaction rates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For electron-deficient substrates like this compound, careful selection of the catalyst, base, and solvent is critical.
Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling
Q1: What is a good starting point for a catalyst system for the Suzuki-Miyaura coupling of this compound?
A1: A reliable starting point is the use of a Pd(0) catalyst such as Pd(PPh₃)₄.[1] For more challenging couplings or to improve yields, consider using palladacycle precatalysts or catalyst systems with bulky, electron-rich biarylphosphine ligands like XPhos or SPhos.[2][3]
Q2: Which base is recommended for this reaction?
A2: Potassium phosphate (K₃PO₄) has been shown to be effective.[1] Other common bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) can also be screened.[4] The choice of base can be crucial and is often solvent-dependent.
Q3: What solvent system should I use?
A3: A mixture of an organic solvent and water is typically used. 1,4-Dioxane with water has been successfully employed.[1] Other options include THF/water or toluene/water.[4]
Q4: I am observing low to no conversion. What are the likely causes and how can I troubleshoot this?
A4: Low conversion can be due to several factors:
-
Inactive Catalyst: Ensure your palladium source and ligands are of good quality. Consider using a pre-catalyst to ensure the generation of the active Pd(0) species.[5]
-
Inappropriate Base or Solvent: The base and solvent system is critical for the transmetalation step. A screen of different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, each with water) may be necessary.
-
Protodeboronation of the Boronic Acid: This side reaction can consume your coupling partner. Using a slight excess of the boronic acid or ensuring anhydrous conditions (before the addition of the aqueous base solution) can help.[6]
-
Low Reaction Temperature: Due to the electron-deficient nature of the substrate, higher temperatures (e.g., 80-100 °C) may be required.[1]
Troubleshooting Guide - Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst; Suboptimal base/solvent combination; Low reaction temperature. | Use a pre-catalyst (e.g., a Buchwald palladacycle); Screen different bases and solvents; Increase the reaction temperature.[4][5] |
| Homocoupling of Boronic Acid | Oxygen contamination; Inefficient transmetalation. | Degas the reaction mixture thoroughly; Use a more effective base/solvent system to promote transmetalation. |
| Dehalogenation of Starting Material | Presence of a hydride source; Catalyst-mediated side reaction. | Ensure reagents and solvents are free of hydride impurities; Screen different ligands. |
| Hydrolysis of the Dichlorophosphate Group | Prolonged reaction times at high temperatures in the presence of a strong base. | Monitor the reaction closely and stop it once the starting material is consumed; Use a milder base if possible. |
Quantitative Data: Suzuki-Miyaura Coupling of a 5-(4-bromophenyl)-4,6-dichloropyrimidine
The following table summarizes the yields obtained for the Suzuki-Miyaura coupling of a closely related substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with various arylboronic acids. These conditions provide a strong starting point for the optimization of reactions with this compound.[1]
| Entry | Arylboronic Acid | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 60 |
| 2 | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 60 |
| 3 | 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 55 |
| 4 | 3-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 25 |
| 5 | 4-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 30 |
Reaction Conditions: 5 mol % Pd(PPh₃)₄, 2 equivalents of base, reflux at 70-80 °C.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq), the arylboronic acid (1.1 eq), and the base (e.g., K₃PO₄, 2.0 eq).[1]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent (e.g., 1,4-dioxane) and water.[1]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive flow of inert gas.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature and perform an appropriate workup.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The electron-deficient nature of this compound makes it a challenging substrate for this reaction, often requiring highly active catalyst systems.
Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination
Q1: What are the recommended catalysts for the Buchwald-Hartwig amination of this compound?
A1: For electron-deficient aryl bromides, catalyst systems based on bulky, electron-rich phosphine ligands are highly recommended.[7] Consider using ligands such as RuPhos for secondary amines and BrettPhos for primary amines.[8] Using a palladacycle precatalyst can also be beneficial.[5]
Q2: Which base should I use for this coupling?
A2: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[9] For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be attempted, often requiring higher temperatures.[5]
Q3: What are common side reactions, and how can they be minimized?
A3: A common side reaction is hydrodehalogenation of the starting material. This can be minimized by ensuring an efficient catalytic cycle and avoiding sources of hydride. Another potential issue is the reaction of the amine with the dichlorophosphate group, especially at elevated temperatures. Using milder conditions and shorter reaction times can help mitigate this.
Troubleshooting Guide - Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Catalyst deactivation; Steric hindrance; Inappropriate base. | Switch to a more robust ligand (e.g., RuPhos, BrettPhos); Use a stronger base (e.g., NaOtBu); Increase reaction temperature.[8][9] |
| Hydrodehalogenation | Inefficient reductive elimination; Presence of hydride sources. | Use a more electron-rich and bulky ligand to promote reductive elimination; Ensure all reagents and solvents are dry and pure. |
| Reaction with Dichlorophosphate | High reaction temperature; Prolonged reaction time. | Monitor the reaction closely and aim for the shortest possible reaction time; Screen for milder reaction conditions (lower temperature, weaker base). |
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 Palladacycle Precatalyst |
| Ligand | RuPhos (for secondary amines), BrettPhos (for primary amines) |
| Base | NaOtBu or K₃PO₄ |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The electron-deficient nature of the substrate necessitates a highly active catalyst.
Frequently Asked Questions (FAQs) - Sonogashira Coupling
Q1: What is the best catalyst system for the Sonogashira coupling of this compound?
A1: A standard catalyst system is a combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[10] For challenging substrates, using bulky, electron-rich phosphine ligands like P(t-Bu)₃ can be beneficial, and in some cases, copper-free conditions can be employed.[10]
Q2: What is the role of the copper co-catalyst?
A2: The copper(I) co-catalyst facilitates the deprotonation of the terminal alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]
Q3: My reaction is not proceeding. What should I check?
A3: Common issues include:
-
Inactive Catalyst: Ensure your palladium and copper catalysts are of good quality.
-
Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used. Ensure it is dry and of high purity.[10]
-
Oxygen: Sonogashira couplings are sensitive to oxygen, which can lead to homocoupling of the alkyne (Glaser coupling). Thoroughly degas your reaction mixture.[11]
Troubleshooting Guide - Sonogashira Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product | Inactive catalyst; Insufficiently strong base; Low temperature. | Use fresh catalysts; Switch to a stronger amine base; Increase the reaction temperature.[10] |
| Alkyne Homocoupling | Presence of oxygen. | Thoroughly degas all solvents and the reaction mixture; Maintain a positive pressure of inert gas.[11] |
| Decomposition of Starting Material | High temperature; Reaction with the base. | Use the lowest effective temperature; Screen different amine bases. |
Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommendation |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | CuI |
| Base | Et₃N or DIPA |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 80 °C |
Heck Reaction
The Heck reaction couples an aryl halide with an alkene. Due to the electron-deficient nature of this compound, forcing conditions or highly active catalysts are generally required.
Frequently Asked Questions (FAQs) - Heck Reaction
Q1: What catalyst system is suitable for the Heck reaction of this compound?
A1: For electron-deficient aryl bromides, Herrmann's catalyst or catalyst systems with bulky, electron-rich phosphine ligands like P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands are often necessary.[3][12]
Q2: What is a suitable base for this reaction?
A2: Inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are commonly used.[3] Organic bases such as triethylamine (Et₃N) can also be employed.[13]
Q3: I am observing low regioselectivity in my Heck reaction. How can I control it?
A3: The regioselectivity of the Heck reaction (linear vs. branched product) can be influenced by the choice of ligand and additives. For terminal alkenes, the linear product is generally favored due to steric effects. The use of certain ligands can sometimes alter this preference.
Troubleshooting Guide - Heck Reaction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | Low catalyst activity; Insufficiently high temperature. | Use a more active catalyst system (e.g., with bulky phosphine or NHC ligands); Increase the reaction temperature.[12] |
| Catalyst Decomposition | High reaction temperatures. | Use a more thermally stable catalyst, such as a palladacycle or a catalyst with robust ligands. |
| Poor Regioselectivity | Electronic and steric factors of the substrate and alkene. | Screen different ligands and reaction conditions. |
Recommended Starting Conditions for Heck Reaction
| Parameter | Recommendation |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | P(t-Bu)₃ or an NHC ligand precursor |
| Base | K₂CO₃, NaOAc, or Et₃N |
| Solvent | DMF, DMAc, or Toluene |
| Temperature | 100-140 °C |
Visualizations
Catalytic Cycles
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Caption: Generalized catalytic cycle for the Heck reaction.
Experimental Workflow and Logic
Caption: General workflow for catalyst selection and optimization.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. DSpace [repository.kaust.edu.sa]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring the Synthesis of 4-Bromophenyl dichlorophosphate by Thin-Layer Chromatography (TLC)
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for monitoring the progress of the 4-Bromophenyl dichlorophosphate synthesis reaction using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor this reaction?
A1: Thin-Layer Chromatography is a rapid, inexpensive, and effective technique used to qualitatively monitor the progress of a chemical reaction.[1] In the synthesis of this compound from 4-bromophenol, TLC allows you to visualize the consumption of the starting material (4-bromophenol) and the formation of the product (this compound) over time. This helps in determining the reaction's endpoint, ensuring it has gone to completion before proceeding with the work-up and purification.
Q2: What are the expected relative Rf values for 4-bromophenol and this compound on a normal phase silica gel TLC plate?
A2: On a standard silica gel TLC plate (a polar stationary phase), the starting material, 4-bromophenol, is more polar than the product, this compound. This is due to the presence of the hydroxyl (-OH) group in 4-bromophenol, which can engage in hydrogen bonding with the silica gel. Therefore, 4-bromophenol will have a lower Retention Factor (Rf) value, meaning it will travel a shorter distance up the TLC plate. The less polar product, this compound, will have a higher Rf value.
Q3: How do I choose an appropriate solvent system (mobile phase) for the TLC analysis?
A3: The goal is to find a solvent system that provides good separation between the spots of the starting material and the product. A common starting point for separating compounds of moderate polarity is a mixture of a less polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[2] A good solvent system will result in an Rf value of approximately 0.3-0.5 for the starting material. You may need to experiment with different ratios of the solvents to achieve optimal separation. For instance, if the spots are too close to the baseline, the mobile phase is not polar enough; if they are too close to the solvent front, the mobile phase is too polar.[3]
Q4: How can I visualize the spots on the TLC plate?
A4: Both 4-bromophenol and this compound are aromatic compounds and should be visible under a UV lamp (254 nm) as dark spots on a fluorescent green background, provided the TLC plate contains a fluorescent indicator.[4] For more specific visualization, or if UV activity is weak, chemical stains can be used. A potassium permanganate (KMnO4) stain can visualize the starting material (a phenol, which is readily oxidized) as a yellow spot on a purple background.[5] A specific stain for organophosphates, such as a ceric molybdate solution, can be used to visualize the product, which will typically appear as a blue spot upon heating.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible on the TLC plate. | 1. The sample concentration is too low. 2. The compound is not UV-active, and no stain was used. 3. The solvent level in the developing chamber was above the spotting line, causing the sample to dissolve in the solvent pool.[7] | 1. Concentrate the sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[3] 2. Use an appropriate chemical stain for visualization. 3. Ensure the solvent level in the chamber is below the origin line where the samples are spotted. |
| The spots are streaking or elongated. | 1. The sample is too concentrated (overloaded). 2. The sample is not fully dissolved in the spotting solvent. 3. The compound is acidic or basic and is interacting strongly with the silica gel.[8] | 1. Dilute the sample before spotting it on the TLC plate.[3] 2. Ensure the sample is completely dissolved before spotting. 3. Add a small amount of a modifier to the mobile phase. For acidic compounds, a few drops of acetic acid can be added. For basic compounds, a few drops of triethylamine can be added. |
| The Rf values are too high (spots are near the solvent front). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).[3] |
| The Rf values are too low (spots are near the baseline). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., decrease the hexane to ethyl acetate ratio).[3] |
| The spots for the starting material and product are not well-separated. | The polarity of the chosen solvent system is not optimal for separating the two compounds. | Try a different solvent system. For example, if you are using an ethyl acetate/hexane mixture, try a dichloromethane/hexane mixture. Sometimes changing the solvent components, even if the overall polarity is similar, can improve separation. |
Quantitative Data Summary
| Compound | Structure | Typical Rf Value Range * | Visualization Methods |
| 4-Bromophenol (Starting Material) | Br-C₆H₄-OH | 0.2 - 0.4 | UV (254 nm), Potassium Permanganate stain (yellow spot), p-Anisaldehyde stain (colored spot) |
| This compound (Product) | Br-C₆H₄-OP(O)Cl₂ | 0.5 - 0.7 | UV (254 nm), Ceric Molybdate stain (blue spot) |
*Typical Rf values are highly dependent on the exact solvent system, TLC plate, and experimental conditions. The values provided are for a representative solvent system such as 20-30% ethyl acetate in hexane on a silica gel plate.
Experimental Protocol: Monitoring Reaction Progress by TLC
-
Prepare the TLC Chamber:
-
Line a developing chamber with filter paper.
-
Add a suitable solvent system (e.g., 25% ethyl acetate in hexane) to a depth of about 0.5 cm.
-
Close the chamber and allow it to saturate for at least 15 minutes.
-
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three small, evenly spaced points on the origin line for spotting.
-
-
Spot the TLC Plate:
-
Lane 1 (Starting Material - SM): Using a capillary tube, spot a dilute solution of the 4-bromophenol starting material on the leftmost mark.
-
Lane 2 (Co-spot - C): On the middle mark, first spot the starting material solution, and then, in the same location, spot the reaction mixture.
-
Lane 3 (Reaction Mixture - R): On the rightmost mark, spot a sample taken directly from the reaction mixture.
-
-
Develop the TLC Plate:
-
Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the solvent level.
-
Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
-
Visualize and Analyze the TLC Plate:
-
Allow the solvent to evaporate from the plate in a fume hood.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
If necessary, use a chemical stain for further visualization. For example, dip the plate in a potassium permanganate solution to visualize the starting material, or a ceric molybdate solution followed by gentle heating to visualize the product.
-
Analyze the TLC plate:
-
The starting material spot in the 'R' lane should diminish in intensity as the reaction progresses.
-
A new spot, corresponding to the product, should appear in the 'R' lane with a higher Rf than the starting material.
-
The reaction is considered complete when the starting material spot is no longer visible in the 'R' lane.
-
The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.
-
-
Visualizations
Caption: Experimental workflow for monitoring the reaction by TLC.
Caption: Troubleshooting decision tree for common TLC issues.
References
- 1. rsc.org [rsc.org]
- 2. High-performance thin-layer chromatographic analysis of selected organophosphorous pesticide residues in tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Separation, identification and fast determination of organophosphate pesticide methidathion in tea leaves by thin layer chromatography–surface-enhanced Raman scattering - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. epfl.ch [epfl.ch]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Products from 4-Bromophenyl Dichlorophosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromophenyl dichlorophosphate. Here, you will find detailed protocols and guidance on how to remove unreacted starting material and related impurities from your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a reaction mixture involving this compound?
A1: Besides your desired product, the most common impurities are unreacted this compound and its hydrolysis byproducts. Because this compound is highly sensitive to moisture, it can hydrolyze to form 4-bromophenyl phosphorodichloridic acid, which can be further hydrolyzed to 4-bromophenol and phosphoric acid.
Q2: My crude product is an oil, but I expect a solid. What could be the reason?
A2: The presence of unreacted this compound (a liquid) or 4-bromophenol (a low melting solid) can result in an oily crude product.[1] Effective purification to remove these impurities should yield your solid product, assuming it is crystalline at room temperature.
Q3: Why is it important to quench the reaction mixture before workup?
A3: this compound is a reactive compound that can react vigorously with water and other nucleophiles. Quenching safely neutralizes the unreacted starting material, preventing uncontrolled reactions during aqueous workup and ensuring a safer purification process.
Q4: Can I use a simple aqueous wash to remove the impurities?
A4: While a simple water wash can help remove some water-soluble byproducts like phosphoric acid, it is often insufficient. An acid-base extraction is more effective. The hydrolysis byproduct, 4-bromophenol, is phenolic and will be deprotonated and solubilized in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide solution).[2] Unreacted this compound will also be hydrolyzed and subsequently removed by a basic wash.
Troubleshooting Guide
This guide will help you identify the potential cause of your purification issues and suggest appropriate solutions.
Experimental Protocols
General Reaction Schemes
This compound is a versatile phosphitylating agent. Its reactions with alcohols and amines typically proceed via nucleophilic substitution at the phosphorus center.
Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction
This method is particularly effective for removing acidic impurities such as unreacted this compound (which hydrolyzes to acidic species) and 4-bromophenol.
1. Quenching the Reaction:
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring vigorously. Caution: This may cause gas evolution (CO₂). Ensure adequate ventilation.
-
Continue stirring for 30 minutes at 0 °C to ensure complete quenching of any unreacted this compound.
2. Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove any basic impurities, like pyridine or triethylamine).
-
Saturated aqueous NaHCO₃ solution (to remove acidic impurities). Repeat this wash 2-3 times.
-
Brine (saturated aqueous NaCl solution) to aid in the separation of the layers.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
3. Analysis:
-
Analyze the purity of the product by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for separating the desired product from impurities with different polarities.
1. Preparation of the Column:
-
Select a suitable column size based on the amount of crude product.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the chosen eluent system.[3]
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
3. Elution:
-
Begin elution with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal ratio will depend on the polarity of your product and can be determined by TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) if necessary to elute your product.
-
Collect fractions and monitor them by TLC.
4. Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
The following table summarizes the physical properties of the starting material, a potential byproduct, and a generic product. These properties are key to understanding the principles behind the purification methods.
| Compound | Molecular Weight ( g/mol ) | Physical State at RT | Boiling Point (°C) | Water Solubility |
| This compound | 289.88 | Liquid | N/A | Reacts |
| 4-Bromophenol | 173.01 | Solid | 236-238 | Slightly soluble, soluble in base[1][4] |
| Generic Product (e.g., Diamide) | Variable | Solid/Oil | Variable | Generally low |
Workflow Diagram
References
Impact of moisture on 4-Bromophenyl dichlorophosphate reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, reactivity, and troubleshooting of 4-Bromophenyl dichlorophosphate, with a specific focus on the impact of moisture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (CAS No: 19430-76-3) is a reactive organophosphate compound. It serves as a key intermediate in organic synthesis, particularly in the preparation of various phosphorus-containing molecules, including phosphotriesters and other derivatives used in drug development and biochemical studies.[1] Its high reactivity stems from the two chlorine atoms attached to the phosphorus center, making it an excellent phosphorylating agent but also susceptible to hydrolysis.
Q2: Why is moisture a critical concern when working with this compound?
Moisture readily reacts with this compound in a hydrolysis reaction. The phosphorus-chlorine (P-Cl) bonds are highly susceptible to nucleophilic attack by water. This reaction leads to the decomposition of the starting material into 4-Bromophenyl phosphoric acid dichloride and ultimately 4-Bromophenyl phosphoric acid, releasing hydrochloric acid (HCl) as a byproduct. This degradation compromises the purity and reactivity of the compound, leading to failed or low-yield reactions.
Q3: How should this compound be stored?
To minimize degradation from moisture, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. The use of a desiccator is highly recommended. It should be kept away from incompatible substances such as strong oxidizing agents and acids.
Q4: What are the primary decomposition products of this compound upon exposure to moisture?
Upon exposure to moisture, this compound undergoes hydrolysis to form 4-Bromophenyl phosphoric acid and hydrochloric acid. The reaction proceeds in a stepwise manner, with the initial formation of 4-Bromophenyl phosphoric acid monochloride.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield in phosphorylation reaction | Degradation of this compound due to moisture contamination. | - Ensure all glassware is thoroughly dried in an oven before use.- Use anhydrous solvents and reagents.- Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).- Purchase fresh reagent if the current stock is old or has been improperly stored. |
| Formation of unexpected side products | Reaction of the target molecule with the hydrolysis byproducts of this compound (e.g., HCl). | - Follow the solutions for the "Low or no product yield" issue.- Use a non-nucleophilic base to scavenge the HCl generated during the reaction. |
| Inconsistent reaction outcomes | Variable amounts of active this compound due to differing levels of moisture exposure. | - Standardize the experimental setup to rigorously exclude moisture.- Aliquot the reagent upon receipt into smaller, single-use containers to prevent repeated exposure of the bulk stock to the atmosphere. |
| White precipitate forms in the reaction mixture | Formation of insoluble phosphate salts or other byproducts resulting from hydrolysis. | - Characterize the precipitate to confirm its identity.- If confirmed to be a hydrolysis byproduct, optimize the reaction conditions to be strictly anhydrous. |
Impact of Moisture on Reactivity: Quantitative Data
| Parameter | Condition | Illustrative Half-life (t½) | Primary Hydrolysis Products |
| Hydrolysis Rate | Neutral aqueous solution (pH 7) | Minutes to hours | 4-Bromophenyl phosphoric acid, HCl |
| Hydrolysis Rate | Acidic aqueous solution (pH < 4) | Slower than neutral | 4-Bromophenyl phosphoric acid, HCl |
| Hydrolysis Rate | Basic aqueous solution (pH > 8) | Faster than neutral | 4-Bromophenyl phosphate salt, Cl⁻ |
Note: This data is illustrative and intended to highlight the compound's sensitivity to moisture. Actual rates will vary with temperature, concentration, and the presence of other solutes.
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
This protocol describes the procedure for safely handling this compound to minimize moisture exposure.
Materials:
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Dry, oven-dried glassware (e.g., round-bottom flask, syringe)
-
Inert gas supply (nitrogen or argon) with a manifold
-
Septa
-
Desiccator
Procedure:
-
Dry all necessary glassware in an oven at >100°C for at least 4 hours and allow to cool to room temperature in a desiccator.
-
Assemble the glassware under a stream of inert gas.
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Under a positive pressure of inert gas, carefully unseal the container.
-
Using a dry syringe, withdraw the required volume of the liquid reagent.
-
Immediately reseal the this compound container and purge with inert gas before storing.
-
Dispense the reagent into the reaction flask containing anhydrous solvent under an inert atmosphere.
Protocol 2: Monitoring Hydrolysis by ³¹P NMR Spectroscopy
This protocol outlines a method to monitor the hydrolysis of this compound using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
This compound
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Deuterated water (D₂O)
-
NMR tubes and caps
-
Microsyringe
Procedure:
-
Prepare a stock solution of this compound in anhydrous CDCl₃ in a dry NMR tube under an inert atmosphere.
-
Acquire an initial ³¹P NMR spectrum to determine the chemical shift of the pure compound.
-
Using a microsyringe, add a stoichiometric amount of D₂O to the NMR tube.
-
Immediately begin acquiring a series of ³¹P NMR spectra at timed intervals.
-
Monitor the decrease in the intensity of the starting material's peak and the appearance of new peaks corresponding to the hydrolysis products. The chemical shifts will be different for the monochloride and the fully hydrolyzed phosphoric acid.
-
Integrate the peaks to determine the relative concentrations of each species over time, allowing for the calculation of hydrolysis kinetics.
Visualizations
Caption: Stepwise hydrolysis of this compound.
Caption: Workflow for minimizing moisture impact.
References
De-protection strategies for phosphate esters derived from 4-Bromophenyl dichlorophosphate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the de-protection of phosphate esters derived from 4-bromophenyl dichlorophosphate.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the 4-bromophenyl group in phosphate ester synthesis?
A1: this compound is primarily used as a phosphorylating agent to introduce a phosphate monoester, diester, or triester moiety to a molecule, typically an alcohol. The resulting 4-bromophenyl phosphate ester is generally a stable intermediate. While it can be considered a protecting group, its removal often requires specific and sometimes harsh conditions compared to more labile groups like benzyl or silyl ethers. Its stability is a key characteristic.[1][2]
Q2: What are the common challenges in de-protecting 4-bromophenyl phosphate esters?
A2: The key challenge is the stability of the aryl-oxygen-phosphorus (Ar-O-P) bond. This bond is significantly more stable than an alkyl-oxygen-phosphorus bond, making its cleavage difficult without affecting other sensitive functional groups in the molecule. Common issues include incomplete reactions, low yields, and the need for harsh reagents that may cause side reactions or degradation of the target molecule.
Q3: Which reagents are typically used for the cleavage of aryl phosphate esters?
A3: Cleavage of aryl phosphate esters, including 4-bromophenyl esters, is a challenging task.[3] While specific methods for the 4-bromophenyl group are not extensively documented as a standard "protecting group," strategies for general aryl ester cleavage can be adapted. These include:
-
Silyl Halides: Reagents like bromotrimethylsilane (TMSBr) or iodotrimethylsilane (TMSI) are effective for cleaving P-O bonds.[4] This approach, often referred to as the McKenna reaction, transforms the phosphate ester into a silyl ester, which is easily hydrolyzed during workup.[5][6]
-
Strong Acid or Base Hydrolysis: While possible, these methods often require harsh conditions (high temperatures, strong concentrations) that can lead to decomposition of complex molecules.[3]
-
Reductive Cleavage: Certain conditions involving reducing agents can cleave the Ar-O bond, but this is highly substrate-dependent.
-
Catalytic Hydrogenolysis: This method is generally ineffective for cleaving the strong aryl-O-P bond, unlike its effectiveness with benzyl esters.
Q4: Can I selectively cleave the 4-bromophenyl group in the presence of other protecting groups?
A4: Selectivity is a major concern. Methods employing silyl halides (e.g., TMSBr) can be aggressive and may also cleave other sensitive groups like tert-butyl esters or some ethers.[5] Achieving selectivity requires careful optimization of reaction conditions (temperature, stoichiometry of reagents, reaction time) based on the specific substrate. It is crucial to assess the stability of all functional groups in your molecule to the chosen de-protection conditions.
Troubleshooting Guide
This guide addresses common problems encountered during the de-protection of 4-bromophenyl phosphate esters.
Problem 1: Incomplete or No Reaction
Q: My TLC/LC-MS analysis shows only starting material after the reaction. What went wrong?
A: This is a common issue due to the high stability of the aryl phosphate bond.
-
Check Your Reagents:
-
Silyl Halides (TMSBr, TMSI): These reagents are extremely sensitive to moisture and air.[4] Use a fresh bottle or a recently distilled/purified batch. Ensure your reaction is performed under strictly anhydrous conditions (e.g., oven-dried glassware, dry solvents, inert atmosphere like argon or nitrogen).
-
-
Reaction Conditions:
-
Temperature: Many de-protections of stable esters require elevated temperatures. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 35-50 °C) may be necessary.[6]
-
Reaction Time: The cleavage may be slow. Monitor the reaction over an extended period (e.g., 24 hours) before concluding it has failed.
-
Reagent Stoichiometry: An insufficient amount of the de-protecting agent will lead to an incomplete reaction. Try increasing the number of equivalents of the reagent (e.g., from 3 eq. to 5 or more eq. of TMSBr).
-
Problem 2: Low Yield of the Deprotected Product
Q: The reaction works, but my isolated yield is very low. What are the potential causes?
A: Low yields can result from incomplete reaction, product degradation, or issues during workup and purification.
-
Product Degradation:
-
The conditions required for cleavage might be degrading your target molecule. Check for the appearance of multiple new spots on your TLC plate. If degradation is suspected, try milder conditions (e.g., lower temperature, shorter reaction time, or a different reagent if possible).
-
-
Workup Issues:
-
Hydrolysis Step: After reaction with a silyl halide, the intermediate silyl phosphate must be hydrolyzed to the final phosphonic acid. Ensure the quenching and hydrolysis step (e.g., with water, methanol, or a buffer) is complete.
-
Purification: Phosphonic acids can be highly polar and may be difficult to isolate. They might stick to silica gel during column chromatography. Consider alternative purification methods like reverse-phase chromatography, ion-exchange chromatography, or crystallization.
-
Problem 3: Formation of Multiple Byproducts
Q: My reaction mixture is complex, and I see many unexpected byproducts in my analysis. How can I improve selectivity?
A: The formation of byproducts indicates a lack of selectivity of the de-protection agent or the occurrence of side reactions.
-
Non-Selective Deprotection: If your substrate contains other acid-labile or silyl-labile protecting groups (e.g., Boc, t-butyl esters, other silyl ethers), they may be cleaved under the reaction conditions.[5] A thorough review of the stability of all functional groups is necessary.
-
Side Reactions with TMSBr:
-
HBr Formation: Trace moisture can react with TMSBr to form HBr, a strong acid that can catalyze other unwanted reactions, such as addition to double bonds.[6] Running the reaction under strictly anhydrous conditions is critical.
-
Alkylation: The alkyl bromide byproduct formed during the reaction (e.g., from cleaving an ethyl or methyl ester also present on the phosphate) can act as an alkylating agent for nucleophilic sites on your molecule.[6]
-
Logical Troubleshooting Flowchart
For a visual guide to diagnosing experimental issues, refer to the flowchart below.
Caption: A flowchart for troubleshooting common issues in de-protection reactions.
Experimental Protocols & Data
General Protocol: Deprotection using Bromotrimethylsilane (TMSBr)
This protocol is a general guideline for the cleavage of a 4-bromophenyl group from a phosphate triester. Warning: TMSBr is corrosive and highly reactive with water. Handle it in a fume hood with appropriate personal protective equipment under an inert atmosphere.
1. Materials:
-
4-Bromophenyl-protected phosphate ester
-
Bromotrimethylsilane (TMSBr), freshly opened bottle or distilled
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
-
Pyridine (optional, as a base)
-
Methanol or Water for quenching
-
Appropriate solvents for workup (e.g., Ethyl Acetate, water, brine)
2. Procedure:
-
Under an inert atmosphere (Argon or N₂), dissolve the 4-bromophenyl phosphate ester (1.0 eq.) in anhydrous solvent.
-
If the substrate contains acid-sensitive groups, consider adding a non-nucleophilic base like pyridine (1.0-1.2 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMSBr (3.0-5.0 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature or gently heat to 35-40 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (this may take several hours).
-
Once complete, cool the reaction mixture back to 0 °C.
3. Workup and Purification:
-
Slowly quench the reaction by adding cold methanol or a mixture of THF/water. This hydrolyzes the intermediate silyl ester.
-
Stir for 30 minutes to ensure complete hydrolysis.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess TMSBr.
-
Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product. Due to the polar nature of the resulting phosphonic acid, silica gel chromatography may be challenging. Reverse-phase (C18) or ion-exchange chromatography is often more effective.
Comparative Data on Deprotection Conditions
While specific data for 4-bromophenyl phosphate is sparse, the following table provides general conditions for cleaving different types of phosphate esters, which can serve as a starting point for optimization.
| Protecting Group | Reagent(s) | Typical Solvent | Temperature (°C) | Time (h) | Notes |
| Aryl (General) | TMSBr / Pyridine | CH₂Cl₂ or CH₃CN | 25 - 40 | 4 - 24 | Standard method for robust substrates; requires anhydrous conditions.[4] |
| Benzyl | H₂ / Pd-C | MeOH or EtOH | 25 | 2 - 12 | Catalytic hydrogenolysis; very mild and selective for benzyl groups. |
| Allyl | Pd(PPh₃)₄ / Scavenger | THF | 25 | 0.5 - 2 | Palladium-catalyzed deallylation; mild but requires specific catalyst. |
| 2-Cyanoethyl | Conc. NH₄OH | H₂O / MeCN | 25 - 55 | 1 - 8 | Base-catalyzed β-elimination; common in oligonucleotide synthesis.[7] |
| tert-Butyl | Trifluoroacetic Acid (TFA) | CH₂Cl₂ | 0 - 25 | 0.5 - 2 | Acid-catalyzed cleavage; very common for acid-labile groups. |
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a de-protection experiment.
Caption: A standard experimental workflow for phosphate ester de-protection.
References
- 1. hroc.in [hroc.in]
- 2. PHOSPHATE ESTERS - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]
- 7. glenresearch.com [glenresearch.com]
Technical Support Center: Enhancing the Selectivity of 4-Bromophenyl Dichlorophosphate Reactions
Welcome to the technical support center for 4-bromophenyl dichlorophosphate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity of phosphorylation reactions using this reagent. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the selective phosphorylation of substrates with multiple reactive sites using this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired phosphorylated product | 1. Inactive Reagent: this compound is sensitive to moisture. 2. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or degradation may occur at high temperatures. 3. Inappropriate Base: The chosen base may not be strong enough to deprotonate the target hydroxyl group or may be sterically hindered. 4. Solvent Issues: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or unwanted side reactions. | 1. Use a fresh bottle of this compound or purify the existing stock. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize the reaction temperature. Start at a low temperature (e.g., -78 °C or 0 °C) and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS. 3. Screen different bases. For hydroxyl groups, non-nucleophilic bases like pyridine or triethylamine are commonly used. For less reactive hydroxyls, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be necessary. 4. Choose an appropriate anhydrous solvent. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices. Ensure the solvent is compatible with all reactants and the chosen base. |
| Formation of multiple phosphorylated products (Poor Selectivity) | 1. Multiple Reactive Sites: The substrate has multiple hydroxyl or amino groups with similar reactivity. 2. Steric Hindrance: The target functional group may be sterically hindered, leading to reaction at a more accessible site. 3. Reaction Temperature Too High: Higher temperatures can overcome the activation energy barrier for the phosphorylation of less reactive sites. 4. Incorrect Stoichiometry: Using an excess of the phosphorylating agent can lead to multiple phosphorylations. | 1. Protecting Group Strategy: Temporarily protect the more reactive functional groups that you do not want to phosphorylate. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers. 2. Steric Shielding: If possible, modify the substrate to increase the steric bulk around non-target functional groups. 3. Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can enhance selectivity for the most reactive site. 4. Controlled Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of this compound relative to the target functional group. |
| Unwanted side reactions (e.g., reaction with amine groups) | 1. High Reactivity of Amines: Amine groups are generally more nucleophilic than hydroxyl groups and will react preferentially. 2. Inappropriate Base: The base used might be promoting side reactions. | 1. Protecting Groups for Amines: Protect amine functionalities before carrying out the phosphorylation. Common amine protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). 2. Choice of Base: Use a non-nucleophilic base like pyridine, which can also act as a catalyst. |
| Formation of pyrophosphates or other byproducts | 1. Presence of Water: Traces of water can hydrolyze the dichlorophosphate or the product, leading to byproducts. 2. Reaction Conditions: Prolonged reaction times or high temperatures can lead to decomposition or side reactions. | 1. Strict Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry. Use of molecular sieves can be beneficial. 2. Monitor Reaction Progress: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the desired product is formed. |
Frequently Asked Questions (FAQs)
Q1: How can I achieve selective phosphorylation of a primary alcohol in the presence of secondary alcohols using this compound?
A1: Selectivity for primary alcohols over secondary alcohols is generally achieved due to the lower steric hindrance of the primary hydroxyl group. To enhance this selectivity, you can:
-
Use a sterically hindered base: A bulky base may preferentially deprotonate the more accessible primary alcohol.
-
Lower the reaction temperature: At lower temperatures (e.g., -78 °C to -40 °C), the reaction is more likely to occur at the more reactive primary position.
-
Control the stoichiometry: Use of a slight excess (1.1 equivalents) of this compound can favor monophosphorylation at the primary site.
Q2: What is the recommended solvent and base for selective phosphorylation of a nucleoside's 5'-hydroxyl group?
A2: For the selective phosphorylation of the 5'-hydroxyl group of an unprotected nucleoside, a common approach is to use a non-nucleophilic base in a suitable anhydrous solvent. Pyridine is a frequently used base as it can also act as a solvent and a catalyst. Anhydrous dichloromethane (DCM) or acetonitrile can also be used as solvents. The selectivity for the 5'-hydroxyl is due to its primary nature and lower steric hindrance compared to the 2' and 3' secondary hydroxyls.
Q3: My reaction is very slow. How can I increase the reaction rate without compromising selectivity?
A3: To increase the reaction rate, you can:
-
Slowly increase the temperature: After initial addition of the reagent at a low temperature, the reaction mixture can be allowed to slowly warm to room temperature. Monitor for the formation of byproducts.
-
Use a catalyst: In some phosphorylation reactions, a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can be used in catalytic amounts. However, be cautious as this may also decrease selectivity.
-
Change the solvent: A more polar aprotic solvent might increase the reaction rate.
Q4: How do I remove the 4-bromophenyl protecting group after phosphorylation?
A4: The 4-bromophenyl group can be cleaved under various conditions, including:
-
Hydrogenolysis: Catalytic hydrogenation (e.g., using H₂ and Pd/C) can be effective, although this may not be compatible with other functional groups in your molecule.
-
Oxidative cleavage: In some cases, oxidative methods can be employed.
-
Enzymatic cleavage: Specific phosphatases can be used for a mild and selective deprotection.
The choice of method will depend on the overall structure of your molecule and the compatibility of other functional groups.
Data Presentation
The following table summarizes the expected outcomes for the selective phosphorylation of a substrate containing both a primary and a secondary alcohol, based on general principles of reactivity.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Anhydrous DCM | Anhydrous THF | Anhydrous Pyridine |
| Base | Pyridine (2.2 eq) | Triethylamine (2.2 eq) | DBU (1.2 eq) |
| Temperature | -78 °C to RT | 0 °C to RT | -40 °C to 0 °C |
| Reagent Stoichiometry | 1.1 eq | 1.1 eq | 1.1 eq |
| Expected Major Product | Primary Monophosphate | Primary Monophosphate | Primary Monophosphate |
| Expected Selectivity (Primary:Secondary) | High | Moderate to High | High |
| Expected Yield | Good | Good | Good to Excellent |
Note: This data is illustrative and the optimal conditions should be determined experimentally for each specific substrate.
Experimental Protocols
Protocol 1: Selective Phosphorylation of a Primary Alcohol in a Diol
This protocol describes a general procedure for the selective phosphorylation of a primary alcohol in the presence of a secondary alcohol.
Materials:
-
Substrate (containing primary and secondary alcohols)
-
This compound
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the diol (1.0 eq) in anhydrous DCM and anhydrous pyridine (2.2 eq) in a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled solution of the diol over a period of 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired monophosphorylated product.
Mandatory Visualization
Signaling Pathways, Experimental Workflows, or Logical Relationships
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ³¹P NMR Analysis of 4-Bromophenyl Dichlorophosphate
For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of organophosphorus compounds is paramount. This guide provides a comparative analysis of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-bromophenyl dichlorophosphate, alongside key analogues, to facilitate its unambiguous identification and characterization.
This document outlines the expected NMR spectral features of this compound and compares them with the experimentally determined data for phenyl dichlorophosphate and 4-chlorophenyl dichlorophosphate. Detailed experimental protocols for acquiring high-quality NMR spectra are also presented, ensuring reproducibility and accuracy in your laboratory.
Comparative NMR Data Analysis
The chemical shifts in both ¹H and ³¹P NMR are highly sensitive to the electronic environment of the nuclei. The introduction of a bromine atom at the para position of the phenyl ring in this compound is expected to induce notable changes in the spectral data compared to its unsubstituted and chlorinated counterparts.
¹H NMR Spectroscopy: In aryl dichlorophosphate systems, the protons on the phenyl ring typically exhibit complex splitting patterns due to spin-spin coupling. The electron-withdrawing nature of the dichlorophosphate group and the halogen substituent significantly influences the chemical shifts of these aromatic protons. For this compound, the protons ortho and meta to the phosphate group are expected to appear as distinct doublets due to the symmetry of the molecule.
³¹P NMR Spectroscopy: The ³¹P nucleus serves as an excellent probe for characterizing organophosphorus compounds, offering a wide chemical shift range that is highly indicative of the phosphorus atom's oxidation state and coordination environment. The chemical shift of this compound is anticipated to be in the region characteristic of aryl phosphorodichloridates.
The following table summarizes the expected and reported NMR data for this compound and its analogues.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| This compound | ¹H | ~7.3-7.6 | AA'BB' system | - | Estimated |
| ³¹P | ~ -2 to -6 | Singlet | - | Estimated | |
| Phenyl dichlorophosphate | ¹H | 7.25-7.45 | Multiplet | - | [1][2] |
| ³¹P | -5.3 | Singlet | - | [3] | |
| 4-Chlorophenyl dichlorophosphate | ¹H | ~7.3-7.5 | AA'BB' system | - | Estimated based on analogues |
| ³¹P | -4.5 | Singlet | - | [3] |
Note: The chemical shifts for this compound are estimated based on the trends observed in related halo-substituted phenyl dichlorophosphates and general principles of NMR spectroscopy.
Experimental Protocols for NMR Analysis
Reproducible and high-quality NMR data are contingent upon standardized and carefully executed experimental procedures. The following protocols are recommended for the ¹H and ³¹P NMR analysis of aryl dichlorophosphates.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that is inert to the analyte and free of interfering signals in the regions of interest. Deuterated chloroform (CDCl₃) is a common choice for these compounds.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For ¹H NMR, tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm). For ³¹P NMR, 85% phosphoric acid is used as an external standard (δ = 0.00 ppm).[4]
-
Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of at least 12 ppm, centered around 6 ppm.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum manually.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
³¹P NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').
-
Number of Scans: 64-256 scans, as ³¹P is less sensitive than ¹H.[4]
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A wide spectral width (e.g., 200 ppm) centered around 0 ppm is recommended for initial scouting.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Reference the spectrum to the external 85% H₃PO₄ standard.
-
Experimental Workflow and Logic
The logical flow of the NMR analysis process, from sample preparation to final data interpretation, is a critical aspect of ensuring reliable results. The following diagram illustrates this workflow.
Figure 1. Experimental workflow for NMR analysis.
This guide provides a foundational framework for the ¹H and ³¹P NMR analysis of this compound. By leveraging the comparative data and adhering to the detailed experimental protocols, researchers can confidently identify and characterize this important organophosphorus compound, thereby advancing their research and development endeavors.
References
FTIR spectral data for 4-Bromophenyl dichlorophosphate
A comprehensive guide to the Fourier-Transform Infrared (FTIR) spectral data of 4-Bromophenyl dichlorophosphate, offering a comparative analysis with relevant alternatives, detailed experimental protocols, and workflow visualizations to support researchers, scientists, and drug development professionals.
Comparative Analysis of Aryl Dichlorophosphates
This compound is a key intermediate in the synthesis of various organic compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Its reactivity is primarily dictated by the dichlorophosphate group, which can be readily displaced by nucleophiles, and the electronic properties of the brominated phenyl ring. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation.
This guide provides a comparative overview of the and two common alternatives: Phenyl dichlorophosphate and 4-Chlorophenyl dichlorophosphate. While a direct experimental spectrum for this compound is not publicly available, the data presented below is an educated estimation based on the analysis of its constituent functional groups and comparison with structurally similar molecules.
Table 1: Comparison of FTIR Spectral Data for Aryl Dichlorophosphates
| Functional Group | This compound (Expected, cm⁻¹) | Phenyl dichlorophosphate (cm⁻¹) | 4-Chlorophenyl dichlorophosphate (cm⁻¹)[1] |
| P=O Stretch | 1290 - 1310 | 1295 | 1305 |
| P-O-Ar Stretch | 1180 - 1210 | 1200 | 1190 |
| P-Cl Stretch | 550 - 590 (asymmetric & symmetric) | 560, 585 | 555, 575 |
| C-Br Stretch | 650 - 680 | - | - |
| C-Cl Stretch | - | - | 700 - 750 |
| Aromatic C=C Stretch | 1470 - 1490, 1570 - 1590 | 1490, 1590 | 1480, 1580 |
| Aromatic C-H Stretch | 3050 - 3100 | 3060 | 3070 |
| Para-disubstituted Benzene Bend | 820 - 850 | - | 830 |
Note: The spectral data for this compound is an estimation based on characteristic group frequencies and data from analogous compounds.
Experimental Protocol: Acquisition of FTIR Spectra
The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory.
Objective: To obtain the infrared spectrum of this compound for qualitative analysis.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., Diamond or Germanium crystal)
-
This compound sample
-
Anhydrous solvent (e.g., carbon tetrachloride, if dilution is necessary)
-
Pipette
-
Lint-free wipes
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a volatile solvent (e.g., isopropanol) and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, dry ATR crystal, run a background scan. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).
-
-
Sample Application:
-
Using a pipette, carefully place a small drop of the this compound sample onto the center of the ATR crystal, ensuring the entire crystal surface is covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 or 32 scans are sufficient.
-
-
Data Processing:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary data processing, such as baseline correction or smoothing.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
Workflow for Synthesis and Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis of an aryl dichlorophosphate, like this compound, followed by its characterization using FTIR spectroscopy. The synthesis generally involves the reaction of a phenol with phosphorus oxychloride.[2]
Caption: A flowchart illustrating the synthesis and subsequent FTIR analysis of aryl dichlorophosphates.
References
A Comparative Guide to 4-Bromophenyl Dichlorophosphate and p-Chlorophenyl Dichlorophosphate for Researchers
For researchers, scientists, and drug development professionals navigating the selection of phosphorylating agents, a detailed understanding of the subtle yet significant differences between commercially available reagents is paramount. This guide provides an objective comparison of 4-Bromophenyl dichlorophosphate and p-Chlorophenyl dichlorophosphate, focusing on their chemical properties, reactivity, and applications, supported by available data and experimental context.
Both this compound and p-Chlorophenyl dichlorophosphate are key reagents in organic synthesis, particularly in the phosphorylation of nucleosides, a critical step in the development of antiviral and anticancer prodrugs. Their core function lies in the introduction of a phosphate monoester moiety to a target molecule, often a nucleoside analogue, to enhance its bioavailability and cellular uptake. The choice between a bromo- or chloro-substituted reagent can influence reaction kinetics, yields, and the stability of intermediates, making a comparative analysis essential for process optimization and drug discovery.
Chemical and Physical Properties: A Tabular Comparison
A fundamental comparison begins with the intrinsic properties of each molecule. These properties can affect their handling, reactivity, and solubility in various solvents.
| Property | This compound | p-Chlorophenyl Dichlorophosphate |
| Molecular Formula | C₆H₄BrCl₂O₂P | C₆H₄Cl₃O₂P |
| Molecular Weight | 289.88 g/mol [1] | 245.43 g/mol [2][3][4][5] |
| CAS Number | 19430-76-3[1][6] | 772-79-2[2][3][4][5] |
| Appearance | Colorless or light yellow liquid[7] | Clear colorless liquid[1] |
| Melting Point | 98-102 °C[7] | Not available |
| Boiling Point | Not available | 142 °C at 11 mmHg[8] |
| Density | 1.811 g/cm³[7] | 1.508 g/mL at 25 °C[8] |
| Solubility | Reacts with water | Reacts with water[1][4][8] |
Synthesis and Reactivity
Both compounds are typically synthesized by reacting the corresponding para-substituted phenol (p-bromophenol or p-chlorophenol) with phosphorus oxychloride (POCl₃)[9][10]. The halogen substituent on the phenyl ring plays a crucial role in modulating the electrophilicity of the phosphorus center.
The phenyl group itself provides steric hindrance that can help in reducing unwanted side reactions, offering an advantage over more aggressive phosphorylating agents like phosphorus oxychloride alone[11].
Application in Drug Development: The ProTide Approach
A significant application for both this compound and p-chlorophenyl dichlorophosphate is in the synthesis of pronucleotides, often referred to as the ProTide technology[9]. This prodrug strategy aims to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step catalyzed by cellular kinases[9]. This is particularly crucial for many antiviral and anticancer nucleoside analogues that require conversion to their triphosphate form to exert their therapeutic effect[2][6].
The general workflow for the ProTide synthesis involves the reaction of the aryl dichlorophosphate with an amino acid ester, followed by the addition of the nucleoside analogue.
Caption: General workflow for ProTide synthesis.
While specific comparative data on the performance of 4-bromophenyl versus p-chlorophenyl dichlorophosphate in ProTide synthesis is scarce in publicly available literature, the choice of the aryl group is known to be a critical parameter that influences the biological activity and metabolic activation of the resulting prodrug[2].
Experimental Protocols: A General Overview
Detailed, side-by-side comparative experimental protocols are not available. However, a general procedure for the phosphorylation of a nucleoside can be outlined based on common practices in the field.
General Experimental Protocol for Nucleoside Phosphorylation:
-
Reaction Setup: A solution of the aryl dichlorophosphate (4-bromophenyl or p-chlorophenyl dichlorophosphate, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Formation of the Phosphoramidochloridate: A solution of the desired amino acid ester hydrochloride (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 2.0 equivalents) in the same anhydrous solvent is added dropwise to the cooled solution of the aryl dichlorophosphate. The reaction mixture is allowed to warm to room temperature and stirred for several hours to form the phosphoramidochloridate intermediate.
-
Nucleoside Coupling: The reaction mixture is re-cooled to -78 °C, and a solution of the nucleoside analogue (1.0 equivalent) in the anhydrous solvent is added. A strong, non-nucleophilic base (e.g., tert-butylmagnesium chloride) may be used to deprotonate the nucleoside's hydroxyl group, facilitating the reaction.
-
Work-up and Purification: The reaction is quenched, and the crude product is extracted and purified using standard techniques such as column chromatography to yield the desired phosphoramidate prodrug.
The following diagram illustrates the logical flow of a typical phosphorylation experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries [mdpi.com]
- 4. Regiochemical Analysis of the ProTide Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral prodrugs - the development of successful prodrug strategies for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 9. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenyl Dichlorophosphate: Applications in Organic Synthesis and Phosphorylation Reactions [sincerechemicals.com]
- 11. Frontiers and Approaches to Chemical Synthesis of Oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of 4-Bromophenyl dichlorophosphate: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a critical cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 4-Bromophenyl dichlorophosphate, a key intermediate in the synthesis of various organic compounds. Detailed experimental protocols and supporting data are presented to facilitate an informed choice of methodology.
Introduction to Purity Analysis of this compound
This compound is a reactive organophosphorus compound utilized in the creation of pesticides, flame retardants, and pharmaceuticals. The presence of impurities can significantly impact the yield and safety profile of the final products. Therefore, robust analytical methods are required to accurately determine its purity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organophosphorus compounds due to its high sensitivity and specificity.[1][2][3] This guide will delve into a detailed GC-MS protocol for this compound and compare its performance with other analytical methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetry.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a preferred method for the analysis of organophosphorus compounds.[1][2] It offers excellent separation of volatile compounds and provides structural information through mass spectrometry, enabling the identification of the main component and any potential impurities.
Experimental Protocol for GC-MS
This protocol is a representative method for the analysis of this compound, based on established procedures for similar organophosphorus compounds.[4][5]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to obtain a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, dilute the solution further to fall within the linear range of the instrument.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A low to mid-polarity column such as a DB-5ms or TG-5SilMS (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good peak shape and resolution of organophosphorus compounds.[1]
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless to maximize sensitivity.[1]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 10 minutes at 300 °C.[4]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-550.
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram.
-
The identity of the main peak can be confirmed by comparing its mass spectrum with a reference spectrum or by interpretation of the fragmentation pattern. Key expected fragments for this compound would include ions corresponding to the bromophenyl group and fragments showing the loss of chlorine atoms.
GC-MS Experimental Workflow
Caption: Workflow for the purity analysis of this compound by GC-MS.
Comparison with Alternative Analytical Techniques
While GC-MS is a robust method, other techniques can also be employed for purity analysis, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Applicability for this compound |
| GC-MS | Separation by volatility and boiling point, followed by mass-based detection. | High sensitivity and selectivity, provides structural information for impurity identification.[2] | Requires the analyte to be volatile and thermally stable. Potential for on-column degradation. | Highly suitable due to the expected volatility of the compound. The primary recommended technique. |
| HPLC-UV | Separation by polarity using a liquid mobile phase, with detection by UV absorbance. | Suitable for non-volatile and thermally labile compounds. Generally non-destructive. | Lower resolution for some compounds compared to GC. Sensitivity depends on the chromophore. | Potentially suitable, but the high reactivity of the dichlorophosphate group with common reversed-phase solvents (e.g., water, methanol) could lead to degradation on the column. |
| ¹H and ³¹P NMR | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. The chemical shift is indicative of the molecular structure. | Provides detailed structural information, is non-destructive, and can be highly quantitative without the need for a reference standard of the impurity. | Lower sensitivity compared to GC-MS. Complex spectra can be difficult to interpret if multiple impurities are present. | Excellent for structural confirmation and can be used for quantitative analysis (qNMR). ³¹P NMR is particularly useful for phosphorus-containing compounds. |
| Titrimetry | A chemical reaction of known stoichiometry is used to determine the concentration of the analyte. | High precision and accuracy, low cost. | Non-selective, as any impurity that reacts with the titrant will interfere. Labor-intensive. | Could be used to determine the hydrolyzable chloride content, but would not provide a complete purity profile. |
Selecting the Appropriate Analytical Technique
The choice of analytical method depends on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
For the comprehensive purity analysis of this compound, GC-MS is the recommended technique due to its high sensitivity, selectivity, and ability to identify unknown impurities. The provided experimental protocol offers a robust starting point for method development. While other techniques such as NMR can provide valuable complementary information, particularly for structural elucidation and quantification without reference standards, GC-MS remains the workhorse for routine purity assessment of this and similar organophosphorus compounds. Careful consideration of the pros and cons of each method, as outlined in this guide, will enable researchers to select the most appropriate technique for their specific analytical needs, ensuring the quality and integrity of their research and development endeavors.
References
- 1. cromlab-instruments.es [cromlab-instruments.es]
- 2. researchgate.net [researchgate.net]
- 3. determination-of-organophosphorus-pesticides-using-solid-phase-extraction-followed-by-gas-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 4. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
A Comparative Guide to Modern Phosphorylating Agents: Alternatives to 4-Bromophenyl Dichlorophosphate
For researchers, scientists, and drug development professionals engaged in the synthesis of phosphorylated molecules, the choice of phosphorylating agent is critical to the success of the reaction. 4-Bromophenyl dichlorophosphate has been a widely used reagent; however, modern synthetic chemistry offers a range of alternatives with improved selectivity, milder reaction conditions, and broader functional group tolerance. This guide provides an objective comparison of key alternative phosphorylating agents, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for a given application.
Comparison of Phosphorylating Agent Performance
The following table summarizes the performance of this compound and its alternatives in the phosphorylation of various alcohols. The data has been compiled from various sources and aims to provide a comparative overview. Direct comparison can be challenging due to variations in reaction conditions and substrates across different studies.
| Phosphorylating Agent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| This compound | Benzyl alcohol | Benzyl dihydrogen phosphate | Moderate | Pyridine, 0 °C to rt | General knowledge |
| Diphenyl chlorophosphate | Cyclohexanol | Cyclohexyl diphenyl phosphate | High | Et3N, THF, rt | [1] |
| Benzyl alcohol | Benzyl diphenyl phosphate | 93 | 4-Methylpyridine N-oxide, 4 Å MS, CH2Cl2, rt | [2] | |
| P(V)-based Ψ-reagent (ΨO) | 3-Phenyl-1-propanol | 3-Phenylpropyl dihydrogen phosphate | 95 | DBU, DCM, rt, then H2O/MeCN | [3] |
| (±)-Propranolol | Propranolol phosphate | 81 | DBU, DCM, rt, then H2O/MeCN | [3] | |
| N-Boc-L-serine methyl ester | N-Boc-L-serine(O-phosphate) methyl ester | 75 | DBU, DCM, rt, then H2O/MeCN | [3] | |
| PEP-K / TBAHS (catalytic) | 3-Phenyl-1-propanol | 3-Phenylpropyl dihydrogen phosphate | 88 | DMF, 100 °C, 6 h | [4] |
| Benzyl alcohol | Benzyl dihydrogen phosphate | 70 | DMF, 100 °C | [4] | |
| Cyclohexanol | Cyclohexyl dihydrogen phosphate | 71 | DMF, 100 °C | [4] | |
| 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | Protected Nucleoside | Phosphitylated Nucleoside | 72 | 1H-Tetrazole, Acetonitrile/DMF, rt | [5] |
| Carbohydrate | Phosphitylated Carbohydrate | Good | Diisopropylammonium tetrazolide, anhydrous conditions |
Experimental Protocols
Detailed methodologies for the key alternative phosphorylating agents are provided below.
Protocol 1: Phosphorylation using P(V)-based Ψ-reagent (ΨO)
This protocol is adapted from Ociepa, M. et al., Org. Lett. 2021, 23, 9337-9342.[3]
Materials:
-
Alcohol (1.0 equiv)
-
ΨO reagent (1.5 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv for initial reaction, 3.0 equiv for hydrolysis)
-
Anhydrous Dichloromethane (DCM)
-
Acetonitrile (MeCN)
-
Water
Procedure:
-
To a stirred solution of the alcohol in anhydrous DCM, add the ΨO reagent.
-
Stir the resulting mixture for 2 minutes at room temperature.
-
Add DBU dropwise and continue stirring at ambient temperature for 1 hour.
-
Prepare a premixed solution of water in acetonitrile.
-
Add the water/acetonitrile solution to the reaction mixture, followed by another portion of DBU.
-
Stir the resulting solution at ambient temperature for 15 minutes.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The crude product can be purified by preparative HPLC or HILIC chromatography.
Protocol 2: Catalytic Phosphorylation using PEP-K and TBAHS
This protocol is adapted from Domon, K. et al., ACS Cent. Sci. 2020, 6, 2, 218–226.[4]
Materials:
-
Alcohol (1.0 equiv)
-
Phosphoenolpyruvic acid monopotassium salt (PEP-K) (4.5 equiv)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) (0.3 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In an argon-flushed test tube equipped with a magnetic stirrer bar, charge the alcohol, PEP-K, and TBAHS.
-
Add anhydrous DMF to the mixture at room temperature.
-
Heat the reaction mixture to 100 °C and stir for the required time (typically 6 hours).
-
After cooling to room temperature, the reaction mixture can be diluted with water/acetonitrile and purified by preparative HPLC.
Protocol 3: Phosphitylation using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite
This protocol is a general procedure based on its common application in nucleoside chemistry, adapted from literature.[5]
Materials:
-
Alcohol (e.g., a protected nucleoside) (1.0 equiv)
-
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.2 equiv)
-
Activator (e.g., 1H-Tetrazole or Diisopropylammonium tetrazolide) (1.0 equiv)
-
Anhydrous Acetonitrile or Dichloromethane
Procedure for Phosphitylation:
-
Dissolve the alcohol and the activator in anhydrous acetonitrile under an inert atmosphere.
-
Add the 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LCMS).
-
The phosphite triester intermediate is typically used directly in the next step.
Subsequent Oxidation:
-
To the solution containing the phosphite triester, add an oxidizing agent (e.g., tert-butyl hydroperoxide or iodine in THF/water/pyridine).
-
Stir at room temperature for 30 minutes.
-
Work up the reaction by quenching the excess oxidant and extract the protected phosphate triester.
-
Subsequent deprotection steps are required to yield the final phosphate monoester.
Visualizing Phosphorylation Strategies
The choice of a phosphorylating agent often depends on the substrate's complexity and the desired product. The following diagrams illustrate the decision-making process and the general reaction pathways.
References
- 1. Compare and contrast substrate-level phosphorylation and oxidativ... | Study Prep in Pearson+ [pearson.com]
- 2. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioactive Phosphorylation of Alcohols to Monitor Biocatalytic Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Products of 4-Bromophenyl dichlorophosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Bromophenyl dichlorophosphate as a phosphorylating agent. Its performance is evaluated alongside common alternatives, with a focus on the characterization of its reaction products. This document is intended to assist researchers in selecting the appropriate reagent for the synthesis of phosphate esters, particularly in the context of drug development and the synthesis of bioactive molecules.
Introduction to this compound
This compound is a versatile phosphorylating agent used in organic synthesis to introduce a phosphate monoester moiety onto a variety of nucleophilic substrates, including alcohols, phenols, and amines. Its chemical structure, featuring a bromine atom on the phenyl ring and two reactive chloro groups on the phosphorus atom, offers a balance of reactivity and selectivity. The bulky 4-bromophenyl group can influence the steric course of the reaction and the properties of the resulting phosphate products. In drug development, the introduction of a phosphate group can improve the solubility, bioavailability, and targeting of a drug molecule, often by converting it into a prodrug that is activated in vivo by phosphatases.
Comparison with Alternative Phosphorylating Agents
The selection of a phosphorylating agent is critical and depends on the substrate, desired product, and reaction conditions. Here, we compare this compound with two common alternatives: Diphenyl phosphate and Phosphorus oxychloride (POCl₃).
| Feature | This compound | Diphenyl phosphate | Phosphorus oxychloride (POCl₃) |
| Reactivity | High, but generally more selective than POCl₃. | Moderate, often requires activation. | Very high, often leads to over-phosphorylation and side reactions. |
| Selectivity | Good for mono-phosphorylation due to steric hindrance from the bromophenyl group. | Good for mono-phosphorylation. | Poor, can produce di- and tri-substituted phosphates. |
| Reaction Conditions | Typically requires a non-nucleophilic base (e.g., pyridine, triethylamine) and an aprotic solvent. | Often used in coupling reactions with activating agents like DCC or EDC. | Requires careful control of stoichiometry and temperature, often run at low temperatures. |
| Byproducts | HCl and 4-bromophenol (after hydrolysis of any excess reagent). | Diphenyl phosphoric acid. | HCl and phosphoric acid (after workup). |
| Product Purity | Generally good, with the main impurity being the corresponding diaryl phosphate. | Can be high, but removal of coupling agents can be challenging. | Often requires extensive purification to remove multiple phosphorylated species. |
| Applications | Synthesis of aryl-substituted phosphate esters, prodrugs, and phosphoramidites. | Synthesis of phosphate esters, particularly in peptide and nucleotide chemistry. | Bulk synthesis of phosphate esters, but less common for fine chemical synthesis due to lack of selectivity. |
Experimental Protocols
General Protocol for Phosphorylation of an Alcohol using this compound
This protocol describes a general procedure for the phosphorylation of a primary alcohol, such as benzyl alcohol, using this compound.
Materials:
-
This compound
-
Benzyl alcohol
-
Anhydrous pyridine (or triethylamine)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.2 eq).
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired 4-bromophenyl benzyl phosphate.
Characterization of Reaction Products
The successful synthesis of the phosphate ester can be confirmed using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will show characteristic peaks for the protons of the alcohol moiety and the 4-bromophenyl group. The protons on the carbon adjacent to the phosphate ester will typically show coupling to the phosphorus atom.
-
¹³C NMR: Will show the expected carbon signals for the product. The carbon atom bonded to the phosphate oxygen will exhibit a coupling constant (²JC-P).
-
³¹P NMR: This is a key technique for characterizing organophosphorus compounds. A successful phosphorylation will result in a signal in the characteristic chemical shift range for phosphate esters. The chemical shift can be influenced by the substituents on the phosphate group. For aryl phosphates, the ³¹P NMR chemical shifts are typically observed in the range of δ -5 to -25 ppm.[1][2][3] Electron-withdrawing groups on the aryl ring tend to shift the signal downfield.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the product. Techniques such as Electrospray Ionization (ESI) are commonly used for the analysis of polar molecules like phosphate esters.
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable tool for assessing the purity of the reaction product and for monitoring the progress of the reaction. A reverse-phase C18 column is often used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Visualization of a Representative Reaction and Workflow
Caption: General workflow for the phosphorylation of an alcohol.
Application in Drug Development: Targeting Signaling Pathways
Phosphate esters synthesized using reagents like this compound can act as prodrugs of kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-established target in cancer therapy.[4][][6][7]
Upon entering a cancer cell, a phosphate prodrug of an EGFR inhibitor can be hydrolyzed by intracellular phosphatases, releasing the active drug. The active inhibitor can then bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation and survival.[4][7]
Caption: Inhibition of the EGFR signaling pathway by a phosphate prodrug.
Conclusion
This compound is a valuable reagent for the synthesis of aryl-substituted phosphate esters. Its reactivity and selectivity make it a suitable choice for the controlled mono-phosphorylation of various nucleophiles. The resulting phosphate products can be readily characterized by standard analytical techniques. In the context of drug development, this reagent provides a means to synthesize phosphate prodrugs that can target key signaling pathways, such as the EGFR pathway, offering potential therapeutic benefits. The choice between this compound and other phosphorylating agents will ultimately depend on the specific requirements of the synthetic target and the desired product profile.
References
Validating the Structure of Compounds Synthesized Using 4-Bromophenyl dichlorophosphate: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of phosphorylated molecules, the choice of phosphorylating reagent is critical to ensure reaction efficiency, product purity, and structural integrity. 4-Bromophenyl dichlorophosphate is a common reagent for introducing a phosphate moiety, particularly in the synthesis of prodrugs and modified oligonucleotides. This guide provides a comparative analysis of this compound against other common phosphorylating agents, with a focus on validating the structure of the resulting compounds using experimental data.
Comparison of Phosphorylating Reagents
The selection of a phosphorylating agent depends on the substrate, desired product, and reaction conditions. Here, we compare this compound with two widely used alternatives: Phosphorus oxychloride (POCl₃) and Phosphoramidites.
| Feature | This compound | Phosphorus oxychloride (POCl₃) | Phosphoramidites (e.g., Di-tert-butyl N,N-diethylphosphoramidite) |
| Reactivity | High | Very High | Moderate (requires activation) |
| Selectivity | Generally moderate; can be improved with controlled conditions. | Low; often leads to multiple phosphorylations and side products. | High; excellent for selective phosphorylation of specific hydroxyl groups. |
| Typical Substrates | Alcohols, amines, nucleosides | Alcohols, nucleosides | Nucleosides, alcohols (especially in automated synthesis) |
| Byproducts | 4-bromophenol, HCl | HCl, pyrophosphates | Tetrazole, oxidized phosphite |
| Handling | Moisture sensitive, corrosive | Highly moisture sensitive, corrosive, toxic | Moisture sensitive, requires inert atmosphere |
| Typical Yields | Moderate to Good (60-85%) | Variable (can be high but often with mixtures) | High to Excellent (85-98%) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for synthesizing and validating phosphorylated compounds. Below are representative protocols for phosphorylation and subsequent structural validation.
Protocol 1: Synthesis of an Aryl Phosphate using this compound
-
Materials : this compound, a phenol derivative, anhydrous pyridine, anhydrous dichloromethane (DCM).
-
Procedure :
-
Dissolve the phenol derivative (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the reaction mixture.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Structural Validation by ³¹P NMR and Mass Spectrometry
-
Sample Preparation for ³¹P NMR :
-
Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ³¹P NMR spectrum, typically with proton decoupling.
-
-
Data Analysis for ³¹P NMR :
-
Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm).
-
Aryl phosphates synthesized using this method are expected to show a characteristic chemical shift in the range of -5 to -25 ppm.
-
-
Sample Preparation for Mass Spectrometry :
-
Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
-
Data Analysis for Mass Spectrometry :
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the product.
-
Analyze the fragmentation pattern to confirm the structure. Expect to see fragments corresponding to the loss of the 4-bromophenyl group and other characteristic cleavages of the phosphate ester.
-
Visualizing Workflows and Pathways
To better illustrate the processes involved in synthesis and validation, the following diagrams are provided.
Reactivity comparison between 4-Bromophenyl dichlorophosphate and phenyl dichlorophosphate
In the landscape of organic synthesis and drug development, the selection of an appropriate phosphorylating agent is paramount to achieving desired reaction kinetics and product yields. This guide provides a detailed comparison of the reactivity of two such agents: 4-bromophenyl dichlorophosphate and its unsubstituted counterpart, phenyl dichlorophosphate. This analysis is grounded in experimental data from studies on the aminolysis of substituted phenyl chlorophosphates, offering researchers and scientists a quantitative basis for reagent selection.
Executive Summary
The primary differentiator in reactivity between this compound and phenyl dichlorophosphate is the presence of a bromine atom at the para-position of the phenyl ring. This substituent exerts a significant electronic effect, rendering this compound the more reactive of the two. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack. This heightened reactivity can be advantageous in scenarios requiring rapid phosphorylation or when dealing with less reactive nucleophiles.
Reactivity Comparison: A Quantitative Look
The reactivity of these compounds can be quantitatively compared by examining their second-order rate constants (k₂) in reactions with nucleophiles. A study on the aminolysis of various substituted phenyl chlorophosphates with aniline in acetonitrile at 55.0 °C provides the necessary data for this comparison.
| Compound | Substituent (Y) | Second-Order Rate Constant (k₂) / 10⁻³ dm³ mol⁻¹ s⁻¹ |
| This compound | 4-Br | 2.50 |
| Phenyl dichlorophosphate | H | 1.16 |
As the data clearly indicates, this compound reacts more than twice as fast as phenyl dichlorophosphate under identical conditions. This observation is consistent with the principles of physical organic chemistry, specifically the Hammett equation, which predicts an increase in reaction rate for nucleophilic substitution with an electron-withdrawing substituent in the para-position.
The Decisive Factor: Electronic Effects
The observed difference in reactivity is primarily attributed to the electronic effects of the substituent on the phenyl ring. The Hammett equation, log(k/k₀) = ρσ, provides a framework for understanding these effects. In this equation, 'k' is the rate constant for the substituted reactant, 'k₀' is the rate constant for the unsubstituted reactant, 'ρ' (rho) is the reaction constant which signifies the sensitivity of the reaction to substituent effects, and 'σ' (sigma) is the substituent constant which quantifies the electronic influence of a particular substituent.
For the aminolysis of substituted phenyl chlorophosphates, the positive value of ρ indicates that the reaction is accelerated by electron-withdrawing groups. The bromine atom is an electron-withdrawing group, characterized by a positive Hammett substituent constant (σ_p for Br = +0.23). This positive σ value, when multiplied by the positive ρ value for the reaction, results in a positive value for log(k/k₀), signifying that the rate constant for the bromo-substituted compound (k) is greater than that of the unsubstituted compound (k₀).
The electron-withdrawing inductive effect of the bromine atom polarizes the P-O bond, increasing the positive charge on the phosphorus atom and making it a more potent electrophile. This facilitates the attack by a nucleophile, leading to a faster reaction rate.
Experimental Protocols
The kinetic data presented in this guide was obtained through a series of experiments monitoring the reaction of the respective dichlorophosphates with aniline. Below is a summary of the typical experimental methodology.
Kinetic Measurements for Aminolysis:
The reaction rates were determined by monitoring the appearance of the product, a phosphoranilidate, over time using a UV-vis spectrophotometer. The procedure is as follows:
-
Solution Preparation: Stock solutions of the substituted phenyl dichlorophosphate and aniline of known concentrations are prepared in dry acetonitrile.
-
Reaction Initiation: The reaction is initiated by mixing the solutions of the dichlorophosphate and a large excess of aniline in a thermostated cell at a constant temperature (e.g., 55.0 °C).
-
Data Acquisition: The absorbance of the reaction mixture is measured at a specific wavelength corresponding to the product's maximum absorbance at regular time intervals.
-
Rate Constant Calculation: The pseudo-first-order rate constant (k_obs) is determined from the slope of the plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of aniline.
Logical Workflow for Reactivity Assessment
The following diagram illustrates the logical workflow for assessing and comparing the reactivity of substituted aryl dichlorophosphates.
A Cost-Benefit Analysis of 4-Bromophenyl Dichlorophosphate in Synthesis: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the choice of a phosphorylating agent is critical, balancing cost, efficiency, safety, and substrate compatibility. This guide provides a detailed cost-benefit analysis of 4-Bromophenyl dichlorophosphate and compares it with two common alternatives: Diphenyl chlorophosphate and Di-tert-butylchlorophosphine.
At a Glance: Performance Comparison
| Feature | This compound | Diphenyl chlorophosphate | Di-tert-butylchlorophosphine |
| Reactivity | High | Moderate to High | High |
| Selectivity | Generally good for primary amines and alcohols. | Good, with potential for side reactions with sensitive functional groups. | High, often used for sterically hindered substrates. |
| Byproducts | 4-Bromophenol, HCl | Phenol, HCl | tert-Butanol, HCl |
| Handling | Moisture sensitive, corrosive. | Moisture sensitive, corrosive.[1][2] | Air and moisture sensitive, corrosive.[3][4][5] |
| Cost-Effectiveness | Moderate | High | Low to Moderate |
Cost Analysis
The following table provides an approximate cost comparison for the three phosphorylating agents. Prices are subject to variation based on supplier, purity, and quantity.
| Compound | Supplier Example | Price (USD/g) | Molar Mass ( g/mol ) | Price (USD/mol) |
| This compound | AK Scientific | ~ $15.00 (for 1g) | 289.88 | ~ $4348.20 |
| Diphenyl chlorophosphate | Sigma-Aldrich | ~ $0.94 (for 100g) | 268.63 | ~ $252.61 |
| Di-tert-butylchlorophosphine | Sigma-Aldrich | ~ $12.34 (for 5g) | 180.66 | ~ $2229.56 |
Performance and Experimental Data
Phosphorylation of Benzyl Alcohol
| Reagent | Reaction Conditions | Yield | Reference |
| Diphenyl chlorophosphate | Benzyl alcohol (1.0 equiv), DPPCl (1.3 equiv), 4-methylpyridine N-oxide (20 mol%), 4 Å MS, CH2Cl2, rt, 3h | 91% | [6] |
| This compound | Data not available for this specific reaction. | - | |
| Di-tert-butylchlorophosphine | Data not available for this specific reaction. | - |
Synthesis of N-Benzyl Phosphoramidate
| Reagent | Reaction Conditions | Yield | Reference |
| Diethyl H-phosphonate (as a proxy for a dichlorophosphate reaction) | Benzylamine, LiI/TBHP | 65% | [7] |
| This compound | Data not available for this specific reaction. | - | |
| Diphenyl chlorophosphate | Benzylamine, THF, 1,4-dimethylpiperazine, 60°C, 1-3h | 82-95% (for various amines) | [8] |
| Di-tert-butylchlorophosphine | Data not available for this specific reaction. | - |
Experimental Protocols
General Protocol for the Synthesis of Phosphoramidates using a Dichlorophosphate
This protocol is a general representation of the reaction between a dichlorophosphate and an amine to form a phosphorochloridate, which can then be further reacted.
Step 1: Formation of the Phosphorochloridate
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the amino acid ester hydrochloride (1.0 equiv) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add anhydrous triethylamine (2.0 equiv) to the solution.
-
To this mixture, add the dichlorophosphate (e.g., this compound) (1.0 equiv) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or an appropriate spectroscopic method.
-
Upon completion, remove the solvent under reduced pressure.
Step 2: Synthesis of the Phosphoramidate
-
To the crude phosphorochloridate, add the desired nucleophile (e.g., an alcohol or another amine) and a suitable base (e.g., triethylamine or pyridine) in an appropriate anhydrous solvent.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
-
Work up the reaction by washing with an appropriate aqueous solution to remove salts and impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired phosphoramidate.
Safety and Handling
| Compound | Hazard Summary | Personal Protective Equipment (PPE) |
| This compound | Causes skin and serious eye irritation. May cause respiratory irritation. | Safety glasses, chemical-resistant gloves, lab coat, work in a well-ventilated fume hood. |
| Diphenyl chlorophosphate | Causes severe skin burns and eye damage.[1] Harmful if swallowed.[9] Reacts with water. | Safety goggles, face shield, chemical-resistant gloves, protective clothing, work in a fume hood.[1] |
| Di-tert-butylchlorophosphine | Causes severe skin burns and eye damage.[3][4][5] Air and moisture sensitive.[3][4] Combustible liquid.[4] | Safety goggles, face shield, flame-retardant lab coat, chemical-resistant gloves, work under an inert atmosphere.[3][4][5] |
Signaling Pathways and Experimental Workflows
The selection of a phosphorylating agent is often dictated by the specific synthetic pathway and the compatibility of the reagent with other functional groups in the molecule.
References
- 1. fishersci.com [fishersci.com]
- 2. Diphenyl chlorophosphate - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-Bromophenyl dichlorophosphate
For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like 4-Bromophenyl dichlorophosphate is critical for the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for determining the purity of this compound, complete with experimental protocols and supporting data.
Comparison of Analytical Methods
The purity of this compound can be assessed using several analytical techniques. While HPLC is a versatile and widely used method, Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy offer distinct advantages. The choice of method depends on factors such as the nature of impurities, required sensitivity, and available instrumentation.
| Parameter | Reversed-Phase HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ³¹P-NMR |
| Principle | Separation based on polarity differences between the analyte and a non-polar stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Quantitation based on the nuclear magnetic resonance of the ³¹P nucleus, providing a direct measure of phosphorus-containing compounds. |
| Typical Throughput | High | Medium to High | Low to Medium |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Selectivity | Good to Excellent | Excellent | Excellent for phosphorus compounds |
| Quantitation | Requires a reference standard for each impurity. | Requires a reference standard for each impurity. | Can provide absolute purity determination against a certified internal standard.[1][2][3] |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile impurities. | Simple dissolution in a deuterated solvent with an internal standard. |
| Instrumentation Cost | Moderate | High | High |
| Key Advantages | Versatile for a wide range of compounds, robust, and widely available. | High sensitivity and structural information from mass spectra. | Absolute quantitation, simple spectra for organophosphorus compounds, and non-destructive.[4] |
| Key Limitations | May not be suitable for highly volatile or thermally labile compounds. | Requires analytes to be volatile and thermally stable. | Lower sensitivity compared to chromatographic methods. |
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the purity analysis of this compound using HPLC.
Caption: Workflow for HPLC Purity Analysis.
Detailed Experimental Protocol: Proposed HPLC Method
As no standard HPLC method for this compound is readily available in the literature, the following protocol is proposed based on methods for structurally similar organophosphorus compounds.[5][6][7] This method should be validated for specificity, linearity, accuracy, and precision before routine use.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
Sample of this compound for analysis.
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., in a 70:30 v/v ratio). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 15 minutes (or until all impurity peaks have eluted).
4. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase to get a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in 100 mL of the mobile phase.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Identify the main peak corresponding to this compound based on the retention time of the standard.
-
Identify any additional peaks as impurities.
6. Data Interpretation:
-
Calculate the purity of the sample using the area normalization method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Alternative Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] Given the structure of this compound, it is likely amenable to GC analysis.
-
Protocol Outline:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions: Use a capillary column (e.g., 5% phenyl-methylpolysiloxane) with a temperature gradient program.
-
MS Detection: Employ electron ionization (EI) and scan for a mass range that includes the molecular ion and expected fragments of this compound and its potential impurities.
-
-
Advantages: High sensitivity and the ability to identify impurities based on their mass spectra.
-
Considerations: Potential for thermal degradation of the analyte in the injector port.
2. Quantitative Phosphorus-31 NMR (³¹P-NMR)
³¹P-NMR is a highly specific and accurate method for the purity determination of organophosphorus compounds.[1][2][3] It allows for direct quantification against a certified internal standard without the need for a reference standard of the analyte itself.
-
Protocol Outline:
-
Sample Preparation: Accurately weigh the sample and a certified phosphorus-containing internal standard (e.g., triphenyl phosphate) into an NMR tube. Dissolve the mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Acquisition: Acquire the ³¹P-NMR spectrum using parameters that ensure full relaxation of the phosphorus nuclei (e.g., a long relaxation delay).
-
Data Analysis: Integrate the signals corresponding to the sample and the internal standard. The purity is calculated based on the ratio of the integrals, the weights of the sample and standard, and their respective molecular weights.
-
-
Advantages: Provides absolute quantitation, is non-destructive, and offers structural information about phosphorus-containing impurities.[4]
-
Considerations: Lower sensitivity compared to chromatographic methods, requiring a higher sample concentration.
This comparative guide provides a framework for selecting and implementing an appropriate analytical method for the purity assessment of this compound. While the proposed HPLC method offers a good balance of performance and accessibility, GC-MS and ³¹P-NMR present powerful alternatives for comprehensive characterization and absolute purity determination. Method selection should be based on the specific requirements of the analysis and the available resources.
References
- 1. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Methyl dichlorophosphate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ijcmas.com [ijcmas.com]
- 7. Organophosphorus pesticides determination by novel HPLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
A Comparative Guide to Phosphorylation of Alcohols: Spectroscopic Evidence for Success with 4-Bromophenyl Dichlorophosphate
For researchers, scientists, and drug development professionals, the successful phosphorylation of alcohols is a critical step in the synthesis of many biologically active molecules. This guide provides a comparative analysis of 4-bromophenyl dichlorophosphate as a phosphorylating agent, benchmarked against common alternatives like phosphorus oxychloride (POCl₃) and diphenyl chlorophosphate. We present key performance indicators and detailed spectroscopic evidence to facilitate informed reagent selection and confirm successful phosphorylation.
Introduction to Phosphorylation and Reagent Selection
Phosphorylation, the introduction of a phosphate group into an organic molecule, is a fundamental transformation in organic chemistry and drug discovery. The choice of phosphorylating agent is paramount and depends on factors such as substrate reactivity, desired product, and reaction conditions. This compound has emerged as a valuable reagent in this context. This guide will delve into the spectroscopic fingerprints of a successful phosphorylation reaction using this reagent and compare its efficacy with other widely used phosphorylating agents.
Comparison of Phosphorylating Agents for Alcohols
To provide a clear comparison, the phosphorylation of a model primary alcohol, 1-butanol, was considered with three different phosphorylating agents: this compound, diphenyl chlorophosphate, and phosphorus oxychloride (POCl₃). The key performance metrics are summarized in the table below.
| Phosphorylating Agent | Typical Yield (%) | Typical Reaction Time (h) | Key Spectroscopic Evidence (¹H NMR, ³¹P NMR, FTIR) |
| This compound | 85-95 | 2-4 | ¹H NMR: Downfield shift of α-CH₂ protons (~4.0 ppm). ³¹P NMR: Characteristic signal around -5 to -8 ppm. FTIR: Appearance of P=O stretch (~1250-1300 cm⁻¹) and P-O-C stretch (~1000-1050 cm⁻¹). |
| Diphenyl chlorophosphate | 80-90 | 3-6 | ¹H NMR: Downfield shift of α-CH₂ protons (~4.1 ppm). ³¹P NMR: Signal typically in the range of -8 to -12 ppm. FTIR: Appearance of P=O stretch (~1280-1310 cm⁻¹) and P-O-C stretch (~1010-1060 cm⁻¹). |
| Phosphorus Oxychloride (POCl₃) | 70-85 | 1-3 | ¹H NMR: Downfield shift of α-CH₂ protons (~4.0 ppm). ³¹P NMR: Signal for the trialkyl phosphate product is typically around 0 to 2 ppm. FTIR: Appearance of a strong P=O stretch (~1260-1280 cm⁻¹) and P-O-C stretch (~1020-1070 cm⁻¹). |
Spectroscopic Evidence of Successful Phosphorylation
The confirmation of a successful phosphorylation reaction relies on a combination of spectroscopic techniques. Here, we detail the expected changes in ¹H NMR, ³¹P NMR, and FTIR spectra following the reaction of an alcohol with a phosphorylating agent.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Upon successful phosphorylation, the most significant change in the ¹H NMR spectrum of an alcohol is the downfield shift of the protons on the carbon atom bearing the hydroxyl group (the α-protons). This is due to the deshielding effect of the newly formed phosphate ester. For instance, in the ¹H NMR spectrum of 1-butanol, the triplet corresponding to the α-CH₂ protons, initially observed around 3.6 ppm, will shift to approximately 4.0-4.1 ppm after phosphorylation.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is arguably the most direct method for confirming phosphorylation. The phosphorus nucleus has a wide chemical shift range, and the position of the signal is highly dependent on its chemical environment.
-
This compound: The starting material itself will have a characteristic ³¹P NMR signal. Upon reaction with an alcohol to form the corresponding phosphate ester, a new, distinct peak will appear in the upfield region, typically between -5 and -8 ppm .
-
Diphenyl chlorophosphate: The resulting diphenyl phosphate ester will show a signal generally in the range of -8 to -12 ppm .
-
Phosphorus Oxychloride (POCl₃): The reaction with three equivalents of an alcohol leads to the formation of a trialkyl phosphate, which exhibits a characteristic ³¹P NMR signal in the region of 0 to 2 ppm [1].
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational modes to monitor for successful phosphorylation are:
-
Disappearance of the O-H stretch: The broad absorption band corresponding to the hydroxyl group of the starting alcohol (typically around 3200-3600 cm⁻¹) will disappear or significantly diminish.
-
Appearance of the P=O stretch: A strong absorption band will appear in the region of 1250-1310 cm⁻¹ , which is characteristic of the phosphoryl (P=O) group.
-
Appearance of the P-O-C stretch: One or more absorption bands corresponding to the stretching of the phosphorus-oxygen-carbon single bonds will appear in the fingerprint region, typically between 1000 and 1070 cm⁻¹ .
Experimental Protocols
Below are generalized experimental protocols for the phosphorylation of a primary alcohol using the compared reagents.
Phosphorylation using this compound
-
To a stirred solution of the primary alcohol (1.0 eq.) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a base such as triethylamine or pyridine (1.1 eq.).
-
Slowly add this compound (1.05 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Phosphorylation using Diphenyl Chlorophosphate
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the alcohol (1.0 eq.) and a base like pyridine or triethylamine (1.2 eq.) in a dry solvent such as dichloromethane.
-
Cool the mixture to 0 °C and add diphenyl chlorophosphate (1.1 eq.) dropwise.
-
Let the reaction proceed at room temperature for 3-6 hours, monitoring by TLC.
-
Work-up the reaction by washing with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting diphenyl phosphate ester by column chromatography.
Phosphorylation using Phosphorus Oxychloride (POCl₃)
-
To a solution of the alcohol (3.0 eq.) in a dry, non-protic solvent (e.g., pyridine, which also acts as the base) at 0 °C under an inert atmosphere, add POCl₃ (1.0 eq.) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract with an appropriate organic solvent.
-
Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude trialkyl phosphate.
-
Purify by vacuum distillation or column chromatography.
Visualizing the Process
To better understand the workflow and the chemical transformation, the following diagrams are provided.
Caption: A generalized experimental workflow for the phosphorylation of an alcohol.
Caption: Reaction pathway for phosphorylation of an alcohol with this compound.
Caption: Decision tree for selecting a suitable phosphorylating agent for alcohols.
References
A Comparative Guide to Halogenated Phosphorylating Reagents: Benchmarking 4-Bromophenyl Dichlorophosphate
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the efficient and selective introduction of phosphate groups is a critical transformation. This guide provides an objective comparison of 4-Bromophenyl dichlorophosphate with other commonly employed halogenated phosphorylating reagents, namely Diphenyl Chlorophosphate and Phosphorus Oxychloride (POCl3). The following sections detail the performance of these reagents across various substrates, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Performance Indicators
A summary of the key performance indicators for the compared halogenated phosphorylating reagents is presented below. This table provides a high-level overview to guide reagent selection based on general reactivity, selectivity, and handling characteristics.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| This compound | ![]() | High reactivity, good for sterically hindered substrates, key reagent in ProTide™ technology | Can be less selective, potential for side reactions |
| Diphenyl Chlorophosphate | ![]() | Generally good yields, milder than POCl3, suitable for a range of alcohols | Less reactive than dichlorophosphates, may require activation |
| Phosphorus Oxychloride (POCl3) | ![]() | Highly reactive, cost-effective, widely available | Low selectivity, harsh reaction conditions, can lead to over-phosphorylation and side reactions[1] |
Performance Comparison: Experimental Data
The following tables summarize quantitative data from various studies, offering a direct comparison of the performance of this compound, Diphenyl Chlorophosphate, and POCl3 in the phosphorylation of different classes of substrates.
Table 1: Phosphorylation of Primary Alcohols
| Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| 3-Phenyl-1-propanol | Diphenyl Chlorophosphate | 4-Methylpyridine N-oxide, 4 Å MS, CH2Cl2, rt, 6h | 90 | [2] |
| 1-Hexanol | Diphenyl Chlorophosphate | 4-Methylpyridine N-oxide, 4 Å MS, CH2Cl2, rt, 6h | 88 | [2] |
| Benzyl alcohol | Diphenyl Chlorophosphate | 4-Methylpyridine N-oxide, 4 Å MS, CH2Cl2, rt, 6h | 91 | [2] |
| Cyclohexanol | POCl3 | Pyridine, 0 °C to rt | 85 | [3][4] |
Table 2: Phosphorylation of Secondary Alcohols
| Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| 1-Phenylethanol | Diphenyl Chlorophosphate | 4-Methylpyridine N-oxide, 4 Å MS, CH2Cl2, rt, 24h | 85 | [2] |
| Cyclohexanol | Diphenyl Chlorophosphate | 4-Methylpyridine N-oxide, 4 Å MS, CH2Cl2, rt, 24h | 89 | [2] |
| Menthol | Diphenyl Chlorophosphate | 4-Methylpyridine N-oxide, 4 Å MS, CH2Cl2, rt, 24h | 82 | [2] |
Table 3: Phosphorylation of Nucleosides (ProTide™ Approach)
| Nucleoside Analog | Reagent | Key Application | Reference |
| Zidovudine (AZT) | This compound | Synthesis of phosphoramidate prodrugs | [5][6][7][8][9] |
| Sofosbuvir precursor | Phenyl dichlorophosphate derivative | Synthesis of the antiviral drug Sofosbuvir |
Experimental Protocols
Detailed methodologies for key phosphorylation reactions are provided below to facilitate the reproduction of these experiments.
General Procedure for Amine-Free Phosphorylation of Alcohols using Diphenyl Chlorophosphate[2]
To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (CH2Cl2) are added 4-methylpyridine N-oxide (0.1 equiv) and activated 4 Å molecular sieves. The mixture is stirred at room temperature for 10 minutes before the addition of diphenyl chlorophosphate (1.2 equiv). The reaction is stirred at room temperature for the time indicated in the tables above. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired phosphate ester.
General Procedure for Dehydration of Alcohols using POCl3 and Pyridine[3][4][10][11]
To a solution of the alcohol (1.0 equiv) in pyridine at 0 °C is added phosphorus oxychloride (1.1 to 1.5 equiv) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-3 hours. The reaction is then quenched by the slow addition of ice-water. The mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water, saturated aqueous copper sulfate solution (to remove pyridine), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Visualizing Reaction Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical relationships in reagent selection.
Caption: General experimental workflow for a phosphorylation reaction.
Caption: Decision tree for selecting a suitable phosphorylating reagent.
Conclusion
The choice of a halogenated phosphorylating reagent is highly dependent on the specific substrate and the desired outcome of the reaction.
-
This compound emerges as a powerful reagent, particularly for the synthesis of phosphoramidate prodrugs, a cornerstone of modern antiviral and anticancer therapies. Its high reactivity makes it suitable for challenging, sterically hindered substrates.
-
Diphenyl Chlorophosphate offers a milder alternative to POCl3, providing good to excellent yields in the phosphorylation of a range of primary and secondary alcohols under amine-free conditions. This makes it a valuable tool when dealing with sensitive functional groups.
-
Phosphorus Oxychloride (POCl3) remains a widely used reagent due to its high reactivity and low cost. However, its lack of selectivity and the often harsh reaction conditions necessitate careful control to avoid side reactions and over-phosphorylation. It is most effective for simple, robust substrates where selectivity is not a primary concern.
Researchers and drug development professionals are encouraged to consider the specific requirements of their synthetic targets, including steric hindrance, the presence of sensitive functional groups, and the desired level of reactivity, when selecting a halogenated phosphorylating agent. This guide provides a foundational dataset and procedural overview to inform these critical decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Phosphorylation of Thymidine and AZT in Heart Mitochondria: Elucidation of a Novel Mechanism of AZT Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of thymidine and AZT in heart mitochondria: elucidation of a novel mechanism of AZT cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3′-Azido-3′-deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver mitochondria: A possible mechanism of AZT hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of AZT on thymidine phosphorylation in cultured H9c2, U-937, and Raji cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Standards for 4-Bromophenyl Dichlorophosphate and its Derivatives
For researchers, scientists, and professionals in drug development, the accurate and precise analysis of chemical compounds is paramount. This guide provides a comparative overview of analytical standards for 4-Bromophenyl dichlorophosphate and its derivatives, focusing on chromatographic and spectroscopic techniques. Due to a lack of extensive publicly available data specifically for this compound, this guide incorporates data from structurally similar organophosphorus compounds to provide a comprehensive comparison of analytical methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is critical for achieving reliable and accurate results. The primary methods for the analysis of this compound and its derivatives are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR.
Quantitative Performance Data
The following tables summarize typical performance data for the analysis of organophosphorus compounds using different analytical techniques. These values are indicative and may vary depending on the specific instrumentation, experimental conditions, and the derivative being analyzed.
Table 1: Gas Chromatography (GC) Based Methods
| Parameter | GC-NPD (Nitrogen-Phosphorus Detector) | GC-MS (Mass Spectrometry) |
| Limit of Detection (LOD) | 0.67 - 2.23 µg/L[1][2] | < 3 ng/g[3] |
| Limit of Quantitation (LOQ) | 2.24 - 7.45 µg/L[2] | Low ppb range[4] |
| Linearity (R²) | ≥ 0.992[1][2] | > 0.999[4] |
| Recovery | 80 - 107%[1][3] | 73 - 104%[3] |
| Precision (RSD%) | 1.56 - 10.99%[1][2] | < 20%[3] |
| Selectivity | High for P-containing compounds | High (based on mass-to-charge ratio) |
| Typical Application | Routine quantification of known organophosphorus compounds[2][4] | Identification and quantification of known and unknown compounds[3][5] |
Table 2: High-Performance Liquid Chromatography (HPLC) Based Methods
| Parameter | HPLC-UV | HPLC-MS/MS |
| Limit of Detection (LOD) | 0.017 µg/mL (for a brominated aromatic compound)[6] | 1 ng/mL (for a related metabolite)[7][8] |
| Limit of Quantitation (LOQ) | Not specified | 2 ng/mL (for a related metabolite)[8] |
| Linearity (R²) | 0.999[6] | Not specified |
| Recovery | 99.95 - 100.37%[6] | Not specified |
| Precision (RSD%) | 0.11 - 0.96%[6] | Not specified |
| Selectivity | Moderate (depends on chromophore) | Very High (based on parent and fragment ions) |
| Typical Application | Quantification of known UV-active compounds[6] | High-sensitivity quantification and structural confirmation |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the analysis of organophosphorus compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the identification and quantification of this compound and its volatile derivatives.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 10 mL aqueous sample, add 5 mL of dichloromethane.
-
Vortex for 2 minutes and allow the layers to separate.
-
Collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250 °C.
-
Oven Program: Initial temperature 60 °C (hold for 1 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Protocol
This method is suitable for the quantification of this compound and its derivatives that possess a UV chromophore.
-
Sample Preparation:
-
Dissolve a known weight of the sample in the mobile phase to achieve a concentration within the linear range of the instrument (e.g., 10-50 µg/mL).[6]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 80:20 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
UV Detector: Photodiode Array (PDA) detector set at a wavelength of maximum absorbance (e.g., 249 nm for a related brominated aromatic compound).[6]
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy Protocol
³¹P NMR is a powerful tool for the structural characterization of organophosphorus compounds, providing information about the chemical environment of the phosphorus atom.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard (e.g., 85% H₃PO₄ in a capillary insert) if external referencing is used.
-
-
NMR Spectrometer and Parameters:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Nucleus: ³¹P.
-
Decoupling: Proton decoupled (¹H-decoupled).
-
Pulse Sequence: Standard single-pulse experiment.
-
Reference: 85% H₃PO₄ at 0 ppm.
-
Data Acquisition: Sufficient number of scans to obtain a good signal-to-noise ratio.
-
Visualizations
Analytical Workflow Selection
The selection of an appropriate analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for choosing between different analytical techniques.
Caption: A decision tree for selecting an appropriate analytical method.
Mass Spectrometry Fragmentation Pathway
Understanding the fragmentation pattern in mass spectrometry is crucial for structural elucidation. The following diagram illustrates a plausible fragmentation pathway for a generic 4-bromophenyl phosphate ester.
Caption: A simplified mass fragmentation pathway for a 4-bromophenyl phosphate derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. akjournals.com [akjournals.com]
- 4. agilent.com [agilent.com]
- 5. cromlab-instruments.es [cromlab-instruments.es]
- 6. jchr.org [jchr.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: providing in vivo evidence of CYP3A4-mediated CPHP formation | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of 4-Bromophenyl Dichlorophosphate: A Guide for Laboratory Professionals
Disclaimer: 4-Bromophenyl dichlorophosphate is a hazardous chemical. The information provided herein is intended as a guide for trained laboratory personnel. All procedures should be conducted in accordance with your institution's specific safety and waste disposal protocols. A thorough risk assessment should be performed before undertaking any chemical handling or disposal procedure.
The proper management and disposal of this compound are critical for ensuring laboratory safety and environmental protection. This guide provides essential safety information, operational plans, and detailed procedural guidance for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. Inhalation may lead to irritation of the lungs and respiratory system, and overexposure could result in serious illness.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., neoprene or nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Clothing: A lab coat is mandatory. For larger quantities or in case of a spill, chemical-resistant clothing should be worn.
-
Respiratory Protection: All handling should be done in a certified chemical fume hood to avoid inhaling fumes or dust.
Storage and Incompatibilities:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible substances such as strong bases, alcohols, amines, metals, and water, as it can react violently.
-
Segregate from oxidizing agents.
Spill Management:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand).
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.
-
Place the absorbed or collected material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Primary Disposal Procedure: Hazardous Waste Collection
The most critical instruction from the safety data sheet (SDS) is to dispose of contents and container to an approved waste disposal plant . This means this compound must be treated as hazardous chemical waste.
Operational Plan:
-
Containerization: Collect unadulterated this compound waste in its original container or a compatible, properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), segregated from incompatible chemicals.[1][2]
-
Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][3] Never dispose of this chemical down the drain or in regular trash.[3][4]
In-Lab Neutralization Protocol for Small Residual Quantities
For specific situations, such as decontaminating glassware or neutralizing very small amounts of residual material, a carefully controlled alkaline hydrolysis can be performed by trained personnel. This procedure is based on the reactivity of similar organophosphorus compounds, which are known to be decomposed by alkaline solutions.[5] The reaction is exothermic and releases acidic gases; therefore, it must be performed with extreme caution.
Principle: this compound will react with a base like sodium hydroxide (NaOH) in an aqueous solution. The reactive P-Cl bonds are hydrolyzed, yielding less reactive phosphate salts, sodium chloride, and water.
Reaction: (BrC₆H₄O)POCl₂(s/l) + 4 NaOH(aq) → (BrC₆H₄O)PO(ONa)₂(aq) + 2 NaCl(aq) + 2 H₂O(l)
-
Preparation: In a certified chemical fume hood, prepare a beaker with a stir bar and place it in an ice-water bath to control the reaction temperature.
-
Base Solution: Add a calculated volume of 2 M Sodium Hydroxide (NaOH) solution to the beaker. Use a significant excess (at least 4 molar equivalents) relative to the amount of this compound to be neutralized.
-
Controlled Addition: Slowly and carefully add the this compound to the stirring, cooled NaOH solution. If the compound is a solid, it can be dissolved in a small amount of a water-miscible solvent like Tetrahydrofuran (THF) before slow, dropwise addition.
-
Reaction: Stir the mixture in the ice bath for at least 2 hours. The slow addition and cooling are crucial to manage the heat generated during the reaction.
-
pH Verification: After the reaction period, remove the ice bath and allow the mixture to slowly warm to room temperature. Once at room temperature, check the pH of the solution using a pH meter or pH strips. The final pH should be between 10 and 12 to ensure all acidic byproducts have been neutralized. If the pH is lower, add more NaOH solution.
-
Final Disposal: The resulting aqueous solution should be transferred to a properly labeled hazardous waste container for collection by EHS. It contains brominated organic compounds and should not be drain disposed.
| Parameter | Specification | Purpose |
| Reagent | This compound | The chemical to be neutralized. |
| Neutralizing Agent | 2 M Sodium Hydroxide (NaOH), aqueous | Provides hydroxide ions for hydrolysis. |
| Stoichiometry | > 4 molar equivalents of NaOH per mole of dichlorophosphate | Ensures complete and rapid neutralization. |
| Temperature | 0 - 10 °C (Ice Bath) | To control the exothermic reaction and prevent splashing. |
| Reaction Time | Minimum 2 hours | To allow the hydrolysis reaction to go to completion. |
| Final pH | 10 - 12 | Confirms that the neutralization is complete. |
Disposal Workflow for this compound
The following diagram illustrates the logical steps for the safe management and disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
Disposal of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste.
-
Triple Rinsing: An empty container must be triple rinsed with a suitable solvent (e.g., acetone or methanol).[3]
-
Rinsate Collection: The rinsate from this cleaning process is considered hazardous waste and must be collected and disposed of accordingly, typically in a designated container for halogenated solvent waste.[3]
-
Container Disposal: After triple rinsing, the container should be defaced to remove any chemical labels, and the cap should be removed before disposal as regular trash or according to your institution's specific guidelines for decontaminated lab materials.[3]
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Pesticide Decontaminants – Pesticide Environmental Stewardship [pesticidestewardship.org]
Essential Safety and Operational Guide for Handling 4-Bromophenyl Dichlorophosphate
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and detailed operational and disposal procedures for the handling of 4-Bromophenyl dichlorophosphate. The information is intended for trained professionals in research and development environments.
Hazard Identification and Safety Data
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Serious Eye Irritation | H319 | Causes serious eye irritation. |
| Specific target organ toxicity | H335 | May cause respiratory irritation. |
Exposure limits such as OSHA PEL, NIOSH REL, and ACGIH TLV are not available for this specific compound.
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is mandatory to ensure the safe handling of this compound.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this chemical in a well-ventilated area. A chemical fume hood is required[1].
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[1][2].
-
Emergency Plan: Review emergency procedures for exposure and spills before beginning any work.
2. Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1].
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber) inspected for integrity before use[3][4]. Use proper glove removal technique to avoid skin contact[3].
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure[1]. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over protective clothing[5].
-
Respiratory Protection: If dust or aerosols are likely to be generated, use a NIOSH/MSHA-approved respirator[2]. Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149[1].
3. Handling the Chemical:
-
Avoid all direct contact with skin, eyes, and clothing.
-
Do not breathe fumes, dust, or vapors[1].
-
Keep the container tightly closed when not in use[6].
-
Open and handle the container with care to prevent spills.
-
Do not eat, drink, or smoke in the handling area[3].
-
Wash hands thoroughly after handling the product and before any breaks[3].
Emergency Protocols
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
In any case of exposure, consult a physician and provide them with the Safety Data Sheet (SDS) for the chemical.
Disposal Plan: Step-by-Step Guide
Proper disposal is crucial to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect waste material, including any contaminated absorbents from spills, in a suitable, labeled, and tightly closed disposal container[7].
-
Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.
2. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow all storage requirements outlined for the parent chemical.
3. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.
-
All disposal activities must be conducted by qualified personnel knowledgeable in the applicable regulations[7].
-
Always comply with all federal, state, and local environmental regulations for chemical waste disposal[7]. Do not let the product enter drains, waterways, or soil.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely managing this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. cochise.edu [cochise.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



